molecular formula C21H14BrN3 B1337420 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine CAS No. 89972-76-9

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B1337420
CAS No.: 89972-76-9
M. Wt: 388.3 g/mol
InChI Key: BOPPHKMZOYPASP-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine is a useful research compound. Its molecular formula is C21H14BrN3 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H14BrN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPHKMZOYPASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444563
Record name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
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Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89972-76-9
Record name 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine
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Record name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
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Record name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine (CAS: 89972-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a versatile terpyridine ligand identified by the CAS number 89972-76-9. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications in materials science and coordination chemistry. Particular emphasis is placed on its role as a ligand in the formation of metal complexes with unique photophysical and electrochemical characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, materials science, and drug development, offering detailed experimental methodologies and a summary of key performance data.

Introduction

This compound, also known by its synonym 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, is a substituted terpyridine that has garnered significant interest within the scientific community. Its rigid, planar structure and tridentate coordinating ability make it an exceptional building block for the construction of well-defined supramolecular assemblies and metal complexes. The presence of a bromophenyl moiety at the 4'-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic and steric properties. This adaptability makes it a valuable precursor in the development of materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
CAS Number 89972-76-9[1][2]
Molecular Formula C₂₁H₁₄BrN₃[1][2]
Molecular Weight 388.26 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 162 °C[1]
Boiling Point (Predicted) 512.7 ± 45.0 °C[1]
Density (Predicted) 1.381 ± 0.06 g/cm³[1]
pKa (Predicted) 4.54 ± 0.22[1]
Storage Conditions Inert atmosphere, Room Temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a one-pot or a two-step condensation reaction. The two-step approach, a modification of the Kröhnke synthesis, generally provides higher yields.[3]

Two-Step Aldol Condensation (Kröhnke Synthesis)

This method involves the initial formation of an α,β-unsaturated ketone (a chalcone analog), which then undergoes a cyclization reaction to form the desired terpyridine.

Experimental Protocol:

Step 1: Synthesis of (2E)-1-(pyridin-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (Azachalcone Intermediate)

  • Dissolve 4-bromobenzaldehyde in a suitable solvent such as methanol.

  • Add a solution of 2-acetylpyridine to the mixture.

  • Introduce a base, typically aqueous sodium hydroxide, to catalyze the aldol condensation.

  • Stir the reaction mixture at room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent like ethanol, and dry under vacuum.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • Prepare N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine in pyridine.

  • In a round-bottom flask, combine the azachalcone intermediate from Step 1, N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide, and a large excess of ammonium acetate.

  • Add a suitable solvent, such as methanol or ethanol, and reflux the mixture for several hours.

  • Upon cooling, the product will precipitate.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound.

G Synthesis and Application Workflow A Starting Materials (2-acetylpyridine, 4-bromobenzaldehyde) B Step 1: Aldol Condensation A->B Base C Azachalcone Intermediate B->C D Step 2: Kröhnke Cyclization C->D N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide, Ammonium Acetate E This compound D->E F Metal Coordination E->F Metal Salt (e.g., RuCl₃, Cu(OTf)₂) G Functional Metal Complex F->G H Application (e.g., DSSC, OLED, Catalysis) G->H

Caption: Synthetic workflow for this compound and its application.

Applications in Coordination Chemistry and Materials Science

This compound serves as a versatile ligand for a wide range of metal ions, forming stable complexes with interesting photophysical and electrochemical properties.

Metal Complexes and Their Properties

This ligand readily forms complexes with transition metals such as ruthenium(II), copper(II), iron(II), and zinc(II). The resulting complexes often exhibit intense absorption bands in the visible region and can be luminescent.

Ruthenium(II) Complexes: Ruthenium(II) complexes of this ligand have been extensively studied for their potential use in dye-sensitized solar cells and as photosensitizers.[5][6] The electronic properties of these complexes can be tuned by modifying the ancillary ligands or by further functionalization of the bromophenyl group.

Copper(II) Complexes: The coordination of this compound to copper(II) results in complexes with interesting structural features. For instance, a five-coordinated square-pyramidal geometry has been observed, with the complex exhibiting supramolecular interactions such as halogen-halogen bonding.[1][2]

Quantitative Data on a Representative Copper(II) Complex:

ParameterValueReference(s)
Complex [Cu(C₂₁H₁₄BrN₃)Cl(CF₃SO₃)][1]
Coordination Geometry Square-pyramidal[1]
Cu-N (central) bond length 1.9345 (15) Å[1][2]
Cu-N (peripheral) bond length (mean) 2.032 (2) Å[1][2]
Dihedral angle (central/peripheral pyridine) 6.4 (1)° and 3.7 (1)°[1]
Functionalization and Application Pathway

The bromophenyl group on the terpyridine core is a key feature that allows for further chemical modifications, expanding the range of applications. This functionalization pathway is depicted in the diagram below.

G Functionalization and Application Pathway A 4-(4-bromophenyl)-2,6- dipyridin-2-ylpyridine B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Functionalized Terpyridine Ligands B->C D Coordination to Metal Centers (e.g., Ru, Ir, Pt) C->D E Advanced Materials D->E F Organic Light-Emitting Diodes (OLEDs) E->F G Dye-Sensitized Solar Cells (DSSCs) E->G H Catalysis E->H I Sensors E->I

Caption: Pathway for the functionalization and application of the core molecule.

Conclusion

This compound is a fundamentally important building block in modern chemistry. Its straightforward synthesis and the versatility offered by the bromophenyl group make it an attractive platform for the development of new materials with tailored properties. The extensive research into its coordination chemistry has already demonstrated its potential in various applications, and it is expected that further investigations will continue to uncover new and exciting uses for this compound and its derivatives. This guide serves as a foundational resource for researchers looking to explore the rich chemistry of this versatile terpyridine ligand.

References

A Comprehensive Technical Guide to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a versatile heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and supramolecular chemistry. Its rigid, tridentate nitrogen donor framework makes it an exceptional ligand for a wide array of metal ions, leading to the formation of stable and functional metal complexes. The presence of a bromophenyl substituent at the 4'-position provides a convenient handle for further synthetic modifications through various cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties. This technical guide provides an in-depth overview of the core chemical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, including its synthesis, and spectroscopic and physical characteristics, supported by detailed experimental protocols and data presented in a clear, accessible format.

Chemical Properties and Data

The fundamental chemical and physical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference(s)
Chemical Formula C₂₁H₁₄BrN₃[1]
Molecular Weight 388.27 g/mol [2]
CAS Number 89972-76-9[2]
Appearance White to light yellow solid/powder[3]
Melting Point 162 °C[2]
Solubility Soluble in DMSO, partially soluble in chlorinated solvents.[4]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR (CDCl₃) δ (ppm): 8.74 (s, 2H, H3', H5'), 8.73 (d, 2H, H6, H6''), 8.68 (d, 2H, H3, H3''), 7.87 (t, 2H, H4, H4''), 7.82 (d, 2H, Ar-H), 7.34 (t, 2H, H5, H5''), 7.31 (d, 2H, Ar-H)[5]
¹³C NMR (CDCl₃) δ (ppm): 156.8, 156.3, 150.6, 149.5, 139.5, 137.3, 135.9, 130.1, 127.6, 124.2, 121.8, 119.0[5]
UV-Vis (Methanol) λmax: Not explicitly stated for the free ligand in provided results, but derivatives show strong absorptions between 250-350 nm.[1][6]
Fluorescence The free ligand is fluorescent, though detailed quantum yield and lifetime data are more commonly reported for its derivatives and metal complexes.[7]

Note: NMR assignments are based on typical spectra and may require 2D NMR for definitive confirmation.

Experimental Protocols

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Two-Step Aldol Condensation and Kröhnke-type Reaction[5][9]

This is a high-yield, two-step process involving the initial formation of a chalcone intermediate.

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Azachalcone Intermediate)

  • Dissolve 4-bromobenzaldehyde (3.70 g, 20.0 mmol) in 45 mL of methanol.

  • Add 15 mL of a 1 M sodium hydroxide solution to the methanol solution.

  • To this stirred solution, add 2-acetylpyridine (2.56 g, 21.1 mmol).

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • Collect the resulting precipitate by filtration.

  • Dissolve the precipitate in dichloromethane (CH₂Cl₂), wash with water, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the azachalcone intermediate.

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

  • Prepare N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine in pyridine.

  • In a round-bottom flask, combine the azachalcone from Step 1 (0.58 g, 2.0 mmol), N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (0.62 g, 2.0 mmol), and ammonium acetate.

  • Reflux the mixture in a suitable solvent such as ethanol.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexanes-CH₂Cl₂) to obtain the final product as a light yellow solid.

Protocol 2: One-Pot Kröhnke Synthesis[9][10]

This method offers a more streamlined approach to the synthesis.

  • In a round-bottom flask, combine 2-acetylpyridine (2 equivalents), 4-bromobenzaldehyde (1 equivalent), and a base such as potassium hydroxide or sodium hydroxide in ethanol.

  • Add a source of ammonia, typically a concentrated aqueous solution of ammonium acetate or aqueous ammonia.

  • Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with water and a cold solvent like ethanol to remove impurities.

  • The crude product can be further purified by recrystallization.

Visualized Synthetic Workflow

The following diagram illustrates the general workflow for the two-step synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

SynthesisWorkflow reagent reagent intermediate intermediate product product process process 4-Bromobenzaldehyde 4-Bromobenzaldehyde Aldol_Condensation Aldol Condensation 4-Bromobenzaldehyde->Aldol_Condensation Azachalcone Azachalcone Intermediate Aldol_Condensation->Azachalcone Krohnke_Reaction Kröhnke-type Cyclization Azachalcone->Krohnke_Reaction Pyridinium_Salt N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide Pyridinium_Salt->Krohnke_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Krohnke_Reaction Final_Product 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine Krohnke_Reaction->Final_Product

Caption: Two-step synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Structure-Property Relationship

The chemical structure of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine directly influences its properties and applications.

StructureProperty structure structure property property application application Bromophenyl_Group 4-Bromophenyl Substituent Cross_Coupling Site for Cross-Coupling Reactions Bromophenyl_Group->Cross_Coupling provides Metal_Coordination Strong Metal Ion Coordination Catalysis Catalysis Metal_Coordination->Catalysis Materials_Science Materials Science (e.g., Solar Cells) Metal_Coordination->Materials_Science Functional_Molecules Synthesis of Functional Molecules Cross_Coupling->Functional_Molecules

Caption: Key structure-property relationships of the target molecule.

Conclusion

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine stands out as a pivotal building block in contemporary chemistry. Its well-defined structure, coupled with the reactivity of the bromophenyl group, offers a robust platform for the design and synthesis of novel functional materials and catalysts. The detailed chemical properties and experimental protocols provided in this guide aim to facilitate further research and application of this versatile compound in various scientific and developmental endeavors.

References

In-Depth Technical Guide: Molecular Weight of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, with a primary focus on its molecular weight. The information is presented to be a readily accessible reference for research and development applications.

Chemical Identity and Molecular Formula

This compound is a terpyridine derivative. Its structure consists of a central pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups, and at the 4 position with a 4-bromophenyl group. Based on this structure, the molecular formula is determined to be C₂₁H₁₅BrN₃.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

Calculation

The molecular weight is calculated using the atomic masses of Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N).

  • Formula: C₂₁H₁₅BrN₃

  • Atomic Mass of Carbon: ~12.011 amu

  • Atomic Mass of Hydrogen: ~1.008 amu

  • Atomic Mass of Bromine: ~79.904 amu

  • Atomic Mass of Nitrogen: ~14.007 amu

Calculation: (21 × 12.011) + (15 × 1.008) + (1 × 79.904) + (3 × 14.007) = 389.28 g/mol

Data Summary

For clarity and comparative purposes, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₁₅BrN₃
Average Molecular Mass 389.28 g/mol
Monoisotopic Mass 388.05276 g/mol

Logical Relationship of Components

The following diagram illustrates the logical breakdown of the chemical name into its constituent structural components, which collectively determine the overall molecular formula and weight.

G cluster_backbone Core Structure cluster_substituents Substituents Compound This compound Central_Pyridine Central Pyridine Ring Compound->Central_Pyridine is based on a Bromophenyl 4-bromophenyl group (C₆H₄Br) Compound->Bromophenyl has a Dipyridinyl Two pyridin-2-yl groups 2 x (C₅H₄N) Compound->Dipyridinyl has Formula Molecular Formula C₂₁H₁₅BrN₃ Central_Pyridine->Formula Bromophenyl->Formula Dipyridinyl->Formula MW Molecular Weight 389.28 g/mol Formula->MW results in a

A Comprehensive Technical Guide to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, a key intermediate in supramolecular chemistry and materials science, and a ligand for medically relevant metal complexes. This document details its nomenclature, synthesis, and physicochemical properties, with a focus on experimental protocols and quantitative data. Furthermore, it explores the applications of its metal complexes in cancer therapy, including their impact on cellular signaling pathways.

Chemical Identity and Nomenclature

The compound 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a substituted terpyridine, a tridentate heterocyclic ligand.

IdentifierValue
Common Name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
IUPAC Name 4-(4-bromophenyl)-2,6-di(pyridin-2-yl)pyridine[1]
CAS Number 89972-76-9[1]
Molecular Formula C₂₁H₁₄BrN₃[1]
Molecular Weight 388.26 g/mol
Synonyms 4'-(4-Bromophenyl)-α,α',α''-tripyridyl

Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is most commonly achieved via the Kröhnke synthesis or a two-step aldol condensation.

Kröhnke Synthesis Method

A large-scale synthesis has been developed using the Kröhnke procedure, which provides an overall yield of 55%.[1] This two-step method is advantageous for producing large batches of the compound in analytically pure form through simple recrystallization.[1]

Experimental Protocol:

The synthesis involves the reaction of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine with N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide.[1]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine A detailed protocol for the synthesis of the precursor, 4-Bromo-2'-azachalcone, is provided by Korall et al. (1997).[2] 4-Bromobenzaldehyde (20.0 mmol) is dissolved in 45 ml of methanol and 15 ml of 1 M NaOH.[2] To this solution, 2-acetylpyridine (21.1 mmol) is added, and the mixture is stirred for 30 minutes.[2] The resulting precipitate is filtered, dissolved in dichloromethane, and washed with water.[2] The organic layer is dried over sodium sulfate, filtered, and evaporated.[2] The crude product is recrystallized from methanol to yield the azachalcone intermediate.[2]

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine The intermediate from Step 1 is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of ammonium acetate, which acts as both a base and a ring-closing agent.[2][3]

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-acetylpyridine 2-acetylpyridine Aldol_Condensation Aldol Condensation (NaOH, Methanol) 2-acetylpyridine->Aldol_Condensation 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Aldol_Condensation Azachalcone 4-Bromo-2'-azachalcone Aldol_Condensation->Azachalcone Krohnke_Reaction Kröhnke Reaction (Ammonium Acetate) Azachalcone->Krohnke_Reaction N_pyridinium_iodide N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide N_pyridinium_iodide->Krohnke_Reaction Final_Product 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine Krohnke_Reaction->Final_Product G Terpyridine_Complex Terpyridine Metal Complex ROS Increased ROS Terpyridine_Complex->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Oxidative_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Autophagy Autophagy Oxidative_Stress->Autophagy Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death Autophagy->Cell_Death

References

An In-depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a key intermediate in the development of functional materials and supramolecular chemistry.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, is a highly functionalized pyridine derivative. Its structural motif is of significant interest due to its applications as a ligand in coordination chemistry and as a building block for electroluminescent materials.[1] The synthesis of this compound is typically achieved through the Kröhnke pyridine synthesis, a versatile and widely used method for creating substituted pyridines.[2][3][4]

Synthetic Approach: The Kröhnke Pyridine Synthesis

The most common and efficient method for synthesizing this compound is the Kröhnke pyridine synthesis.[2][3] This reaction involves the condensation of an α,β-unsaturated ketone with an α-pyridinium methyl ketone salt in the presence of a nitrogen source, typically ammonium acetate.[2][3][4] The synthesis can be performed as a one-pot reaction or a multi-step procedure.

The multi-step approach often provides higher yields by first isolating the intermediate chalcone.[5][6] This intermediate is then reacted with the pyridinium salt to form the final product. One-pot syntheses, while more streamlined, can sometimes result in lower yields due to the formation of by-products.[5]

Reaction Scheme:

The overall reaction for the synthesis of this compound involves the reaction of 2-acetylpyridine and 4-bromobenzaldehyde.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Acetylpyridine P This compound R1->P R2 4-Bromobenzaldehyde R2->P Re1 Ammonium Acetate Re1->P Nitrogen Source Re2 Ethanol/Methanol Re2->P Solvent Re3 NaOH (for chalcone synthesis) Re3->P Catalyst (multi-step)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₂₁H₁₄BrN₃[7]
Molecular Weight 388.26 g/mol [7]
Appearance Colorless crystals[1]
Yield (One-Pot) ~20%[5][6]
Yield (Multi-Step) 55-64%[5][6]
Melting Point >200 °C[8]
¹H NMR (CDCl₃, δ ppm) 7.35-8.75 (m, 14H)[5]
¹³C NMR (CDCl₃, δ ppm) 118.6, 121.4, 123.5, 124.0, 128.9, 132.1, 137.0, 137.5, 149.1, 149.2, 156.0, 156.1[5]

Experimental Protocols

The following are detailed experimental protocols for both the one-pot and multi-step synthesis of this compound.

1. Multi-Step Synthesis (Higher Yield)

This protocol is adapted from procedures that report higher yields.[5][6]

Step 1: Synthesis of 1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 4-bromobenzaldehyde (20.0 mmol) in methanol (45 mL) and 1 M NaOH (15 mL).

  • Add 2-acetylpyridine (21.1 mmol) to the solution and stir the reaction mixture for 30 minutes.

  • Filter the resulting precipitate, dissolve it in dichloromethane (CH₂Cl₂), and wash with water.

  • Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the chalcone.

Step 2: Synthesis of N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide

  • React 2-acetylpyridine with iodine and pyridine to generate the α-pyridinium acyl ketone salt.[2]

Step 3: Synthesis of this compound

  • React the chalcone intermediate from Step 1 with the N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide from Step 2.

  • Use ammonium acetate as both a base and a ring-closing agent.[5]

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[3]

2. One-Pot Synthesis

This protocol is a simplified procedure, though it may result in a lower yield.[5][6]

  • Combine 2-acetylpyridine (2 equivalents), 4-bromobenzaldehyde (1 equivalent), and ammonium acetate.

  • Heat the mixture in a suitable solvent, such as acetamide, at 180 °C.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactant Mixing (2-acetylpyridine, 4-bromobenzaldehyde) B Addition of Reagents (Ammonium Acetate, Solvent) A->B C Reaction (Heating/Stirring) B->C D Isolation of Crude Product (e.g., Precipitation, Filtration) C->D E Purification (Recrystallization) D->E F Spectroscopic Analysis (NMR, MS) E->F G Physical Characterization (Melting Point, Elemental Analysis) E->G H Structural Analysis (X-ray Crystallography) E->H

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is well-established, with the Kröhnke pyridine synthesis being the method of choice. Researchers can select between a higher-yielding multi-step process or a more direct one-pot synthesis depending on the desired outcome and available resources. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis and characterization of this important chemical compound for a variety of research and development applications.

References

Spectroscopic Profile of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile tridentate ligand, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. This compound is of significant interest in coordination chemistry, materials science, and drug development due to its ability to form stable complexes with a variety of metal ions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics, along with the experimental protocols for these analyses.

Quantitative Spectral Data

The spectral data for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in solution. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.74s-H-3', H-5'
8.73ddd4.7, 1.8, 0.9H-6, H-6''
8.68d8.0H-3, H-3''
7.87td7.7, 1.8H-4, H-4''
7.82d8.5H-2'', H-6''' (Bromophenyl)
7.66d8.5H-3'', H-5''' (Bromophenyl)
7.34ddd7.5, 4.8, 1.2H-5, H-5''

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Chemical Shift (δ, ppm)Assignment
156.3C-2, C-2''
155.9C-6, C-6''
149.9C-4'
149.2C-2', C-6'
138.7C-1''' (Bromophenyl)
136.9C-4, C-4''
132.2C-3''', C-5''' (Bromophenyl)
128.8C-2''', C-6''' (Bromophenyl)
123.9C-5, C-5''
123.0C-4''' (Bromophenyl)
121.4C-3, C-3''
118.7C-3', C-5'

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within the molecule. The characteristic IR absorption bands for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are listed below.

Table 3: FTIR Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3051weakAromatic C-H stretch
1583strongC=N/C=C stretching (pyridine rings)
1567mediumC=C stretching (aromatic rings)
1535mediumC=C stretching (aromatic rings)
1468mediumAromatic ring vibration
1382mediumC-H bending
1058strongC-H in-plane bending
1024very strongAromatic C-H in-plane bending
839weakC-H out-of-plane bending
794strongC-H out-of-plane bending
774mediumC-H out-of-plane bending
669mediumRing deformation
575strongC-Br stretch

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λmax) for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine are detailed below.

Table 4: UV-Vis Spectral Data of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
~255Not reportedMethanolπ → π* transition
~285Not reportedMethanolπ → π* transition
~314Not reportedAcetonitrileπ → π* transition

Note: The UV-Vis spectrum of terpyridine derivatives is characterized by intense π → π transitions. The exact positions and intensities of the absorption bands can be influenced by the solvent and substitution on the terpyridine core.*

Experimental Protocols

The following sections describe the general methodologies for the spectroscopic characterization of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

    • ¹³C NMR: The spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol or acetonitrile). This stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1 to 1.0.

  • Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-500 nm.

Visualization of Experimental Workflow

The logical flow of the spectroscopic characterization of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is depicted in the following diagram.

G Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Molecular Structure Confirmation NMR->Structure FunctionalGroups Functional Group Identification IR->FunctionalGroups ElectronicTransitions Electronic Transition Analysis UV->ElectronicTransitions Final Comprehensive Characterization

Spectroscopic Characterization Workflow

Luminescent Properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the luminescent properties of the core compound 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. Terpyridine derivatives are a significant class of compounds in medicinal chemistry and materials science due to their unique photophysical properties and strong metal-coordinating capabilities.[1] This document details the synthesis, characterization, and photoluminescent characteristics of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, serving as a comprehensive resource for researchers in drug development and materials science. The methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis.

Introduction

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions.[1] The resulting metallo-supramolecular structures have applications in catalysis, light-harvesting devices, and as therapeutic agents. The compound 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is a particularly versatile building block. The bromo-substituent offers a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties. Understanding the intrinsic luminescent properties of this core molecule is crucial for designing novel materials and therapeutics with desired optical characteristics.

Synthesis and Characterization

The synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine can be achieved through several methods, with the Kröhnke reaction being a widely employed and efficient approach.[2][3] Alternative methods, such as aldol condensation, have also been reported to produce the compound in high yields.[1][4]

Synthetic Protocols

2.1.1. One-Pot Kröhnke Synthesis

A streamlined and efficient method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines is the one-pot Kröhnke reaction.[1][3]

  • Reactants: 2-acetylpyridine, 4-bromobenzaldehyde, a base (e.g., potassium hydroxide), and an ammonia source (e.g., ammonium acetate or aqueous ammonia).[1][3]

  • Procedure: Two equivalents of 2-acetylpyridine and one equivalent of 4-bromobenzaldehyde are combined in a suitable solvent, such as methanol. A base is added, followed by the ammonia source. The mixture is typically refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration.[3]

  • Yield: This method is known for its operational simplicity and often provides high yields of the desired terpyridine.[3]

2.1.2. Two-Step Aldol Condensation

An alternative high-yield synthesis involves a two-step aldol condensation.[1][4]

  • Step 1: Synthesis of the intermediate azachalcone. 4-bromobenzaldehyde is reacted with 2-acetylpyridine in the presence of a base like sodium hydroxide in methanol. The resulting precipitate, 4-bromo-2'-azachalcone, is isolated.[4]

  • Step 2: Ring closure. The isolated azachalcone is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared from 2-acetylpyridine) using ammonium acetate as both a base and a ring-closing agent.[1][4]

  • Yield: This method has been reported to achieve high yields of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[1]

Characterization Data

The structural confirmation of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is typically achieved through a combination of spectroscopic techniques.

Technique Observed Characteristics
¹H NMR The proton NMR spectrum shows characteristic signals for the pyridine and phenyl protons.
¹³C NMR The carbon NMR spectrum confirms the number and types of carbon atoms in the molecule.[2]
Mass Spectrometry The molecular weight is confirmed by mass spectrometry, with the isotopic pattern of bromine being a key indicator.
FT-IR The infrared spectrum shows characteristic vibrational bands for the aromatic rings.
UV-Vis Spectroscopy The UV-Vis absorption spectrum in solution typically exhibits intense π-π* transitions in the ultraviolet region.
Single-Crystal X-ray Diffraction The precise molecular structure, including bond lengths and angles, can be determined by single-crystal X-ray diffraction.[2]

Luminescent Properties

While much of the research focuses on the luminescence of metal complexes of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, the ligand itself exhibits intrinsic fluorescence. The photophysical properties of 4'-aryl-terpyridines are strongly influenced by the nature of the substituent on the phenyl ring.

Photophysical Data

Quantitative data on the luminescent properties of the standalone 4'-(4-bromophenyl)-2,2':6',2''-terpyridine are not extensively reported in the literature. However, studies on closely related 4'-phenyl-2,2':6',2''-terpyridine derivatives provide valuable insights. For instance, 4'-phenyl-terpyridine exhibits a fluorescence quantum yield of up to 0.64 in cyclohexane.[5] The introduction of different substituents on the phenyl ring can significantly tune the emission properties.[5]

The fluorescence lifetimes of 4'-aryl-substituted terpyridines are typically in the range of 1-5 nanoseconds in solution.[6] The emission spectra of some derivatives show a large red-shift with increasing solvent polarity, indicating the involvement of an intramolecular charge transfer (ICT) state.[6]

Photophysical Parameter 4'-(Aryl)-2,2':6',2''-terpyridines (Comparative Data)
Absorption Maxima (λ_abs) Typically in the UV region, associated with π-π* transitions.
Emission Maxima (λ_em) Varies with the aryl substituent and solvent polarity.
Fluorescence Quantum Yield (Φ_F) Can be significant, with values up to 0.64 reported for 4'-phenyl-terpyridine in non-polar solvents.[5]
Fluorescence Lifetime (τ_F) Generally in the range of 1-5 ns in solution.[6]

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy
  • Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Solutions of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine are prepared in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, DMSO) at a concentration that provides an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measurement:

    • The UV-Vis absorption spectrum is recorded to determine the absorption maxima (λ_abs).

    • The fluorescence emission spectrum is recorded by exciting the sample at a wavelength corresponding to one of the absorption maxima.

    • The excitation spectrum is recorded by monitoring the emission at the wavelength of maximum fluorescence intensity while scanning the excitation wavelength.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F) can be determined using a well-characterized standard with a known quantum yield.

  • Standard Selection: A standard with an absorption profile similar to the sample and a known, stable quantum yield should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.

    • Measure the fluorescence emission spectra for each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curves.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualizations

Synthetic Workflow

G Figure 1: General Synthetic Workflow for 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. cluster_0 Reactants cluster_1 Reaction Conditions 2-acetylpyridine 2-acetylpyridine Reaction Reaction 2-acetylpyridine->Reaction 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Ammonia Source (e.g., NH4OAc) Ammonia Source (e.g., NH4OAc) Ammonia Source (e.g., NH4OAc)->Reaction Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Purification Purification Reaction->Purification Product 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Purification->Product

Caption: General Synthetic Workflow.

Metal Coordination and Luminescence

G Figure 2: Conceptual Diagram of Metal Ion Coordination and its Effect on Luminescence. Ligand 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (Intrinsic Luminescence) Complex Metal-Ligand Complex (Altered Luminescent Properties) Ligand->Complex Metal_Ion Metal Ion (e.g., Ru²⁺, Pt²⁺, Eu³⁺) Metal_Ion->Complex Emission Light Emission (Luminescence) Complex->Emission 2. Emission (e.g., Phosphorescence, Sensitized Emission) Excitation Light Absorption (Excitation) Excitation->Complex 1. Absorption

Caption: Metal Coordination and Luminescence.

Applications in Drug Development and Research

The unique properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its derivatives make them valuable in several research and development areas:

  • Bio-imaging: The luminescent properties of their metal complexes can be exploited for developing probes for cellular imaging.

  • Sensors: The sensitivity of their fluorescence to the local environment and the presence of metal ions allows for their use in chemical sensors.

  • Therapeutics: Metal complexes of terpyridines have been investigated for their anticancer properties. The ability to functionalize the 4'-position allows for the attachment of targeting moieties or other therapeutic agents.

  • Materials Science: This compound is a key building block for creating photoactive and electroactive polymers and supramolecular assemblies.[1]

Conclusion

4'-(4-bromophenyl)-2,2':6',2''-terpyridine is a versatile compound with interesting, though not extensively quantified, intrinsic luminescent properties. Its true potential is realized upon coordination with metal ions, which significantly modulates its photophysical characteristics. The synthetic accessibility and the presence of a reactive handle for further modification make it a valuable platform for the design of novel luminescent materials and therapeutic agents. Further research into the detailed photophysics of the standalone ligand would be beneficial for a more fundamental understanding and rational design of its applications.

References

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine Derivatives for Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key intermediate, and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their potential mechanisms of action.

Physicochemical and Spectroscopic Data

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine serves as the foundational core for this class of derivatives. Its essential properties are summarized below.

PropertyValueReference
Molecular Formula C₂₁H₁₄BrN₃[1]
Molecular Weight 388.3 g/mol [1]
Appearance White to pale yellow crystalline powder[2]
CAS Number 89972-76-9[1]
¹H NMR (CDCl₃) δ 8.74 (s, 2H), 8.73 (d, 2H), 8.68 (d, 2H), 7.87 (t, 2H), 7.82 (d, 2H)[3]
¹³C NMR (CDCl₃) δ 156.8, 156.3, 150.6, 149.5, 139.5, 137.3, 135.9, 130.1, 127.6, 124.2[3]

Synthesis and Experimental Protocols

The synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its derivatives is most effectively achieved via the Kröhnke reaction. This method offers high yields and scalability.[4][5]

Kröhnke Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This two-step procedure provides a reliable and high-yield pathway to the target compound.[3][5]

  • Reagents: 4-Bromobenzaldehyde (20.0 mmol), 2-Acetylpyridine (21.1 mmol), Methanol (45 ml), 1 M Sodium Hydroxide (15 ml).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde in a mixture of methanol and 1 M NaOH.

    • Add 2-acetylpyridine to the solution and stir the reaction mixture for 30 minutes at room temperature.

    • A precipitate will form. Collect the solid by filtration.

    • Dissolve the precipitate in dichloromethane (CH₂Cl₂) and wash once with water.

    • Dry the organic layer with sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the intermediate azachalcone.

  • Reagents: 4-Bromo-2'-azachalcone (from Step 1), N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared separately from 2-acetylpyridine), Ammonium acetate, Acetic acid.

  • Procedure:

    • Combine the intermediate azachalcone and N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in a flask.

    • Add ammonium acetate and acetic acid. Ammonium acetate serves as both a base and the nitrogen source for the central pyridine ring closure.[3][4]

    • Reflux the mixture for 2 hours.

    • After cooling, the crude product is typically purified by recrystallization.

    • This method can be scaled up to produce large batches (up to 100 g) with an overall yield of approximately 55-64%.[5]

Synthesis Workflow Diagram

The following diagram illustrates the Kröhnke reaction workflow for the synthesis of the terpyridine core.

G Kröhnke Synthesis Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A 2-Acetylpyridine C 4-Bromo-2'-azachalcone A->C NaOH, MeOH D N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide A->D Iodine, Pyridine B 4-Bromobenzaldehyde B->C NaOH, MeOH E 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine C->E NH4OAc, AcOH, Reflux D->E NH4OAc, AcOH, Reflux

Kröhnke synthesis workflow for the target terpyridine.

Biological Activity and Potential Mechanisms of Action

Derivatives of 4'-phenyl-2,2':6',2''-terpyridine have demonstrated significant potential as anticancer agents.[6] Their biological activity is believed to stem from multiple mechanisms, including the inhibition of key signaling pathways and the disruption of cellular redox balance.

Anticancer Activity

Studies have shown that these compounds exhibit potent cytotoxic effects against various cancer cell lines. A lipophilic derivative, 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2''-terpyridine, displayed remarkable activity against the MCF-7 breast cancer cell line.[7]

CompoundCell LineIC₅₀ ValueReference
4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2''-terpyridine (Ligand L)MCF-7 (Breast)40 nM[7]
Pyrazolo[3,4-b]pyridine derivative 9a Hela (Cervical)2.59 µM[8]
Pyrazolo[3,4-b]pyridine derivative 14g MCF-7 (Breast)4.66 µM[8]
Pyrazolo[3,4-b]pyridine derivative 14g HCT-116 (Colon)1.98 µM[8]
Proposed Signaling Pathway Inhibition

The anticancer effects of pyridine-based compounds are often attributed to their ability to inhibit protein kinases crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and kinases in the PI3K/Akt pathway.[6][9]

VEGF-A binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis, a critical process for tumor growth.[10][11] may inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling.

G Proposed Inhibition of VEGFR-2 Signaling cluster_downstream Downstream Pathways cluster_effects Cellular Effects compound 4-(4-bromophenyl)-2,6- dipyridin-2-ylpyridine Derivative vegfr2 VEGFR-2 compound->vegfr2 Inhibits vegf VEGF-A vegf->vegfr2 Binds plc PLCγ vegfr2->plc Activates pi3k PI3K vegfr2->pi3k Activates raf Raf plc->raf migration Migration plc->migration survival Survival pi3k->survival prolif Proliferation raf->prolif angio Angiogenesis prolif->angio survival->angio migration->angio

Inhibition of the VEGFR-2 pathway by terpyridine derivatives.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and is often hyperactivated in cancer.[12][13] It is a key downstream effector of VEGFR-2. By inhibiting upstream signals or potentially the PI3K enzyme directly, these derivatives can suppress pro-survival signals and induce apoptosis.

G Proposed Inhibition of PI3K/Akt Signaling cluster_effects Downstream Effects compound 4-(4-bromophenyl)-2,6- dipyridin-2-ylpyridine Derivative rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->rtk Inhibits pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates apoptosis Apoptosis Inhibition akt->apoptosis growth Cell Growth akt->growth prolif Proliferation akt->prolif pten PTEN pten->pip3 Inhibits final_outcome Cancer Progression apoptosis->final_outcome growth->final_outcome prolif->final_outcome

Suppression of the PI3K/Akt survival pathway.
Disruption of Cellular Redox Homeostasis

Cancer cells exist in a state of chronic oxidative stress and are thus highly dependent on antioxidant systems to survive.[6] Terpyridine derivatives have been shown to generate reactive oxygen species (ROS), which can overwhelm the cancer cell's antioxidant capacity, leading to oxidative damage and apoptosis.[7]

G Induction of Oxidative Stress compound Terpyridine Derivative ros Reactive Oxygen Species (ROS) ↑ compound->ros Generates antioxidant Cellular Antioxidant Capacity (e.g., Nrf2, Glutathione) ros->antioxidant Overwhelms damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage Causes apoptosis Apoptosis damage->apoptosis Induces

Mechanism of cell death via ROS generation.
Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of these derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a standard chemotherapeutic drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their straightforward synthesis, coupled with potent biological activity against multiple cancer cell lines, makes them attractive candidates for further investigation. The proposed mechanisms of action—inhibition of critical pro-survival signaling pathways like VEGFR-2 and PI3K/Akt, and the induction of cell death via oxidative stress—provide a solid foundation for future drug design and optimization efforts. This guide provides the essential data and protocols for researchers to advance the exploration of these valuable chemical entities.

References

Physical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the characteristics and synthesis of this compound.

Chemical and Physical Properties

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a solid, crystalline compound that typically appears as a white to light yellow powder.[1][2][3] It is a key building block in supramolecular chemistry and for the synthesis of metal complexes used in various applications, including photosensitizers and rigid-rod type molecular architectures.[4][5] The compound is noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[2][6] While it has poor solubility in many common organic solvents, its solubility is highest in dimethyl sulfoxide (DMSO).[5]

Table 1: General and Physical Properties

Property Value Source
CAS Number 89972-76-9 [1][2][7]
Molecular Formula C₂₁H₁₄BrN₃ [1][7]
Molecular Weight 388.27 g/mol [2][3][8]
Appearance White to light yellow powder/crystal [1][2][3]
Melting Point 162 °C [1][2][3]
143-145 °C [8]
Boiling Point (Predicted) 512.7 ± 45.0 °C [1]
Density (Predicted) 1.381 ± 0.06 g/cm³ [1]

| Purity | ≥97.0% (HPLC) |[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Table 2: Spectroscopic Data

Technique Data Highlights
¹H NMR (CDCl₃) δ (ppm): 8.74 (s, 2H), 8.73 (d, 2H), 8.68 (d, 1H), 7.87 (t, 2H), 7.82 (m, 2H), 7.34 (t, 2H), 7.31 (m, 2H).[4]
¹³C NMR (CDCl₃) δ (ppm): 156.01, 155.98, 149.2, 149.1, 138.7, 136.9, 132.7, 127.2, 123.9, 122.8, 121.3, 118.6.[9]
UV-Vis Spectra available in spectral databases.[7]

| FTIR (KBr Wafer) | Spectra available in spectral databases.[7] |

Crystal Structure

While the crystal structure of the title compound itself is not detailed in the provided results, the structure of a closely related derivative, 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridine, reveals key conformational features of the terpyridine core.[10] The terpyridine group adopts an all-transoid conformation and is largely planar.[10] The dihedral angles between the central pyridine ring and the two outer pyridine rings are minimal, measured at 3.87 (5)° and 1.98 (5)°.[10] This planarity is a significant feature for its application in forming structured metal complexes.

Experimental Protocols

High-Yield Synthesis via Two-Step Aldol Condensation

An improved, high-yield synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been developed to overcome the low yields of earlier one-pot methods.[4][5] This two-step procedure, based on the Kröhnke condensation, can increase the total yield from around 20% to over 60%.[4][5]

Step 1: Synthesis of the Intermediate Azachalcone (2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine)

  • Reactants: 2-acetylpyridine and 4-bromobenzaldehyde.[4][5]

  • Procedure: The synthesis involves an aldol condensation reaction between 2-acetylpyridine and 4-bromobenzaldehyde.[4] This intermediate, an azachalcone, is isolated before proceeding to the next step.[4][11]

Step 2: Ring Closure to Form the Terpyridine

  • Reactants: The isolated azachalcone from Step 1 and N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide.[4][5]

  • Reagents: Ammonium acetate serves as both a base and a ring closure agent.[4][12]

  • Procedure: The intermediate azachalcone is reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of ammonium acetate.[4][11] This reaction sequence avoids the formation of polycondensation by-products that are common in one-step syntheses.[4] The final product can be purified by recrystallization, making this method suitable for large-scale preparations (up to 100 g batches).[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Reaction Sequence R1 2-Acetylpyridine C1 Aldol Condensation R1->C1 R2 4-Bromobenzaldehyde R2->C1 R3 N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide C2 Kröhnke Condensation (Ammonium Acetate) R3->C2 I1 Intermediate Azachalcone I1->C2 P1 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine C1->I1 Step 1 C2->P1 Step 2

Caption: High-yield two-step synthesis workflow.

Conclusion

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a well-characterized compound with defined physical and spectroscopic properties. Its synthesis has been optimized to allow for high-yield, large-scale production, facilitating its use in advanced materials and coordination chemistry research. The data and protocols summarized in this guide provide a solid foundation for scientists and researchers working with this versatile terpyridine derivative.

References

Solubility Profile of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in various organic solvents. The information presented herein is intended to support research and development activities where this compound is utilized, particularly in the fields of coordination chemistry, materials science, and drug development. Due to the limited availability of precise quantitative solubility data in published literature, this guide summarizes the existing qualitative information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their specific applications.

Overview of Solubility

Understanding the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is crucial for its application in various scientific domains. Proper dissolution is often the first step in the synthesis of metal complexes, the formation of thin films, and the preparation of formulations for biological screening. The solubility of a compound is influenced by its molecular structure, the polarity of the solvent, and the temperature and pressure of the system.

Solubility Data

Currently, there is a scarcity of published quantitative solubility data for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in common organic solvents. The following table summarizes the available qualitative information from scientific literature and data from chemical suppliers.

SolventSolubility DataData TypeSource
Organic Solvents (General) A related by-product of the synthesis has poor solubility in most organic solvents, suggesting the target compound has better solubility.Qualitative[1]
Dimethyl Sulfoxide (DMSO) A related, colored by-product of the synthesis exhibits its highest solubility in DMSO.Qualitative[1]
Chloroform Terpyridine ligands and their metal complexes are reported to be readily soluble.Qualitative[2]
Acetonitrile Terpyridine ligands and their metal complexes are reported to be readily soluble.Qualitative[2]

It is important to note that while general terpyridine derivatives show good solubility in solvents like chloroform and acetonitrile, the specific solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine may vary. Therefore, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in an organic solvent of interest. This protocol is adapted from general procedures for solubility testing of organic compounds.[3][4][5][6][7]

Objective: To determine the saturation solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine in a selected organic solvent at a specific temperature.

Materials:

  • 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine (high purity)

  • Selected organic solvent(s) (e.g., DMSO, Chloroform, Acetonitrile, THF, Methanol, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine to a series of vials. The exact amount should be more than what is expected to dissolve. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). e. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: a. After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

  • Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant from each vial using a pipette. b. Dilute the supernatant with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: a. Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. b. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility: a. Calculate the concentration of the undiluted supernatant using the dilution factor. b. The resulting concentration is the solubility of the compound in the selected solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Solubility_Determination_Workflow start Start prepare_vials Add excess compound and known solvent volume to vials start->prepare_vials equilibrate Equilibrate at constant temperature with shaking (24-48h) prepare_vials->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate sample Withdraw and dilute supernatant separate->sample analyze Analyze concentration (HPLC or UV-Vis) sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Kröhnke Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kröhnke pyridine synthesis is a powerful method for the preparation of substituted pyridines. This document provides detailed protocols for the synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, a key building block in supramolecular chemistry and materials science, via a two-step Kröhnke condensation. A one-pot method is also discussed, though it generally results in lower yields. The two-step approach involves the initial synthesis of an α,β-unsaturated ketone (a chalcone derivative) and a pyridinium salt, which then react to form the desired terpyridine.[1][2][3][4] This method offers higher yields and easier purification compared to the one-pot synthesis.[2][4]

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1a: Synthesis of (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (Azachalcone) 2-Acetylpyridine reacts with 4-bromobenzaldehyde in the presence of a base to form the corresponding azachalcone.

Step 1b: Synthesis of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide 2-Acetylpyridine is treated with iodine and pyridine to generate the pyridinium iodide salt.[2][3][4]

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine The azachalcone from Step 1a and the pyridinium salt from Step 1b are reacted with ammonium acetate to yield the final terpyridine product.[2][3][4]

Data Presentation

Synthesis StepReactantsProductYield (%)Reference(s)
One-pot Synthesis2-Acetylpyridine, 4-bromobenzaldehyde, Ammonium acetate4'-(4-bromophenyl)-2,2':6',2''-terpyridine20[2][4]
Two-step Synthesis (Overall)2-Acetylpyridine, 4-bromobenzaldehyde, Pyridine, Iodine, Ammonium acetate4'-(4-bromophenyl)-2,2':6',2''-terpyridine55 - 64[2][4]
Step 1a: Azachalcone formation2-Acetylpyridine, 4-bromobenzaldehyde(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-oneHigh[2][3][4]
Step 1b: Pyridinium salt formation2-Acetylpyridine, Pyridine, IodineN-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodideHigh[2][3][4]
Step 2: Terpyridine formation(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide4'-(4-bromophenyl)-2,2':6',2''-terpyridine~64[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine [2][4]

Step 1a: Synthesis of (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (Azachalcone)

  • Materials:

    • 2-Acetylpyridine

    • 4-bromobenzaldehyde

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

  • Procedure:

    • Prepare a solution of 4-bromobenzaldehyde in methanol.

    • Prepare a solution of sodium hydroxide in methanol.

    • Cool the 4-bromobenzaldehyde solution in an ice bath.

    • Add 2-acetylpyridine to the cooled solution.

    • Slowly add the sodium hydroxide solution dropwise to the mixture while maintaining the temperature at 4°C.

    • Stir the reaction mixture for a specified time until a precipitate forms.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold methanol.

    • Dry the product under vacuum.

Step 1b: Synthesis of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide

  • Materials:

    • 2-Acetylpyridine

    • Iodine

    • Pyridine

  • Procedure:

    • Dissolve 2-acetylpyridine in pyridine.

    • Slowly add iodine crystals to the solution with stirring at room temperature.

    • Stir the mixture until a precipitate forms.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a suitable solvent (e.g., acetone).

    • Dry the product under vacuum.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • Materials:

    • (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (from Step 1a)

    • N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (from Step 1b)

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine the azachalcone, the pyridinium iodide salt, and a large excess of ammonium acetate.

    • Add ethanol as the solvent.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[2][4] For large-scale batches, recrystallization is a simpler purification method than chromatography.[4]

Visualizations

Kröhnke_Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 2-Acetylpyridine I1 (E)-3-(4-bromophenyl)-1- (pyridin-2-yl)prop-2-en-1-one (Azachalcone) R1->I1 Step 1a: Aldol Condensation I2 N-[2-oxo-2-(2-pyridyl)ethyl] pyridinium iodide R1->I2 Step 1b: Pyridinium Salt Formation R2 4-bromobenzaldehyde R2->I1 Step 1a: Aldol Condensation R3 Pyridine R3->I2 Step 1b: Pyridinium Salt Formation R4 Iodine R4->I2 Step 1b: Pyridinium Salt Formation R5 Ammonium Acetate P 4'-(4-bromophenyl)-2,2':6',2''-terpyridine R5->P Step 2: Kröhnke Annulation I1->P Step 2: Kröhnke Annulation I2->P Step 2: Kröhnke Annulation

Caption: Workflow for the two-step Kröhnke synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

One_Pot_Krohnke_Synthesis Reactants 2-Acetylpyridine (2 equiv.) + 4-bromobenzaldehyde (1 equiv.) + Ammonium Acetate Reaction One-Pot Reaction (e.g., in Acetamide at 180°C) Reactants->Reaction Product 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Reaction->Product

Caption: Logical relationship for the one-pot Kröhnke synthesis.

References

Application Notes and Protocols: Synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, also known as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. The synthesis is achieved through a high-yield, two-step process involving an initial base-catalyzed aldol condensation to form an intermediate chalcone, followed by a cyclization reaction. This method is superior to a one-pot synthesis, which often results in low yields due to the formation of polycondensation byproducts.[1][2][3] This terpyridine derivative is a valuable building block in supramolecular chemistry and materials science, particularly in the construction of metal complexes and rigid-rod type architectures.[2][3]

Introduction

4'-(Aryl)-2,2':6',2''-terpyridines are a significant class of tridentate ligands in coordination chemistry. The 4'-position is readily functionalized, allowing for the tuning of the electronic and photophysical properties of their corresponding metal complexes. The title compound, this compound, serves as a key precursor for further chemical modifications, such as cross-coupling reactions, enabling the development of complex molecular architectures for applications in areas like solar energy harvesting and molecular electronics.[1] The synthesis detailed herein follows an improved procedure that isolates a key intermediate to maximize the yield of the final product.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₁₄BrN₃PubChem[4]
Molecular Weight 388.268 g/mol Fisher Scientific[5]
Appearance White to light yellow solid/powder/crystalChemicalBook[6]
Melting Point 158-162 °CSupporting Information, Royal Society of Chemistry
Boiling Point (Predicted) 512.7±45.0 °CChemicalBook[6]
Density (Predicted) 1.381±0.06 g/cm³ChemicalBook[6]
CAS Number 89972-76-9PubChem[4]

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow diagram below.

Overall Synthesis Workflow

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization A 2-Acetylpyridine D Reaction & Precipitation A->D B 4-Bromobenzaldehyde B->D C NaOH / Methanol C->D Catalyst E Isolation & Purification D->E F Intermediate: 4-Bromo-2'-azachalcone E->F G Intermediate: 4-Bromo-2'-azachalcone J Reaction & Cyclization G->J H N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide H->J I Ammonium Acetate I->J Base & N source K Purification J->K L Final Product: This compound K->L

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-2'-azachalcone (Intermediate)

This step involves a Claisen-Schmidt condensation between 2-acetylpyridine and 4-bromobenzaldehyde.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromobenzaldehyde185.023.70 g20.0 mmol
2-Acetylpyridine121.142.56 g21.1 mmol
Sodium Hydroxide (NaOH)40.000.60 g15.0 mmol
Methanol (99.5%)32.0445 mL-
Dichloromethane (CH₂Cl₂)84.93As needed-
Sodium Sulfate (Na₂SO₄)142.04As needed-

Protocol:

  • In a suitable reaction vessel, dissolve 3.70 g of 4-bromobenzaldehyde in 45 mL of methanol.

  • Add 15 mL of a 1 M NaOH solution (prepared by dissolving 0.60 g of NaOH in 15 mL of water) to the methanol solution.

  • To this stirred solution, add 2.56 g of 2-acetylpyridine.

  • Continue stirring the reaction mixture at room temperature for 30 minutes. A precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Dissolve the collected solid in dichloromethane (CH₂Cl₂) and wash the organic phase once with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from methanol to yield 4-bromo-2'-azachalcone as a light yellow solid.

Expected Yield: Approximately 4.65 g (80.7%).

Step 2: Synthesis of this compound

This final step involves the reaction of the intermediate azachalcone with a pyridinium salt in the presence of ammonium acetate, which serves as both a base and a nitrogen source for the central pyridine ring.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromo-2'-azachalcone289.13(Per protocol)(Per protocol)
N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide326.13(Per protocol)(Per protocol)
Ammonium Acetate77.08(Per protocol)(Per protocol)
Ethanol46.07As needed-

Protocol:

A common procedure for this step is the Kröhnke synthesis. While specific molar ratios can be optimized, a general approach is as follows:

  • Combine the intermediate 4-bromo-2'-azachalcone, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, and a molar excess of ammonium acetate in ethanol.

  • Reflux the reaction mixture for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield the final product as a white or off-white crystalline solid.[2]

Overall Yield: A two-step overall yield of approximately 55-64% has been reported for this synthetic approach.[2]

Characterization Data

This compound
AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 8.81-8.65 (m, 6H), 7.93 (t, J = 7.0 Hz, 2H), 7.82 (d, J = 8.5 Hz, 2H), 7.65 (d, J = 8.5 Hz, 2H), 7.45-7.35 (m, 2H)
Elemental Analysis (C₂₁H₁₄BrN₃) Calculated: C 64.96%, H 3.63%, N 10.82%. Found: C 64.47%, H 3.82%, N 10.79%[2]
Mass Spectrometry (EI) m/z 388.3 (M+)[2]

Signaling Pathways and Logical Relationships

The synthesis relies on a well-established reaction pathway in organic chemistry. The initial aldol condensation is followed by a Michael addition and a subsequent cyclization and dehydration, characteristic of the Kröhnke pyridine synthesis.

G 2-Acetylpyridine_Enolate 2-Acetylpyridine Enolate Aldol_Adduct Aldol Adduct 2-Acetylpyridine_Enolate->Aldol_Adduct 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Aldol_Adduct Azachalcone 4-Bromo-2'-azachalcone Aldol_Adduct->Azachalcone Dehydration Michael_Adduct Michael Adduct Azachalcone->Michael_Adduct Pyridinium_Ylide Pyridinium Ylide (from Pyridinium Salt) Pyridinium_Ylide->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (with NH₃ from NH₄OAc) Final_Product Final Product Cyclized_Intermediate->Final_Product Dehydration/ Aromatization

References

Application Notes and Protocols for Sonogashira Coupling with 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The Sonogashira coupling has found broad applications in the synthesis of natural products, pharmaceuticals, and advanced materials.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with various terminal alkynes. Terpyridine derivatives are of significant interest in medicinal chemistry and drug development due to their strong chelating properties and potential as anticancer agents. The functionalization of the 4'-phenyl-terpyridine core via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, enabling the synthesis of novel compounds with tailored biological activities. Recent studies have highlighted the potential of these derivatives to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further investigation in oncology.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with different terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6024~90 (for the deprotected product)[2]
23-Ethinyl-2,2,5,5-tetramethyl-3-pyrroline-N-oxylPd(PPh₃)₄ (6.1)-i-Pr₂NHi-Pr₂NH400.580[3]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with Trimethylsilylacetylene

This protocol is adapted from the synthesis of 4'-(4-ethynylphenyl)-2,2':6',2''-terpyridine.[2]

Materials:

  • 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. The mixture is then degassed by several freeze-pump-thaw cycles.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.5 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture at 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Deprotection: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 4 hours to effect the desilylation.

  • Purification: Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain 4'-(4-ethynylphenyl)-2,2':6',2''-terpyridine.

Protocol 2: Copper-Free Sonogashira Coupling with a Nitroxide-Containing Alkyne

This protocol describes a copper-free Sonogashira coupling.[3]

Materials:

  • 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • 3-Ethinyl-2,2,5,5-tetramethyl-3-pyrroline-N-oxyl

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (i-Pr₂NH)

  • Dichloromethane

  • Cyclohexane

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (1.0 eq), 3-ethinyl-2,2,5,5-tetramethyl-3-pyrroline-N-oxyl (1.07 eq), PPh₃ (0.13 eq), and Pd(PPh₃)₄ (0.06 eq) in diisopropylamine.

  • Reaction: Stir the solution at 40 °C. The solution will turn orange, and an orange precipitate will form within 5 minutes.

  • Work-up: After 30 minutes, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of dichloromethane and cyclohexane as the eluent to yield the desired product.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)(L)2-C≡CR Transmetalation->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation [Cu-C≡CR] Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery Start 4'-(4-bromophenyl)-2,2':6',2''-terpyridine + Terminal Alkyne Reaction Sonogashira Coupling (Pd/Cu catalyst, Base, Solvent) Start->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Product 4'-(4-alkynylphenyl)-2,2':6',2''-terpyridine Workup->Product Screening In vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) Product->Screening Mechanism Mechanism of Action Studies (Cell cycle analysis, Apoptosis assays) Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for synthesis and application.

Proposed Signaling Pathway for Anticancer Activity

Signaling_Pathway Terpyridine_Derivative 4'-(4-alkynylphenyl)-2,2':6',2''-terpyridine Derivative Cell_Interaction Cellular Uptake Terpyridine_Derivative->Cell_Interaction ROS Increased Reactive Oxygen Species (ROS) Cell_Interaction->ROS DNA_Damage DNA Damage Cell_Interaction->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for anticancer activity.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is catalyzed by a palladium(0) complex and is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.

The substrate, 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, is a poly-heterocyclic compound of significant interest in medicinal chemistry and materials science due to its strong coordinating properties with metal ions. The presence of the bromo-phenyl group provides a reactive handle for further functionalization via Suzuki coupling, allowing for the synthesis of complex, multi-functionalized molecules. This document provides a detailed protocol for performing Suzuki coupling reactions on this substrate, based on established methodologies for similar heteroaromatic systems. While specific literature examples for this exact substrate are limited, the following protocols represent robust starting points for reaction discovery and optimization.

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic arylboronic acid is depicted below. This reaction facilitates the formation of a new biaryl system, extending the conjugation and modifying the electronic and steric properties of the parent molecule.

Suzuki_Reaction cluster_conditions Reaction Conditions Reactant1 This compound Product Coupled Product Reactant1->Product + Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3, Cs2CO3) Catalyst->Product Solvent Solvent (e.g., Toluene/H2O, Dioxane) Base->Product Heat Heat (Δ) Solvent->Product Heat->Product

Figure 1. General scheme for the Suzuki coupling of this compound.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be adapted and optimized for specific boronic acid coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: To a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask. Subsequently, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and degassed water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired coupled product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Workflow A 1. Setup & Reagent Addition (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Catalyst & Solvent Addition B->C D 4. Heating & Stirring (80-100 °C, 4-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2. Step-by-step experimental workflow for the Suzuki coupling protocol.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The table below summarizes common conditions used for Suzuki couplings on similar heteroaromatic bromide substrates, providing a valuable starting point for optimization.

EntryPalladium Catalyst (mol%)Base (eq.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3%)K₂CO₃ (2)Toluene/EtOH/H₂O851275-90
2Pd(dppf)Cl₂ (2%)Cs₂CO₃ (2)1,4-Dioxane/H₂O100880-95
3SPhos Pd G2 (1%)K₃PO₄ (2.5)Toluene/H₂O90685-98
4Pd(OAc)₂ / SPhos (2%)K₂CO₃ (2)DMF1101070-88

Note: Yields are highly dependent on the specific arylboronic acid used. Sterically hindered or electronically deactivated coupling partners may require more forcing conditions or specialized catalyst systems. The nitrogen atoms in the pyridine rings can coordinate to the palladium center, potentially inhibiting catalysis; therefore, the use of bulky, electron-rich phosphine ligands (like SPhos) is often beneficial.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (to 1.5 eq.), using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more active catalyst system (e.g., one with a Buchwald-type ligand like SPhos or XPhos). Ensure all reagents are pure and solvents are rigorously degassed.

  • Decomposition: If starting material or product decomposition is observed, try lowering the reaction temperature and extending the reaction time.

  • Debromination: The formation of a debrominated side-product suggests that the boronic acid is unstable or the reaction conditions are too harsh. Ensure the boronic acid is of high quality and consider a lower reaction temperature.

  • Poor Solubility: If reagents have poor solubility, a solvent such as DMF or DMA may be necessary, although these require higher temperatures for efficient reaction.

Application Notes and Protocols: Synthesis and Characterization of Lanthanide Complexes with 4'-(4-Bromophenyl)-2,2':6',2''-Terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of lanthanide complexes incorporating the ligand 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. The information is intended to guide researchers in the preparation of these complexes and to provide a basis for their further investigation in areas such as bioimaging, sensing, and targeted drug delivery.

Introduction

Lanthanide complexes are of significant interest due to their unique photophysical properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. The use of organic ligands, such as terpyridines, can enhance the luminescence of lanthanide ions through the "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the central lanthanide ion. The 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand is a particularly useful sensitizer for lanthanide ions, and the bromo-substituent offers a versatile handle for further functionalization, making these complexes attractive for various biomedical applications.

Synthesis of Lanthanide Complexes

The synthesis of lanthanide complexes with 4'-(4-bromophenyl)-2,2':6',2''-terpyridine typically involves the reaction of the ligand with a hydrated lanthanide salt in a suitable solvent. The following protocol is a general procedure that can be adapted for the synthesis of a range of lanthanide complexes.

Experimental Workflow: Synthesis of Lanthanide Complexes

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification L1 4'-(4-bromophenyl)- 2,2':6',2''-terpyridine Mix Dissolve & Mix L1->Mix Ln_salt Ln(NO3)3·xH2O (e.g., Eu, Tb, Gd) Ln_salt->Mix Solvent Acetonitrile or Ethanol/DCM Solvent->Mix Stir Stir at RT or Reflux Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Solvent Filter->Wash Dry Dry in vacuo Wash->Dry Product [Ln(4-Br-Ph-tpy)(NO3)3] Dry->Product Signaling_Pathway Ln_Complex Lanthanide Complex Cell Cancer Cell Ln_Complex->Cell ROS Increased ROS Cell->ROS Internalization Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Application Notes and Protocols for Ruthenium Complexes of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of ruthenium(II) complexes featuring the ligand 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, herein referred to as Br-tpy. These complexes are of significant interest due to their potential as anticancer agents and their ability to interact with biological macromolecules such as DNA.

Application Notes

Ruthenium(II) polypyridyl complexes have garnered considerable attention in the field of medicinal chemistry as potential alternatives to platinum-based anticancer drugs. The coordination of ruthenium to organic ligands allows for the fine-tuning of their physicochemical properties, including redox potential, photophysical behavior, and biological activity. The ligand this compound provides a tridentate coordination site for the ruthenium center. The presence of the bromophenyl group offers a site for further functionalization and can influence the lipophilicity and cellular uptake of the resulting complexes.

Complexes such as [Ru(Br-tpy)(N-N)Cl]Cl, where N-N is a bidentate ligand like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen), are being investigated for their cytotoxic activity against various cancer cell lines. The proposed mechanism of action for many of these complexes involves their interaction with DNA, either through intercalation between the base pairs or by binding in the grooves of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

Beyond their potential as chemotherapeutic agents, these ruthenium complexes can also serve as probes for DNA structure and as components in photodynamic therapy (PDT). Their rich photophysical properties, including strong absorption in the visible region and luminescence, are key to these applications.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, characterization, and evaluation of the biological activity of ruthenium complexes of this compound.

Protocol 1: Synthesis of Ruthenium(II) Complexes

This protocol describes a two-step synthesis of a representative complex, [Ru(Br-tpy)(bpy)Cl]Cl.

Step 1: Synthesis of the Ruthenium(III) Precursor, [Ru(Br-tpy)Cl₃]

  • Ligand Synthesis: The ligand, 4'-(4-bromophenyl)-2,2':6',2”-terpyridine (Br-tpy), is synthesized according to established literature procedures.

  • Complexation:

    • In a round-bottom flask, dissolve 4'-(4-bromophenyl)-2,2':6',2”-terpyridine (1.0 mmol) in ethanol (30 mL).

    • Add RuCl₃·3H₂O (1.0 mmol) to the solution.

    • Reflux the mixture with stirring for 4 hours. During this time, the color of the solution will change, and a precipitate will form.

    • Cool the mixture to room temperature.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether.

    • Dry the product, [Ru(Br-tpy)Cl₃], under vacuum.

Step 2: Synthesis of the Ruthenium(II) Complex, [Ru(Br-tpy)(bpy)Cl]Cl

  • Reaction Setup:

    • Suspend the [Ru(Br-tpy)Cl₃] precursor (0.5 mmol) in a mixture of ethanol and water (3:1 v/v, 40 mL).

    • Add 2,2'-bipyridine (bpy) (0.5 mmol) and an excess of a reducing agent, such as triethylamine (1.5 mL), to the suspension.

  • Reflux:

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 6 hours. The color of the solution will change from dark to a deep red or purple.

  • Isolation and Purification:

    • Cool the solution to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of methanol.

    • Add an excess of diethyl ether to precipitate the crude product.

    • Collect the solid by filtration.

    • Purify the complex by column chromatography on alumina using a mixture of acetonitrile and toluene as the eluent.

    • Collect the desired fraction and remove the solvent to yield the final product, [Ru(Br-tpy)(bpy)Cl]Cl.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol details the determination of the in vitro cytotoxicity of the ruthenium complexes against a cancer cell line (e.g., HeLa).

  • Cell Culture:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of the ruthenium complexes in DMSO.

    • Treat the cells with various concentrations of the complexes (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) by plotting the percentage of cell viability against the complex concentration.

Protocol 3: DNA Interaction Studies

Part A: UV-Vis Titration

This method is used to determine the binding affinity of the ruthenium complexes to DNA.

  • Preparation:

    • Prepare a stock solution of the ruthenium complex in Tris-HCl buffer (pH 7.2).

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Titration:

    • Place a fixed concentration of the ruthenium complex (e.g., 20 µM) in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Add small aliquots of the CT-DNA stock solution to the cuvette.

    • Record the UV-Vis spectrum after each addition of DNA until no further changes in the spectrum are observed.

  • Analysis:

    • Monitor the changes in the metal-to-ligand charge transfer (MLCT) band of the ruthenium complex.

    • Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

Part B: Viscosity Measurement

This technique helps to elucidate the mode of DNA binding (intercalation or groove binding).

  • Sample Preparation:

    • Prepare solutions of CT-DNA at a fixed concentration in Tris-HCl buffer.

    • Prepare stock solutions of the ruthenium complex.

  • Measurement:

    • Measure the flow time of the buffer and the DNA solution using an Ubbelohde viscometer maintained at a constant temperature (e.g., 25°C).

    • Add increasing amounts of the ruthenium complex to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the complex, respectively.

    • Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA.

    • A significant increase in the relative viscosity is indicative of an intercalative binding mode.

Data Presentation

The following tables summarize representative quantitative data for ruthenium complexes with analogous 4'-aryl-2,2':6',2''-terpyridine ligands.

Table 1: Cytotoxicity Data (IC₅₀ values in µM) for a Representative Ruthenium Complex

Cell LineComplex [Ru(Cl-Ph-tpy)(bpy)Cl]ClCisplatin
HeLa12.78.5
A54953.810.2

Data for the analogous 4'-(4-chlorophenyl) complex are provided as a reference.

Table 2: DNA Binding Data for a Representative Ruthenium Complex

ComplexBinding ModeIntrinsic Binding Constant (Kₛᵥ) (M⁻¹)
[Ru(Cl-Ph-tpy)(bpy)Cl]ClIntercalation2.7 x 10⁴

Data for the analogous 4'-(4-chlorophenyl) complex are provided as a reference.

Visualizations

G Synthetic Workflow for [Ru(Br-tpy)(bpy)Cl]Cl cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Complex Synthesis Br-tpy 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Ru_prec [Ru(Br-tpy)Cl3] Br-tpy->Ru_prec Ethanol, Reflux RuCl3 RuCl3·3H2O RuCl3->Ru_prec Ru_final [Ru(Br-tpy)(bpy)Cl]Cl Ru_prec->Ru_final EtOH/H2O, Reflux Triethylamine (reducing agent) bpy 2,2'-bipyridine bpy->Ru_final Purification Purification Ru_final->Purification Column Chromatography

Caption: Synthetic pathway for [Ru(Br-tpy)(bpy)Cl]Cl.

G Experimental Workflow for DNA Interaction Studies Start Ru Complex + CT-DNA UV_Vis UV-Vis Titration Start->UV_Vis Viscosity Viscosity Measurement Start->Viscosity Binding_Constant Calculate Binding Constant (Kb) UV_Vis->Binding_Constant Binding_Mode Determine Binding Mode (Intercalation vs. Groove) Viscosity->Binding_Mode Conclusion Characterize DNA Interaction Binding_Constant->Conclusion Binding_Mode->Conclusion

Caption: Workflow for DNA binding analysis.

G Hypothetical Signaling Pathway for Cytotoxicity Ru_Complex Ruthenium Complex Cellular_Uptake Cellular Uptake Ru_Complex->Cellular_Uptake DNA_Interaction DNA Interaction (Intercalation) Cellular_Uptake->DNA_Interaction Replication_Block Replication & Transcription Inhibition DNA_Interaction->Replication_Block DNA_Damage DNA Damage Response Replication_Block->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway for Ru complexes.

Application Notes and Protocols: 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine as a Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of metal complexes featuring the ligand 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. This versatile tridentate ligand forms stable complexes with a variety of transition metals, leading to catalytically active species for important organic transformations. The following sections detail specific applications, including photocatalytic hydrogen evolution and electrocatalytic water oxidation, complete with experimental protocols and performance data.

Photocatalytic Hydrogen Evolution with a Ruthenium Complex

Complexes of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and its derivatives with ruthenium have shown significant promise as photosensitizers in the photocatalytic production of hydrogen from water. The strategic design of these complexes allows for efficient light harvesting and subsequent electron transfer processes, crucial for the generation of hydrogen fuel.

A notable example involves a heteroleptic ruthenium(II) bis(terpyridine) complex, --INVALID-LINK--₂, where Bipytpy is a derivative of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. This complex exhibits enhanced photophysical properties, including a higher quantum yield and a longer excited-state lifetime compared to its homoleptic analogues, making it an effective photosensitizer for visible-light-driven hydrogen evolution.[1]

Quantitative Performance Data
Catalyst ComponentReactionSacrificial DonorCatalystMax. Turnover Number (TON)DurationLight Source
--INVALID-LINK--₂Hydrogen EvolutionTriethanolamineCobaloxime76412 daysBlue-light LED (450 nm)
Experimental Protocol: Photocatalytic Hydrogen Evolution

This protocol is adapted from the study by M. Rupp et al. (2019).[1]

Materials:

  • --INVALID-LINK--₂ (Photosensitizer)

  • Cobaloxime catalyst (e.g., --INVALID-LINK--₂)

  • Triethanolamine (TEOA), analytical grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Schlenk flask or other suitable reaction vessel

  • Blue-light LED lamp (emission centered at 450 nm)

  • Gas chromatograph (GC) for H₂ analysis

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask, prepare a solution of the ruthenium photosensitizer and the cobaloxime catalyst in a mixture of acetonitrile and water.

    • Add triethanolamine as the sacrificial electron donor. The final concentrations should be optimized but can be guided by the literature (e.g., Ru complex in the micromolar range).

  • Degassing:

    • Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation:

    • Place the reaction vessel in a thermostated setup and irradiate with a blue-light LED lamp while stirring continuously.

  • Hydrogen Quantification:

    • At regular intervals, take aliquots of the headspace gas using a gas-tight syringe and analyze the hydrogen content by gas chromatography.

  • Data Analysis:

    • Calculate the turnover number (TON) based on the moles of hydrogen produced per mole of the ruthenium photosensitizer.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_analysis Analysis A Prepare solution of Ru-complex and Co-catalyst B Add triethanolamine (sacrificial donor) A->B C Degas mixture via freeze-pump-thaw cycles B->C D Irradiate with blue LED (450 nm) under continuous stirring C->D E Sample headspace gas at intervals D->E F Analyze H₂ content by Gas Chromatography E->F G Calculate Turnover Number (TON) F->G

Workflow for Photocatalytic Hydrogen Evolution.

Electrocatalytic Water Oxidation with Cobalt Complexes

Complexes of cobalt with terpyridine ligands, including those structurally similar to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, have been investigated as catalysts for water oxidation, a key reaction in artificial photosynthesis and water splitting. These complexes can facilitate the oxygen evolution reaction (OER) at relatively low overpotentials.

A study on mononuclear bis-terpyridine Co(II) complexes, including one with 4'-phenyl-2,2':6',2''-terpyridine, demonstrated their electrocatalytic activity for water oxidation in alkaline media. The catalytic efficiency was found to be dependent on the electronic nature of the substituents on the terpyridine ligand.

Quantitative Performance Data
CatalystReactionOnset Potential (vs. NHE)Turnover Frequency (TOF)Turnover Number (TON)Faradaic Efficiency
--INVALID-LINK--₂Water Oxidation0.80 V10 s⁻¹ (peak current), 22 s⁻¹ (FOWA)1161%
Experimental Protocol: Electrocatalytic Water Oxidation

This protocol is based on the study of electrocatalytic water oxidation by cobalt-terpyridine complexes.

Materials:

  • --INVALID-LINK--₂ or a similar cobalt complex

  • Working electrode (e.g., glassy carbon or fluorine-doped tin oxide)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrolyte solution (e.g., alkaline aqueous solution, pH 13.5)

  • Potentiostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • If necessary, immobilize the cobalt complex on the surface of the working electrode. This can be achieved by various methods, such as drop-casting a solution of the complex onto the electrode and allowing the solvent to evaporate.

  • Electrochemical Measurement Setup:

    • Assemble a three-electrode electrochemical cell with the modified working electrode, a platinum counter electrode, and a reference electrode.

    • Fill the cell with the alkaline electrolyte solution.

  • Cyclic Voltammetry (CV):

    • Perform cyclic voltammetry by scanning the potential to observe the redox behavior of the cobalt complex and the catalytic wave for water oxidation. The onset potential for catalysis can be determined from the CV.

  • Controlled Potential Electrolysis (CPE):

    • To determine the Faradaic efficiency and turnover number, perform controlled potential electrolysis at a potential where water oxidation occurs.

    • Quantify the evolved oxygen using a suitable method, such as a Clark-type oxygen electrode or gas chromatography.

  • Data Analysis:

    • Calculate the turnover frequency (TOF) from the catalytic current observed in the CV.

    • Calculate the Faradaic efficiency by comparing the measured amount of evolved oxygen to the theoretical amount based on the charge passed during CPE.

    • Determine the turnover number (TON) from the total amount of oxygen produced per mole of catalyst.

Logical Relationship of Catalytic Cycle

G CoII Co(II) CoIII Co(III) CoII->CoIII -e⁻ CoIV Co(IV) CoIII->CoIV -e⁻ OER O₂ Evolution CoIV->OER +2H₂O -4H⁺, -4e⁻ OER->CoII

Simplified Cobalt-Mediated Water Oxidation Cycle.

Suzuki-Miyaura Cross-Coupling with Palladium Complexes (Prospective Application)

While specific literature detailing the use of palladium complexes of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine for Suzuki-Miyaura cross-coupling is not extensively available, the general utility of palladium-pyridine complexes in this reaction suggests high potential. The bromophenyl moiety on the ligand itself could potentially be functionalized via cross-coupling reactions, or the complex could serve as a catalyst.

Future research in this area could explore:

  • The synthesis and characterization of Pd(II) complexes with 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

  • The catalytic activity of these complexes in the cross-coupling of various aryl halides with arylboronic acids.

  • Optimization of reaction conditions (catalyst loading, base, solvent, temperature) to achieve high yields and turnover numbers.

The development of such catalytic systems would be of significant interest to the fields of organic synthesis and drug discovery for the construction of complex biaryl structures.

References

Application Notes and Protocols: Photophysical Applications of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the photophysical applications, key quantitative data, and experimental protocols for metal complexes incorporating the 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (bptpy) ligand. The bptpy ligand is a versatile building block in supramolecular chemistry and materials science due to its strong chelating ability with various metal ions and the functional handle provided by the bromophenyl group for further synthetic modifications.[1][2] Complexes of bptpy, particularly with transition metals like Ruthenium(II), Zinc(II), and Platinum(II), exhibit interesting photophysical properties, making them suitable for a range of applications including photocatalysis, sensing, and optoelectronics.[3][4][5]

Application Notes

The unique photophysical properties of bptpy complexes stem from their electronic structure, which typically involves metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) transitions.[4][6] These properties can be finely tuned by modifying the ligand structure or changing the central metal ion.[3][7]

Photocatalysis

Ruthenium(II) complexes of bptpy and its derivatives have been investigated as photosensitizers, particularly for light-driven hydrogen production.[3][8] Upon absorption of visible light, the complex is excited to an MLCT state. This excited state is a potent reducing agent capable of transferring an electron to a catalyst (e.g., platinum colloids) or a relay species, initiating the hydrogen evolution reaction from water. The bromo-substituent on the terpyridine ligand can be used to anchor the complex to surfaces or to create more complex, multimetallic structures for enhanced photocatalytic activity.

Logical Workflow: Photocatalytic Hydrogen Evolution

G cluster_0 Photocatalytic Cycle cluster_1 Hydrogen Evolution PS [Ru(bptpy)L]²⁺ (Ground State) PS_star [Ru(bptpy)L]²⁺* (Excited State) PS->PS_star hν (Light Absorption) H2O H₂O PS_ox [Ru(bptpy)L]³⁺ (Oxidized State) PS_star->PS_ox e⁻ transfer Catalyst Catalyst (e.g., Pt) Catalyst_red Catalyst⁻ PS_star->Catalyst_red e⁻ PS_ox->PS Regeneration H_plus 2H⁺ H2 H₂ H_plus->H2 Catalyst_red->H2 2e⁻ Sacrificial_Donor Sacrificial Electron Donor (SD) Sacrificial_Donor->PS_ox e⁻ Sacrificial_Donor_ox SD⁺ Sacrificial_Donor->Sacrificial_Donor_ox e⁻

Caption: General mechanism for photocatalytic hydrogen production.

Luminescent Probes and Bioimaging

Complexes of bptpy with d¹⁰ metals like Zn(II) and Cd(II) can be highly luminescent.[4] The emission properties are often sensitive to the local environment, making them suitable for sensing applications. For instance, the bromo- group can be functionalized via cross-coupling reactions to introduce specific recognition moieties for detecting ions or small molecules.[4] The strong luminescence and stability of these complexes also open possibilities for their use as probes in bioimaging, where they can be used to label and visualize cellular structures.[2]

Materials for Optoelectronics

The rigid, rod-like structure of bptpy and its ability to form stable complexes make it a key component in the design of materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[2] Platinum(II) complexes containing bptpy ligands are of particular interest due to their potential for phosphorescence at room temperature, a desirable property for achieving high efficiency in OLEDs. The bromophenyl group allows for the construction of larger, conjugated systems or polymers, which can further tune the electronic and emissive properties of the final material.[5]

Photophysical Data of bptpy Complexes

The following table summarizes key photophysical data for selected metal complexes derived from 4'-(4-bromophenyl)-2,2':6',2''-terpyridine or its close analogues.

Complex/LigandSolventλ_abs (nm) [MLCT/ILCT]λ_em (nm)Quantum Yield (Φ)Lifetime (τ)Reference
Ligand L *CH₂Cl₂3474180.81-[4]
--INVALID-LINK--₂ CH₃CN3585050.12-[4]
--INVALID-LINK--₂ CH₃CN3575070.16-[4]
--INVALID-LINK--₂ CH₃CN494 (MLCT)7000.001665 ns[3][8]
Methylated [Ru(Bipytpy)(Tolyltpy)] derivative CH₃CN481 (MLCT)6900.0034120 ns[3][8]

*L = 4'-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2':6',2''-terpyridine, synthesized from the bptpy precursor. **Bipytpy = 4'-(4-bromophenyl)-4,4''':4'',4''''-dipyr-idinyl-2,2':6',2''-terpyridine.

Experimental Protocols

Protocol 1: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (bptpy) Ligand

This protocol is based on the Kröhnke condensation method, which is a common and high-yield procedure for synthesizing terpyridines.[9][10]

Materials:

  • 2-acetylpyridine

  • 4-bromobenzaldehyde

  • N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared from 2-acetylpyridine)

  • Ammonium acetate

  • Methanol

  • Ethanol

Workflow Diagram: Ligand Synthesis

G start Start Materials: 2-Acetylpyridine 4-Bromobenzaldehyde step1 Step 1: Synthesis of Azachalcone (Aldol Condensation) start->step1 intermediate1 Intermediate: 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine step1->intermediate1 step2 Step 2: Ring Closure (Kröhnke Reaction) intermediate1->step2 product Crude Product step2->product reagent Reagents: N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide Ammonium Acetate reagent->step2 step3 Purification (Recrystallization) product->step3 final_product Final Product: 4'-(4-bromophenyl)-2,2':6',2''-terpyridine step3->final_product

Caption: Workflow for the synthesis of the bptpy ligand.

Procedure:

  • Synthesis of the Intermediate Chalcone:

    • Dissolve 4-bromobenzaldehyde in methanol.

    • Add an equimolar amount of 2-acetylpyridine to the solution.

    • Add a catalytic amount of a base (e.g., NaOH) and stir the mixture at room temperature until a precipitate forms.

    • Filter the solid, wash with cold methanol, and dry under vacuum to yield 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (the azachalcone intermediate).[9][10]

  • Synthesis of the Terpyridine:

    • In a round-bottom flask, combine the azachalcone intermediate, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, and a large excess of ammonium acetate in ethanol.[9]

    • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, a precipitate will form.

    • Filter the crude product and wash thoroughly with water and then cold ethanol.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, chloroform/hexane) to yield analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine as a solid.[9]

Protocol 2: General Synthesis of Metal-[bptpy] Complexes (e.g., Ru(II), Zn(II))

This protocol describes a general method for coordinating the bptpy ligand to a metal center.

Materials:

  • 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (bptpy) ligand

  • Metal precursor salt (e.g., RuCl₃·xH₂O, Zn(ClO₄)₂·6H₂O, [Pt(COD)I₂])[4][5]

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile, acetone)

  • Counter-ion salt if needed (e.g., NH₄PF₆)

Procedure:

  • Complexation Reaction:

    • Dissolve the bptpy ligand in a suitable solvent (e.g., ethanol). For homoleptic complexes like [M(bptpy)₂]ⁿ⁺, use 2 equivalents of the ligand. For heteroleptic complexes, use a 1:1 molar ratio of the starting metal complex and the bptpy ligand.

    • Dissolve the metal salt (e.g., Zn(ClO₄)₂) in the same solvent, in a separate flask.

    • Add the metal salt solution dropwise to the ligand solution while stirring.

    • Reflux the reaction mixture for several hours (typically 2-24 hours) under an inert atmosphere (e.g., Argon or Nitrogen), especially for air-sensitive complexes like Ru(II).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • For ionic complexes, a counter-ion exchange may be performed by adding a saturated solution of a salt like NH₄PF₆ or KPF₆ to precipitate the complex as its PF₆⁻ salt.

    • Wash the resulting solid with water, then a low-polarity organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

    • The final complex can be further purified by recrystallization from a solvent mixture (e.g., acetonitrile/diethyl ether).

Protocol 3: Measurement of Photophysical Properties

A. UV-Visible Absorption and Photoluminescence Spectroscopy

Equipment:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the complex in a spectroscopic grade solvent (e.g., acetonitrile). The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[11][12]

  • Absorption Measurement: Record the absorption spectrum of the solution over the desired wavelength range (e.g., 250-800 nm) using the pure solvent as a blank.

  • Emission Measurement:

    • Excite the sample at a wavelength where it absorbs strongly (typically at the λ_max of the lowest energy absorption band, e.g., the MLCT band).

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

    • Ensure to use appropriate cutoff filters to prevent scattered excitation light from reaching the detector.

B. Photoluminescence Quantum Yield (Φ) Measurement (Comparative Method)

This method compares the emission of the sample to a well-characterized standard.[11]

Materials:

  • Quantum yield standard with known Φ in the same solvent if possible (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).[13]

  • Solutions of the sample and standard with absorbance < 0.1 at the excitation wavelength.

Procedure:

  • Measure the UV-Vis absorption spectra and record the absorbance (A) of both the sample and the standard at the chosen excitation wavelength.

  • Measure the photoluminescence spectra of both the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).

  • Integrate the emission spectra to obtain the total integrated emission intensity (I).

  • Calculate the quantum yield of the sample (Φ_x) using the following equation[12]:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

    Where:

    • x refers to the sample and st refers to the standard.

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

C. Excited-State Lifetime (τ) Measurement

Excited-state lifetimes are often measured using Time-Correlated Single Photon Counting (TCSPC) for emissive states or Transient Absorption Spectroscopy (TAS) for both emissive and non-emissive states.[14][15]

Workflow Diagram: Transient Absorption Spectroscopy

G Laser Pulsed Laser (e.g., fs/ps/ns) Splitter Beam Splitter Laser->Splitter Pump Pump Beam (Excitation) Splitter->Pump ~90% Probe Probe Beam (White Light Continuum) Splitter->Probe ~10% Sample Sample Pump->Sample Delay Optical Delay Line Probe->Delay Delay->Sample Detector Detector (e.g., CCD) Sample->Detector Data ΔA vs. Wavelength & Time Detector->Data

Caption: Simplified workflow for a pump-probe transient absorption experiment.

General Principle of Transient Absorption:

  • A short, intense "pump" pulse excites the sample to the desired electronic state.

  • A second, weaker "probe" pulse with a broad wavelength spectrum passes through the sample at a specific time delay after the pump pulse.

  • The difference in the absorbance of the probe light with and without the pump pulse (ΔA) is measured. This ΔA spectrum provides information about the excited-state absorption, ground-state bleaching, and stimulated emission.

  • By varying the time delay between the pump and probe pulses, the formation and decay kinetics of transient species can be monitored, allowing for the determination of the excited-state lifetime.[15][16]

References

Application Notes and Protocols: 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The compound 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is a versatile building block in the synthesis of advanced luminescent materials. Its terpyridine core provides a robust scaffold for the coordination of metal ions, while the bromophenyl group offers a reactive site for further functionalization through various cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.[1]

This document provides detailed application notes on the use of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine as a precursor for luminescent materials, along with experimental protocols for its synthesis and the characterization of its photophysical properties.

Photophysical Properties

While 4'-(4-bromophenyl)-2,2':6',2''-terpyridine itself is primarily a non-emissive precursor in solution, its derivatives and metal complexes exhibit strong luminescence. The bromophenyl moiety serves as a key position for synthetic modification to introduce various functionalities that modulate the intramolecular charge transfer (ICT) character and, consequently, the emission properties. The absorption spectra of 4'-aryl-2,2':6',2''-terpyridine derivatives typically show two strong π–π* transition bands in the UV region.[2]

The following tables summarize the photophysical data for the precursor and some of its functionalized derivatives to illustrate the impact of substitution on the luminescent properties.

Table 1: Absorption Data for 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its Derivatives

CompoundSolventAbsorption Maxima (λ_abs) [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Reference
4'-(4-bromophenyl)-2,2':6',2''-terpyridineDichloromethane252, 282-[3]
4'-(4-bromophenyl)-6,6''-bis(2-hydroxyethoxy)-2,2':6',2''-terpyridineAcetonitrile260, 29028840, 27540[3]
4'-(4-bromophenyl)-6,6''-dibromo-2,2':6',2''-terpyridineAcetonitrile258, 28528180, 26300[3]

Table 2: Photophysical Data of Functionalized Terpyridine Derivatives

DerivativeSolventAbsorption Maxima (λ_abs) [nm]Emission Maxima (λ_em) [nm]Quantum Yield (Φ)Reference
4'-(4-methoxyphenyl)-2,2':6',2''-terpyridineAcetonitrile255, 282--[3]
4'-(4-cyanophenyl)-2,2':6',2''-terpyridineAcetonitrile255, 282--[3]
4'-(4-aminophenyl)-2,2':6',2''-terpyridineAcetonitrile258, 3154200.01[4]
4'-(4-(diphenylamino)phenyl)-2,2':6',2''-terpyridineDichloromethane291, 3954720.84[4]

Experimental Protocols

Protocol 1: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

This protocol is adapted from the Kröhnke condensation method, which is a widely used procedure for the synthesis of terpyridines.[5][6]

Materials:

  • 2-acetylpyridine

  • 4-bromobenzaldehyde

  • Ammonium acetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the chalcone intermediate:

    • Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add an equimolar amount of 2-acetylpyridine.

    • Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

    • Continue stirring for 2-4 hours. The product, 1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one, will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

  • Synthesis of the terpyridine:

    • In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) and 2-acetylpyridine (1 equivalent) in ethanol.

    • Add a large excess of ammonium acetate (around 10 equivalents).

    • Reflux the mixture for 6-8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Adjust the pH to ~8 with a concentrated ammonium hydroxide solution.

    • The crude 4'-(4-bromophenyl)-2,2':6',2''-terpyridine will precipitate. Filter the solid, wash with water, and dry.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/DCM.

Protocol 2: Photophysical Characterization

This protocol outlines the general procedures for measuring the key photophysical properties of luminescent materials derived from 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

2.1 UV-Vis Absorption Spectroscopy

  • Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).

    • Prepare a series of dilutions of the stock solution.

    • Record the absorbance spectra of the solutions in a 1 cm path length quartz cuvette.

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

2.2 Steady-State Fluorescence Spectroscopy

  • Objective: To determine the emission maxima (λ_em) and the relative fluorescence quantum yield (Φ).

  • Instrumentation: A spectrofluorometer.

  • Procedure for Emission Spectrum:

    • Prepare a dilute solution of the compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λ_em).

  • Procedure for Relative Quantum Yield (Φ) Measurement:

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.

    • Record the emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated emission intensity and η is the refractive index of the solvent.

2.3 Time-Resolved Fluorescence Spectroscopy

  • Objective: To determine the fluorescence lifetime (τ).

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Collect the fluorescence decay profile.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Applications in Luminescent Materials

The primary application of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is as a synthon for creating more complex and functional luminescent materials. The bromo-functional group is readily transformed via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aryl or acetylenic moieties. These modifications can extend the π-conjugation of the system, leading to red-shifted absorption and emission, and can introduce electron-donating or -withdrawing groups to tune the energy levels and luminescent properties.

Organic Light-Emitting Diodes (OLEDs)

Terpyridine derivatives are promising candidates for use in OLEDs, either as emissive materials or as host materials in phosphorescent OLEDs. Their high thermal stability and ability to form stable metal complexes are advantageous for device longevity and performance.

Visualizations

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_terpyridine Step 2: Terpyridine Formation cluster_purification Step 3: Purification A 2-acetylpyridine C NaOH, Ethanol A->C B 4-bromobenzaldehyde B->C D Chalcone Intermediate C->D E Chalcone Intermediate G NH4OAc, Ethanol E->G F 2-acetylpyridine F->G H Crude Terpyridine G->H I Crude Terpyridine J Column Chromatography I->J K Pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine J->K

Caption: Synthesis workflow for 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Functionalization_Reaction A 4'-(4-bromophenyl)- 2,2':6',2''-terpyridine C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Functionalized Terpyridine (Luminescent Material) C->D Suzuki Coupling

Caption: Functionalization via Suzuki coupling.

OLED_Device_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (e.g., Terpyridine Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass) Anode->Substrate

Caption: Schematic of a typical OLED device structure.

References

Application Note and Experimental Protocol: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, a key building block in the development of metal-containing polymers, supramolecular assemblies, and materials for solar energy applications.[1][2] The protocols described are based on established Kröhnke-type condensation reactions.

Introduction

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a versatile tridentate ligand widely used in coordination chemistry. The presence of the bromo-phenyl substituent allows for further functionalization through cross-coupling reactions, making it a valuable precursor for more complex molecular architectures. The synthesis is typically achieved through the condensation of 2-acetylpyridine and 4-bromobenzaldehyde. While one-pot methods exist, two-step procedures involving the isolation of an intermediate chalcone often result in higher yields.[1][3]

Reaction Scheme

The synthesis can be performed as a one-pot reaction or a two-step reaction, as illustrated below. The two-step process generally offers higher yields by first isolating the intermediate, 1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone.

One-Pot Synthesis: 2-acetylpyridine + 4-bromobenzaldehyde → 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Two-Step Synthesis: Step 1: 2-acetylpyridine + 4-bromobenzaldehyde → 1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone Step 2: 1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone + 2-acetylpyridine + NH₄OAc → 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Experimental Protocols

Two common and effective methods for the synthesis are detailed below.

Method 1: One-Pot Synthesis [4]

This method provides a straightforward approach to the desired product, although yields may be lower compared to the two-step method.

Materials and Reagents:

  • 2-Acetylpyridine

  • 4-Bromobenzaldehyde

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH) pellets

  • Concentrated Ammonium Hydroxide (NH₄OH) solution (28%)

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of 4-bromobenzaldehyde in ethanol, add 2-acetylpyridine.

  • Add potassium hydroxide pellets and concentrated aqueous ammonia solution to the mixture.

  • Reflux the solution for 4 hours.

  • Cool the reaction mixture and collect the resulting off-white solid by filtration.

  • Wash the solid with ethanol (3 x 10 mL).

  • Recrystallize the crude product from a chloroform/ethanol mixture to afford the pure product as white crystals.

Method 2: Two-Step Synthesis with Intermediate Isolation [1][5]

This protocol generally results in higher yields by isolating the intermediate chalcone.

Step 1: Synthesis of 1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone [5] Materials and Reagents:

  • 4-Bromobenzaldehyde

  • 2-Acetylpyridine

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 4-bromobenzaldehyde and sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Slowly add a solution of 2-acetylpyridine in ethanol to the reaction mixture.

  • Stir the mixture for 40 minutes after a yellow precipitate forms (typically after about 10 minutes).

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold ethanol and water.

  • The product can be used in the next step without further purification.

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine [5] Materials and Reagents:

  • 1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone (from Step 1)

  • N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (can be synthesized from 2-acetylpyridine and iodine) or 1-(2-pyridilcarbonyl) pyridinium [PF₆][5]

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

Procedure:

  • A mixture of 1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (or its hexafluorophosphate salt), and ammonium acetate in methanol is heated at reflux for 7 hours.[5]

  • After cooling, the precipitate is collected by filtration.

  • The crude product is then purified by recrystallization.

Data Presentation

ParameterMethod 1 (One-Pot)[4]Method 2 (Two-Step) - Step 1[5]Method 2 (Two-Step) - Step 2[1]
Reactants 2-Acetylpyridine, 4-Bromobenzaldehyde2-Acetylpyridine, 4-Bromobenzaldehyde1-(2-pyridyl)-3-(4-bromophenyl)-2-propenone, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide
Reagents KOH, NH₄OHNaOHAmmonium Acetate
Solvent EthanolEthanol/Water (1:1)Methanol
Reaction Time 4 hours40 minutes7 hours
Reaction Temp. RefluxRoom TemperatureReflux
Yield 60%86%~64% (overall for two steps)
Purification Recrystallization (CHCl₃/EtOH)Filtration and washingRecrystallization

Physicochemical Properties:

PropertyValue
Molecular Formula C₂₁H₁₄BrN₃[6]
Molecular Weight 388.27 g/mol [7]
Appearance White to pale yellow crystalline powder[7][8]
Melting Point 143-145 °C[7] or 160-162 °C[4]

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃) δ 8.81-8.65 (m, 6H), 7.93 (t, J = 7.0 Hz, 2H), 7.82 (d, J = 8.5 Hz, 2H), 7.65 (d, J = 8.5 Hz, 2H), 7.45-7.35 (m, 2H)[4]
¹³C NMR (CDCl₃) δ 156.1, 156.0, 149.2, 149.1, 137.5, 137.0, 132.1, 128.9, 124.0, 123.5, 121.4, 118.6[1]

Experimental Workflow and Logic Diagrams

Synthesis_Workflow A Starting Materials (2-Acetylpyridine, 4-Bromobenzaldehyde) B One-Pot Reaction (KOH, NH4OH, EtOH, Reflux) A->B Method 1 C Two-Step Reaction Step 1: Chalcone Formation (NaOH, EtOH/H2O) A->C Method 2 F Crude Product B->F D Intermediate (1-(2-pyridyl)-3-(4-bromophenyl) -2-propenone) C->D E Step 2: Cyclization (NH4OAc, MeOH, Reflux) D->E E->F G Purification (Recrystallization) F->G H Final Product (4'-(4-Bromophenyl)-2,2':6',2''-terpyridine) G->H

Caption: Synthetic routes to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Safety and Handling

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is known to cause skin and serious eye irritation.[6]

Conclusion

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine can be reliably achieved through either a one-pot or a two-step condensation reaction. The choice of method may depend on the desired yield and the time constraints of the researcher. The two-step method, while more time-consuming, generally provides a higher yield of the intermediate and final product. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and characterization of this important ligand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue IDProblemPossible Cause(s)Suggested Solution(s)
T-01 Low Yield of Final Product - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry. - Formation of By-products: Competing side reactions, such as polycondensation or the formation of indolizinium derivatives, can reduce the yield of the desired terpyridine.[1][2] - Inefficient Purification: Loss of product during chromatography or recrystallization.- Optimize Reaction Conditions: Systematically vary the temperature, time, and molar ratios of reactants. Refer to established high-yield protocols. - Adopt a Stepwise Approach: A two-step or three-step synthesis, involving the isolation of the intermediate azachalcone, can significantly improve yields by minimizing polycondensation.[2][3] - Purification Strategy: For large-scale synthesis, recrystallization may be sufficient to obtain an analytically pure product, avoiding the potential for loss associated with chromatography.[4]
T-02 Formation of a Mysterious Green By-product This intensely colored by-product can form when using substoichiometric amounts of N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide.[1][4] It has been identified as an indolizinium derivative.[1]- Ensure Stoichiometry: Use the correct stoichiometric amount of N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide. - Use Pure Reagents: Impure starting materials can lead to unintended side reactions.[4] - Removal: This by-product has poor solubility in many organic solvents and can often be removed by filtration.[4]
T-03 Difficulty in Product Purification The crude product is a mixture of the desired terpyridine and various by-products, making purification by chromatography tedious, especially on a larger scale.[4]- Consider Recrystallization: For multi-gram batches, simple recrystallization can often yield analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[4] - Flash Chromatography: For smaller scales, flash chromatography using activated, neutral aluminum oxide with a toluene eluent has been shown to be effective.[2]
T-04 Reaction Fails to Proceed or is Sluggish - Inactive Reagents: Degradation of starting materials or reagents. - Insufficient Base/Catalyst: The amount of base (e.g., NaOH, KOH) or catalyst may be insufficient to drive the reaction.- Verify Reagent Quality: Use freshly opened or properly stored reagents. - Optimize Base/Catalyst Concentration: Experiment with slightly increasing the amount of base or catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 4'-(4-bromophenyl)-2,2':6',2''-terpyridine?

A1: The most common and effective methods are based on the Kröhnke synthesis, which can be performed as a one-pot reaction or a stepwise procedure.[4][5] The stepwise approach, which involves the initial synthesis and isolation of an azachalcone intermediate, generally provides higher yields.[2][3]

Q2: Why is the one-pot synthesis method often low-yielding?

A2: The one-pot condensation of 2-acetylpyridine and 4-bromobenzaldehyde can lead to the formation of polycondensation products, which significantly reduces the yield of the desired terpyridine.[2] A one-pot synthesis reported by Spahni and Calzaferri yielded only 20% of the final product.[4]

Q3: What is the role of ammonium acetate in the synthesis?

A3: Ammonium acetate serves as both a base and a source of ammonia for the ring closure step, which forms the central pyridine ring of the terpyridine core.[2][3]

Q4: Can this synthesis be scaled up?

A4: Yes, a two-step synthesis has been successfully used to prepare up to 100-gram batches of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine in high purity, primarily through recrystallization of the crude product.[4]

Q5: Are there alternative methods to the Kröhnke synthesis?

A5: While the Kröhnke reaction is prevalent, other methods for terpyridine synthesis in general include palladium-catalyzed cross-coupling reactions.[6][7] However, for this specific substituted terpyridine, the condensation methods are well-established.

Data Presentation: Comparison of Synthetic Yields

Synthetic MethodKey ReagentsScaleYield (%)Purification MethodReference
One-Pot Condensation2-acetylpyridine, 4-bromobenzaldehyde, ammonium acetate, acetamideNot specified20Not specified[2]
Two-Step (Kröhnke)2-acetylpyridine, 4-bromobenzaldehyde, N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide, ammonium acetate≤ 1 g64Chromatographic[4]
Two-Step (Modified Kröhnke)2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine, N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodideUp to 100 g55Recrystallization[4]
One-Pot (Modified)2-acetylpyridine, 4-bromobenzaldehyde, KOH, aqueous NH3, EtOH20 mmol60Recrystallization[8]

Experimental Protocols

High-Yield Two-Step Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

This protocol is adapted from established high-yield procedures.[2][4]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (Azachalcone Intermediate)

  • Dissolve 4-bromobenzaldehyde and a base (e.g., NaOH) in a suitable solvent such as methanol or an ethanol/water mixture.

  • Cool the solution in an ice bath.

  • Add 2-acetylpyridine dropwise to the cooled solution with stirring.

  • Continue stirring for the specified time, during which a precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • Combine the azachalcone intermediate from Step 1, N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide, and ammonium acetate in a solvent like methanol.

  • Heat the mixture at reflux for several hours.

  • After cooling, the crude product may precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes-CH₂Cl₂) or by flash chromatography on neutral alumina with toluene as the eluent for smaller scales.[2][4]

Visualizations

experimental_workflow cluster_step1 Step 1: Azachalcone Synthesis cluster_step2 Step 2: Terpyridine Formation reagents1 2-acetylpyridine + 4-bromobenzaldehyde reaction1 Aldol Condensation (Base, e.g., NaOH) reagents1->reaction1 intermediate 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (Azachalcone) reaction1->intermediate reaction2 Kröhnke Reaction (Ring Closure) intermediate->reaction2 Isolated Intermediate reagents2 N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide + Ammonium Acetate reagents2->reaction2 product 4'-(4-bromophenyl)-2,2':6',2''-terpyridine reaction2->product

Caption: High-yield two-step synthesis workflow.

troubleshooting_yield start Low Product Yield cause1 One-Pot Synthesis Used? start->cause1 cause2 Substoichiometric Reagent? start->cause2 cause3 Purification Issues? start->cause3 solution1 Switch to Two-Step Synthesis (Isolate Azachalcone) cause1->solution1 Yes byproduct1 Polycondensation Products cause1->byproduct1 solution2 Verify Stoichiometry and Purity of Pyridinium Salt cause2->solution2 Yes byproduct2 Indolizinium By-products cause2->byproduct2 solution3 Optimize Purification: Recrystallization for Large Scale, Alumina Chromatography for Small Scale cause3->solution3 Yes byproduct3 Product Loss cause3->byproduct3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine via recrystallization. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.

Data Presentation

A successful recrystallization hinges on the appropriate choice of solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Below is a summary of the physical properties of this compound and a guide to solvent selection based on available literature.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₁₄BrN₃
Molecular Weight388.26 g/mol
AppearanceWhite to off-white or pale yellow crystalline solid
Melting Point160-162 °C

Table 2: Solvent Selection Guide for Recrystallization

Solvent/Solvent SystemSuitabilityObservations and Recommendations
Chloroform/EthanolRecommended A mixture of chloroform and ethanol has been successfully used for recrystallization, yielding a white crystalline solid. The optimal ratio may need to be determined empirically, starting with dissolving the compound in a minimum amount of hot chloroform and adding ethanol as an anti-solvent.
Dimethylformamide (DMF)Recommended Recrystallization from hot DMF is a viable option. Given the high boiling point of DMF, ensure the product is thoroughly dried under vacuum to remove residual solvent.
Dimethyl Sulfoxide (DMSO)High SolubilityThis compound exhibits high solubility in DMSO. While useful for dissolving the compound, it may not be ideal for recrystallization unless a suitable anti-solvent is employed, as high solubility can lead to poor recovery.
Acetonitrile, ChloroformPotential SolventsRelated terpyridine compounds have shown solubility in these solvents. Small-scale solubility tests are recommended to determine their suitability for recrystallization of the title compound.
Most Organic SolventsPoor SolubilityThis compound generally exhibits poor solubility in many common organic solvents, which can be advantageous for washing the purified crystals.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound using a chloroform/ethanol solvent system.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Chloroform (CHCl₃)

  • Ethanol (EtOH), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of chloroform to the flask and gently heat the mixture while stirring to facilitate dissolution. Add small portions of hot chloroform until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot chloroform solution, slowly add ethanol dropwise until a slight turbidity (cloudiness) persists. If too much ethanol is added and the product precipitates out, add a small amount of hot chloroform to redissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for approximately 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of residual solvent.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 160-162 °C indicates a high degree of purity. An overall yield of approximately 60% can be expected.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oil_out Product Oils Out? crystals_form->oil_out Yes, but as oil induce_crystallization Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal no_crystals->induce_crystallization still_no_crystals Still No Crystals? induce_crystallization->still_no_crystals reduce_solvent Too Much Solvent: Boil off some solvent and re-cool still_no_crystals->reduce_solvent Yes crystals_ok Crystals Formed still_no_crystals->crystals_ok No, crystals form reduce_solvent->cool handle_oil Oiling Out: - Reheat to dissolve oil - Add more of the better solvent (e.g., chloroform) - Cool very slowly oil_out->handle_oil Yes oil_out->crystals_ok No, forms crystals handle_oil->cool filtration Vacuum Filtration crystals_ok->filtration low_yield Low Yield? filtration->low_yield check_filtrate Check Filtrate: - Cool further in ice bath - Concentrate filtrate and re-cool to obtain a second crop low_yield->check_filtrate Yes end Pure Product low_yield->end No, yield is acceptable check_filtrate->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving, even in the hot solvent. What should I do?

A1: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Continue to add the hot solvent in small portions until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If you have added a significant amount of solvent and the compound remains insoluble, you may need to select a different solvent or solvent system. Refer to the Solvent Selection Guide (Table 2).

  • Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved, you can proceed with a hot filtration to remove the insoluble matter before cooling the solution to induce crystallization.

Q2: No crystals have formed after cooling the solution to room temperature and in an ice bath. What is the problem?

A2: This is a common issue and can be due to several factors:

  • Too Much Solvent: This is the most frequent reason for crystallization failure. If you have used too much solvent, the solution will not be saturated upon cooling. The remedy is to heat the solution to boil off some of the solvent to increase the concentration of your compound, and then attempt to cool it again.

  • Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small, pure crystal of this compound, you can add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional "good" solvent (in this case, chloroform) to the solution.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool on a surface that does not draw heat away quickly (e.g., a wooden block or paper towels).

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: As mentioned, this will keep a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization during hot filtration: If the solution cools and crystals form in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

You can often recover more product by concentrating the mother liquor (the liquid remaining after filtration) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q5: How do I know if my recrystallized product is pure?

A5: A good indication of purity is the melting point. A pure crystalline solid will have a sharp and narrow melting point range that is close to the literature value (160-162 °C for this compound). An impure sample will typically melt over a broader temperature range and at a lower temperature. For definitive purity analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.

Technical Support Center: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4'-(4-bromophenyl)-2,2':6',2''-terpyridine?

A1: The most common methods are based on the Kröhnke pyridine synthesis.[1][2][3][4] These can be broadly categorized into:

  • One-pot synthesis: This method involves reacting 2-acetylpyridine and 4-bromobenzaldehyde in the presence of a nitrogen source like ammonium acetate, often under microwave irradiation or conventional heating.[5] While convenient, this approach can sometimes lead to lower yields due to the formation of polycondensation products.[1][6]

  • Two-step synthesis: This is often a higher-yield approach.[1][6][7] It involves the initial synthesis and isolation of the intermediate chalcone, 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine. This intermediate is then reacted with N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide in the presence of ammonium acetate to form the final terpyridine.[1][5][6]

Q2: I've observed an intensely colored, often green or dark, impurity in my reaction. What is it and how can I avoid it?

A2: This is a frequently encountered issue. The intensely colored byproduct is often an indolizinium derivative, specifically 1-[3-(4-bromophenyl)indolizin-1-yl-1-imino]-3-[4-bromophenyl]-1H-indolizinium iodide.[1][7]

  • Cause: This side product tends to form when substoichiometric amounts of the N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide reagent are used.[1][7] This can happen if the reagent is impure or if there's an error in stoichiometry.

  • Prevention: Ensure you use a stoichiometric or slight excess of high-purity N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide. It is crucial to purify the starting materials before use.[8]

  • Removal: Fortunately, this byproduct is often poorly soluble in many common organic solvents, which can facilitate its removal from the desired product.[7]

Q3: My yield of the desired terpyridine is low, and I suspect the formation of other side products. What are other potential byproducts?

A3: Besides the colored indolizinium impurity, other side products can lower your yield:

  • Polycondensation Products: One-step synthesis methods are particularly prone to forming polycondensation products, which can significantly reduce the yield of the desired terpyridine.[1][6] A two-step approach, where the intermediate chalcone is isolated, can help minimize this.[6]

  • Isomeric Terpyridines: In some terpyridine syntheses, the formation of isomeric products like 6'-aryl-2,2':4',2"-terpyridine has been reported.[9] This can arise from an alternative reaction pathway of the enolate addition.[9]

  • Self-condensation Products: Self-condensation of the α,β-unsaturated carbonyl compound (chalcone) can occur, especially at elevated temperatures.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Impure starting materials.Purify 2-acetylpyridine, 4-bromobenzaldehyde, and the pyridinium salt before the reaction. Recrystallization is a common method.[8]
Inefficient reaction conditions.Optimize reaction parameters such as temperature, reaction time, and solvent. A systematic approach to optimization is recommended.[8]
Formation of polycondensation products.Switch from a one-pot to a two-step synthesis involving the isolation of the intermediate chalcone.[1][6]
Intensely Colored Impurity Substoichiometric amount of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide.Use a stoichiometric or slight excess of the pyridinium salt. Ensure the purity of this reagent.[1][7]
Difficult Purification Presence of multiple side products.Carefully analyze the crude product using techniques like TLC or LC-MS to identify the number of components. Consider column chromatography for purification if simple recrystallization is ineffective.
Unexpected Spots on TLC Formation of isomeric side products or other byproducts.Characterize the main side products to understand the competing reaction pathways. Adjusting reaction conditions, such as temperature or the base used, may help minimize their formation.[8]

Quantitative Data Summary

The yield of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine can vary significantly depending on the synthetic methodology employed.

Synthetic Method Reported Yield Key Considerations Reference
One-pot Synthesis20%Prone to side reactions and lower yields.[7]
Two-step Kröhnke Procedure55%Generally provides higher yields and a purer product after recrystallization.[7]
Modified Two-step Procedure64%Can achieve high yields but may require chromatographic purification.[7]
One-pot (KOH, NH₄OH, EtOH)60%An alternative one-pot method with a reported good yield.[10]

Experimental Protocols

Two-Step Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

This protocol is based on established high-yield procedures.[1][6][7]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (Chalcone Intermediate)

  • Dissolve 4-bromobenzaldehyde in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • To this stirred solution, add 2-acetylpyridine.

  • Stir the reaction mixture at room temperature. The product will precipitate out of the solution.

  • Filter the precipitate and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • Prepare N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide separately by reacting 2-acetylpyridine with iodine and pyridine.

  • In a reaction flask, combine the chalcone intermediate from Step 1 and N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide.

  • Add a large excess of ammonium acetate, which acts as both a base and the nitrogen source for the central pyridine ring.

  • Use a suitable solvent, such as glacial acetic acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a solvent system like ethanol/water to obtain the pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Visualizations

Formation of the Indolizinium Side Product

The following diagram illustrates the proposed formation pathway of the intensely colored indolizinium byproduct, which can occur when there is a deficiency of the pyridinium salt reagent.

side_product_formation chalcone 2-[3-(4-bromophenyl)-1- oxoprop-2-enyl]pyridine enolate Enolate of Chalcone chalcone->enolate Base pyridinium_salt N-[2-oxo-2-(2-pyridyl) ethyl]pyridinium iodide (Substoichiometric) main_product 4'-(4-bromophenyl)- 2,2':6',2''-terpyridine (Desired Product) michael_adduct Michael Adduct enolate->michael_adduct + Chalcone intermediate Dicarbonyl Intermediate michael_adduct->intermediate Rearrangement side_product 1-[3-(4-bromophenyl)indolizin-1-yl-1-imino]- 3-[4-bromophenyl]-1H-indolizinium iodide (Colored Byproduct) intermediate->side_product + NH₃ (from NH₄OAc)

Caption: Proposed pathway for the formation of the indolizinium side product.

References

Technical Support Center: Column Chromatography Purification of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Both silica gel and alumina can be used as the stationary phase. Silica gel is a common choice; however, due to the basic nature of the pyridine nitrogen atoms, peak tailing or irreversible adsorption can occur.[1][2] In such cases, neutral or basic alumina is an excellent alternative.[3][4] Another option is to use silica gel deactivated with a base, such as triethylamine.

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation between the desired product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like dichloromethane or ethyl acetate. For this compound and similar compounds, solvent systems such as hexanes/dichloromethane have been shown to be effective.

Q3: What are the potential impurities I might encounter?

A3: Impurities often depend on the synthetic route used. For the common Kröhnke synthesis, potential impurities include unreacted starting materials (2-acetylpyridine and 4-bromobenzaldehyde), the intermediate chalcone, and various side-products from polycondensation reactions.[5][6] Intensely colored by-products have also been reported.

Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

A4: If your compound is very polar and remains at the origin of the TLC plate, you can try a more polar solvent system, such as dichloromethane/methanol. If this is still ineffective, it might be an indication of strong interaction with the acidic silica gel. In this case, switching to a different stationary phase like neutral alumina or using reverse-phase chromatography might be necessary.

Q5: Should I use isocratic or gradient elution?

A5: Gradient elution is often preferred for purifying crude reaction mixtures that may contain impurities with a wide range of polarities.[7] You can start with a less polar solvent mixture to elute non-polar impurities and gradually increase the polarity to elute your target compound, followed by any highly polar impurities.

Troubleshooting Guide

Problem Possible Cause Solution
Product is eluting with impurities (poor separation) The solvent system is too polar.Decrease the polarity of the eluent. A lower polarity will increase the retention time on the column, potentially allowing for better separation.
The column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded. A general rule is to use 25-100 g of stationary phase for every 1 g of crude material.
The column was packed improperly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Dry packing followed by wet-packing with the initial eluent can help.
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/dichloromethane mixture, increase the percentage of dichloromethane.
The compound has decomposed on the acidic silica gel.Test the stability of your compound on a silica TLC plate. If decomposition is observed, use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to neutral alumina.[1]
Streaking or tailing of the product spot on TLC The compound is interacting with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system. Alternatively, use neutral alumina as the stationary phase.[3]
The sample was loaded in a solvent that was too polar.Dissolve the sample in a minimal amount of the initial, less polar eluent for loading. If the sample is not soluble, consider dry loading.
Low recovery of the product The product is irreversibly adsorbed onto the stationary phase.This is common for basic compounds on acidic silica. Use neutral alumina or deactivated silica gel.
The product is highly soluble in the eluent and was collected in very dilute fractions.Concentrate the collected fractions and re-analyze by TLC to ensure you have not missed the product-containing fractions.

Experimental Protocols

Protocol 1: Purification using Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis of your crude material first.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Dichloromethane

  • Chromatography column

  • Collection tubes

2. Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and dichloromethane. For a similar compound, a system of 20:1 hexanes:dichloromethane gave an Rf of 0.30.[1]

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, least polar eluent (e.g., 100% hexanes) and apply gentle pressure to obtain a well-packed column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity by increasing the proportion of dichloromethane (gradient elution). A suggested gradient is from 100% hexanes to a 20:1 mixture of hexanes:dichloromethane.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification using Alumina Column Chromatography

This is a suitable alternative, especially if issues are encountered with silica gel.

1. Materials:

  • Crude this compound

  • Activated, neutral aluminum oxide

  • Toluene

  • Chromatography column

  • Collection tubes

2. Procedure:

  • TLC Analysis: Use neutral alumina TLC plates to find a suitable eluent. Toluene has been reported as an effective eluent for a similar compound.

  • Column Packing:

    • Prepare a slurry of the neutral alumina in toluene.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of toluene.

    • Carefully load the sample solution onto the top of the alumina column.

  • Elution:

    • Elute the column with toluene, maintaining a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent to yield the purified product.

Quantitative Data Summary

The following table summarizes different chromatographic conditions reported for terpyridine derivatives, which can be used as a starting point for the purification of this compound.

CompoundStationary PhaseEluent SystemRf Value
3-(3-methoxyphenyl)-1,2-dihydronaphthaleneSilica gelHexane : Dichloromethane = 20:10.30[1]
4'-(4-methylphenyl)-2,2':6',2"-terpyridineActivated, neutral aluminum oxideTolueneNot specified
4'-(4-ethynylphenyl)-2,2':6',2"-terpyridine intermediateAluminaHexane : Dichloromethane = 10:1Not specified

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent pack Pack Column (Silica or Alumina) tlc->pack load Load Crude Product (Wet or Dry Loading) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine isolate Isolate Product (Solvent Evaporation) combine->isolate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide problem1 Poor Separation cause1a Eluent Too Polar problem1->cause1a cause1b Column Overloaded problem1->cause1b problem2 No Elution cause2a Eluent Not Polar Enough problem2->cause2a cause2b Decomposition on Silica problem2->cause2b problem3 Peak Tailing cause3a Acidic Silica Interaction problem3->cause3a problem4 Low Recovery cause4a Irreversible Adsorption problem4->cause4a solution1a Decrease Eluent Polarity cause1a->solution1a solution1b Reduce Sample Load cause1b->solution1b solution2a Increase Eluent Polarity cause2a->solution2a solution2b Use Alumina or Deactivated Silica cause2b->solution2b solution3a Add Triethylamine or Use Alumina cause3a->solution3a solution4a Use Alumina or Deactivated Silica cause4a->solution4a

Caption: Troubleshooting logic for common chromatography issues.

References

Troubleshooting low yield in one-pot synthesis of terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the one-pot synthesis of terpyridines, with a primary focus on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the one-pot synthesis of terpyridines, particularly those based on the Kröhnke condensation, in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not getting any product at all. What are the likely causes?

A1: Low to no yield in a one-pot terpyridine synthesis can stem from several factors, ranging from the quality of your reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl Compound (e.g., Chalcone): Ensure this starting material is pure and free from polymerization. Old or improperly stored reagents can degrade. It is advisable to verify the integrity of the starting material via NMR or GC-MS.[1] Purification by recrystallization or column chromatography is recommended to remove unreacted starting materials.

    • Acetylpyridine (e.g., 2-acetylpyridine): The purity of this reagent is crucial. Use freshly distilled or commercially available high-purity acetylpyridine.

    • Aldehyde: Ensure the aldehyde is pure and free of carboxylic acid contaminants, which can result from air oxidation.

    • Ammonia Source: Ammonium acetate is the most common nitrogen source and should be of high purity and anhydrous.[1] Moisture can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Reaction temperature is a critical parameter. While conditions are generally mild, temperatures should typically not exceed 140°C.[1][2] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition of starting materials or the final product.[1] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[2]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2] Prolonged reaction times can sometimes lead to product decomposition or the formation of side products.[2]

    • Solvent: While glacial acetic acid and methanol are common solvents, solvent-free conditions have been shown to produce excellent yields for certain terpyridines.[2]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common reason for reduced yield. Understanding and minimizing potential side reactions is key to improving selectivity.

  • Common Side Reactions:

    • Michael Addition Products: The initial Michael addition is a key step. Incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates or their decomposition products.[1]

    • Isomeric Terpyridines: In some cases, isomeric terpyridines can form as side products. For instance, the 6′-aryl-2,2′:4′,2″-terpyridine has been isolated as a side-product in the synthesis of 4′-aryl-2,2′:6′,2″-terpyridine.[3] This is thought to arise from a 1,2-attack of the enolate on the intermediate enone, rather than the expected 1,4-conjugate addition.[3]

    • Cyclohexanol Derivatives: Under certain conditions, particularly with 3-acetylpyridine, the formation of cyclohexanol derivatives resulting from the condensation of multiple acetylpyridine and aldehyde molecules has been observed.[4]

  • Strategies to Enhance Selectivity:

    • Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Experimenting with lower or higher temperatures might favor the desired reaction pathway.[5]

    • Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products.[5] For instance, pre-forming the chalcone before the addition of the second equivalent of acetylpyridine and the ammonia source might improve results.

    • Stoichiometry: Carefully control the stoichiometry of your reactants.

Q3: Are there any alternative reaction conditions I can try to improve the yield?

A3: Yes, several variations to the standard one-pot procedure have been developed that can lead to improved yields and shorter reaction times.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times (from hours to minutes) and, in some cases, improve yields.[2][5][6][7]

  • Solvent-Free Synthesis: Grinding the reactants together and heating them can lead to excellent yields and is a more environmentally friendly approach.[2][3][8]

  • Alternative Catalysts: While many one-pot syntheses are catalyst-free, some procedures report the use of catalysts like p-toluenesulfonic acid (PTSA) or reusable magnetic nanocatalysts to improve yields.[5][9]

Q4: My terpyridine product is impure even after initial workup. What are the best purification methods?

A4: Proper purification is essential to obtain a high-purity terpyridine and can improve the final isolated yield by removing soluble impurities.

  • Recrystallization: This is a good first step for purification. Ethanol or a mixture of ethanol and water is a common solvent system for recrystallizing terpyridines.[10]

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel or neutral alumina is the next logical step. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the desired product from impurities.[10]

  • Chelating Washes: If you suspect contamination with transition metals, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can be effective.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on Terpyridine Synthesis Yield

EntryReactantsSolventTemperature (°C)TimeYield (%)Reference
1Benzaldehyde, 4-acetylpyridine, NH₄OAcNone12030 min92[9]
24-Ethoxybenzaldehyde, 3-acetylpyridine, KOH, aq. NH₃EthanolReflux16 h16.7[3]
34-Butoxybenzaldehyde, 3-acetylpyridine, KOH, aq. NH₃EthanolReflux16 h31.1[3]
42-Acetylpyridine, Aromatic Aldehyde, NH₄OAcPEGNot specifiedNot specified>80[8]
52-Acetylpyridine, Aromatic Aldehyde, NH₄OAcNone120-1301-2 hModerate to High[2]
62-Acetylpyridine, Aromatic Aldehyde, NH₄OAcGlacial Acetic Acid~120 (Reflux)2-4 hModerate to High[2]
72-Acetylpyridine, Aromatic Aldehyde, NH₄OAcGlycol (Microwave)Not specifiedNot specifiedGood[6][7]

Experimental Protocols

Protocol 1: General One-Pot Synthesis in Acetic Acid [2]

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and the pyridinium salt (or second equivalent of acetylpyridine) (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 2: Solvent-Free One-Pot Synthesis [2][9]

  • Grind a mixture of the aromatic aldehyde (1.0 mmol), acetylpyridine (2.0 mmol), and ammonium acetate (2.0-5.0 mmol) in a mortar and pestle.

  • Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mass and filter the solid product.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 3: One-Pot Synthesis with In Situ Chalcone Formation

  • To a mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 ml), add a substituted aryl aldehyde (10.0 mmol).

  • Add potassium hydroxide (KOH) pellets (24 mmol) followed by a 35% aqueous ammonia solution (40.0 ml).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with water and ethanol.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents 1. Check Reagent Purity & Integrity start->check_reagents reagents_impure Reagents Impure or Degraded check_reagents->reagents_impure Analysis shows impurities reagents_pure Reagents are Pure check_reagents->reagents_pure Purity confirmed purify_reagents Purify Starting Materials (Recrystallization, Distillation, Column Chromatography) reagents_impure->purify_reagents purify_reagents->check_reagents Re-run reaction end_success Improved Yield purify_reagents->end_success optimize_conditions 2. Optimize Reaction Conditions reagents_pure->optimize_conditions conditions_inefficient Conditions Suboptimal optimize_conditions->conditions_inefficient No improvement conditions_optimal Conditions Optimized, Yield Still Low optimize_conditions->conditions_optimal Improvement but still low adjust_temp_time Systematically Vary: - Temperature (e.g., 80-140°C) - Reaction Time (monitor by TLC) conditions_inefficient->adjust_temp_time adjust_temp_time->optimize_conditions Re-run reaction adjust_temp_time->end_success investigate_side_reactions 3. Investigate Side Reactions conditions_optimal->investigate_side_reactions side_products Significant Side Products Observed investigate_side_reactions->side_products TLC/NMR shows byproducts end_fail Consult Further Literature investigate_side_reactions->end_fail No obvious side reactions, consult literature for specific substrates modify_protocol Modify Protocol: - Change Solvent (e.g., Solvent-Free) - Use Microwave Irradiation - Adjust Stoichiometry side_products->modify_protocol modify_protocol->optimize_conditions Re-run reaction modify_protocol->end_success

Caption: Troubleshooting workflow for low yield in one-pot terpyridine synthesis.

Terpyridine_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates acetylpyridine1 Acetylpyridine (1 eq.) chalcone Chalcone (α,β-Unsaturated Ketone) acetylpyridine1->chalcone Aldol Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone acetylpyridine2 Acetylpyridine (1 eq.) diketone 1,5-Diketone (Michael Adduct) acetylpyridine2->diketone nh3 Ammonia Source (e.g., NH₄OAc) dihydropyridine Dihydropyridine nh3->dihydropyridine chalcone->diketone Michael Addition diketone->dihydropyridine Cyclization product Terpyridine dihydropyridine->product Oxidation/ Aromatization

Caption: General mechanism for one-pot terpyridine synthesis via Kröhnke condensation.

References

How to remove impurities from 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

This guide provides troubleshooting advice and detailed protocols for the purification of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, addressing common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an intense green/dark color. Is this normal, and how can I remove the colored impurity?

A1: The formation of intensely colored by-products is a known issue in the synthesis of terpyridines.[1] This is often due to the formation of indolizinium iodide derivatives, which are typically poorly soluble in most common organic solvents.[1]

  • Troubleshooting:

    • Solubility Check: Attempt to dissolve your crude product in a suitable solvent for your desired compound (e.g., dichloromethane, chloroform). The intensely colored impurity may remain as a solid, allowing for removal by simple filtration.

    • Recrystallization: If the colored impurity has similar solubility, a careful recrystallization can be effective. DMSO is a solvent from which large, dark green leaves of a by-product have been reported to crystallize.[1]

Q2: After synthesis, my product purity is low, and I see multiple spots on TLC. What is the best general approach for purification?

A2: For multi-component impurity profiles, a combination of purification techniques is often most effective. The two primary methods for purifying 4'-(4-bromophenyl)-2,2':6',2''-terpyridine are column chromatography and recrystallization.

  • Recommended Workflow:

    • Initial Purification: Start with a simple recrystallization to remove major impurities, especially if you have a significant amount of the intensely colored by-product mentioned in Q1.

    • Chromatography: If TLC analysis after recrystallization still shows impurities, column chromatography is a highly effective second step for separating compounds with similar polarities.

Q3: I am struggling to get my compound to crystallize. What solvents should I try for recrystallization?

A3: The choice of solvent is critical for successful recrystallization. Based on literature, several solvent systems have been used effectively:

  • Single Solvent:

    • DMSO: Particularly useful if you are trying to crystallize out certain by-products.[1]

  • Solvent/Anti-Solvent Systems:

    • Chloroform/Ethanol (CHCl₃/EtOH): The crude product can be dissolved in a minimum amount of hot chloroform, and ethanol can be added dropwise until turbidity is observed. Cooling should induce crystallization.[2]

    • Dichloromethane/Hexanes (CH₂Cl₂/Hexanes): Similar to the above, dissolve the compound in dichloromethane and add hexanes as the anti-solvent.[3]

Q4: What stationary and mobile phases should I use for column chromatography?

A4: Activated, neutral aluminum oxide is a commonly cited stationary phase for the purification of this terpyridine.[3]

  • Recommended Systems:

    • Stationary Phase: Activated, neutral aluminum oxide.

    • Mobile Phase (Eluent):

      • Toluene: Can be effective for eluting the desired product.[3]

      • Dichloromethane/Cyclohexane Gradient: A stepwise gradient, starting with a non-polar mixture (e.g., 1:8 DCM:Cyclohexane) and gradually increasing the polarity (e.g., to 8:1 DCM:Cyclohexane), can provide excellent separation. The desired product is often observed in a yellow fraction.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing significant amounts of impurities, particularly the intensely colored by-products.

  • Solvent Selection: Choose a suitable solvent system (e.g., Chloroform/Ethanol).

  • Dissolution: Place the crude 4'-(4-bromophenyl)-2,2':6',2''-terpyridine in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., chloroform) and heat gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent (e.g., ethanol) dropwise until the solution becomes slightly cloudy (turbid).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (ethanol) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The product should be a white to pale yellow crystalline solid.[2][5]

Protocol 2: Purification by Column Chromatography

This method is highly effective for removing impurities with similar polarity to the product.

  • Column Packing: Prepare a chromatography column with activated, neutral aluminum oxide as the stationary phase, using a non-polar solvent (e.g., cyclohexane or toluene) to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimum amount of the initial mobile phase (e.g., Toluene or a 1:8 mixture of Dichloromethane:Cyclohexane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel or alumina, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Isocratic Elution: Begin eluting with the chosen solvent (e.g., toluene).[3]

    • Gradient Elution: Start with a non-polar mobile phase (e.g., 1:8 Dichloromethane:Cyclohexane). Gradually increase the polarity of the eluent (e.g., stepwise to 1:4, 1:2, 1:1, and so on, up to 8:1 Dichloromethane:Cyclohexane).[4]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC). The desired product is typically found in a yellow-colored fraction.[4]

  • Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be the purified 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Data Presentation

The following table summarizes yields from synthesis procedures that employ the purification methods described. Note that specific data on purity improvement (e.g., % purity before and after) is not extensively reported in the cited literature; however, the final products are typically described as "analytically pure" or have high reported purity.

Purification MethodReported Synthesis YieldFinal PurityReference
Recrystallization (CHCl₃/EtOH)60%White crystals[2]
Column Chromatography (Al₂O₃, Toluene) followed by Recrystallization (Hexanes/CH₂Cl₂)64% (overall synthesis)Light yellow solid[1][3]
Simple Recrystallization55% (overall synthesis)Analytically pure[1]

Visualization of Purification Workflow

The following diagram illustrates the recommended decision-making process and workflow for purifying 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

G cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_final Final Product Crude Crude Product Analysis Intensely Colored? Crude->Analysis Recrystallization Recrystallization (e.g., CHCl3/EtOH) Analysis->Recrystallization Yes Column Column Chromatography (Al2O3, DCM/Cyclohexane) Analysis->Column No (Multiple Spots) Recrystallization->Column Impurities Remain Pure Pure Product Recrystallization->Pure Product is Pure Column->Pure

References

Technical Support Center: Optimization of Kröhnke Terpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Kröhnke reaction conditions for terpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Kröhnke reaction for terpyridine synthesis? The Kröhnke pyridine synthesis is a condensation reaction used to generate highly functionalized pyridines.[1] For terpyridine synthesis, it typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound (a chalcone) in the presence of an ammonia source, most commonly ammonium acetate.[2][3] This method is a versatile and efficient route to a wide range of 2,2':6',2''-terpyridine ligands.[2]

Q2: What are the two primary approaches for Kröhnke terpyridine synthesis? There are two main strategies for synthesizing 4'-aryl-2,2':6',2''-terpyridines using this method:

  • Classical (Two-Step) Method: This involves the initial synthesis and isolation of an α,β-unsaturated ketone (chalcone). This intermediate is then reacted with a 2-pyridacylpyridinium salt and ammonium acetate to form the terpyridine.[3][4]

  • One-Pot Method: This more streamlined approach combines two equivalents of 2-acetylpyridine, one equivalent of a substituted aromatic aldehyde, a base, and an ammonia source in a single reaction vessel.[2] It is often preferred for its efficiency and operational simplicity.[2][4]

Q3: What are the typical yields for the Kröhnke terpyridine synthesis? Yields are generally reported as moderate to high, often exceeding 60% and sometimes reaching over 90%, especially under optimized or solvent-free conditions.[5] However, the final yield is highly dependent on the specific substrates, purity of reagents, and reaction conditions employed.[5]

Q4: What is the role of ammonium acetate in the reaction? Ammonium acetate serves as the nitrogen source required for the formation of the central pyridine ring of the terpyridine structure.[5] It provides the ammonia necessary for the cyclization step that follows the initial Michael addition of the reactants.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Kröhnke synthesis of terpyridines.

Problem 1: Low or No Product Yield

Q: My reaction yield is extremely low, or the reaction failed completely. What are the common causes? A: Low or no yield can be attributed to several factors, primarily related to reagent quality and reaction conditions. A systematic check is recommended.[6]

  • Possible Cause 1: Impure Starting Materials.

    • Troubleshooting: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound (chalcone) is critical.[5] Impurities can catalyze side reactions, consume reagents, or complicate purification.[5]

      • α-Pyridinium methyl ketone salts: These can be prepared from the corresponding α-bromo ketone and pyridine. They should be thoroughly dried, as moisture can interfere with the reaction. Purification by recrystallization (e.g., from ethanol/ether) is recommended.[5][6][7]

      • α,β-Unsaturated carbonyls (Chalcones): These are often prepared via an aldol condensation. Ensure they are free from polymerization or degradation, especially if stored for a long time. Purify by recrystallization or column chromatography to remove unreacted starting materials.[5][6]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Troubleshooting: If starting materials are pure, the reaction conditions may need optimization.[5]

      • Temperature: The reaction temperature is crucial. While typically not exceeding 140°C, the optimal temperature can vary.[5][6] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or promote side reactions.[6] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[5]

      • Reaction Time: Prolonged reaction times can lead to product decomposition. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[5][6]

      • Solvent: Glacial acetic acid and methanol are the most common solvents.[1][5] Acetic acid can also act as a catalyst.[6] However, solvent-free conditions have been shown to produce excellent yields for some substrates and are more environmentally friendly.[5][8] Ensure any solvent used is anhydrous, as water can interfere with reaction intermediates.[6]

  • Possible Cause 3: Inefficient Reaction Method.

    • Troubleshooting: Consider alternative variations of the Kröhnke synthesis.

      • Microwave Irradiation: Using microwave irradiation can significantly shorten reaction times and, in some cases, improve yields.[5][9] A one-pot synthesis of 4′-aryl-2,2′:6′,2″-terpyridines in aqueous media under microwave irradiation has proven effective.[9]

      • One-Pot Synthesis: A "one-pot" variation where the chalcone is generated in situ can be more efficient for certain substrates.[5]

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired terpyridine, but also significant amounts of side products, complicating purification and reducing yield. How can I improve selectivity? A: The formation of byproducts is a known issue. Understanding and controlling the reaction pathways can minimize them.[6]

  • Possible Cause 1: Self-Condensation or Michael Addition Products.

    • Troubleshooting: Self-condensation of the α,β-unsaturated carbonyl can occur, particularly at high temperatures.[5] Incomplete cyclization after the initial Michael addition can also lead to an accumulation of 1,5-dicarbonyl intermediates.[6]

      • Control the rate of addition of reagents.

      • Optimize the reaction temperature to find a balance between reaction rate and selectivity.[5]

  • Possible Cause 2: Formation of Unexpected Isomers or Products.

    • Troubleshooting: The reaction can sometimes yield unexpected products, such as isomeric terpyridines (e.g., 6′-aryl-2,2′:4′,2″-terpyridine) or complex cyclohexane derivatives, depending on the specific reactants and conditions.[4][10] This may arise from an alternative 1,2-attack of the enolate on the chalcone carbonyl instead of the usual 1,4-conjugate addition.[4]

      • Careful characterization of all products is crucial to identify unexpected pathways.

      • Re-optimization of reaction conditions (temperature, solvent, base) may be necessary to favor the desired reaction pathway.

  • Possible Cause 3: Formation of Benzo[a]indolizine Derivatives.

    • Troubleshooting: Certain substituted pyridinium salts are known to lead to the formation of benzo[a]indolizine derivatives as a side reaction.[5][11]

      • If this side product is identified, consider modifying the structure of the pyridinium salt starting material.

Data Presentation

Table 1: Optimization of Kröhnke Reaction Parameters for Terpyridine Synthesis

ParameterCommon ConditionsEffect on Reaction & Optimization Strategy
Temperature 80 - 140 °C[6]Higher temperatures increase reaction rates but can also promote side reactions and decomposition.[6] Screen temperatures (e.g., 80, 100, 120 °C) to find the optimal balance for specific substrates.[5]
Solvent Glacial Acetic Acid, Methanol[1]The solvent can significantly impact reaction rate and selectivity.[6] Acetic acid often serves as both solvent and catalyst.[6] A solvent-free approach can lead to excellent yields and is environmentally friendly.[5]
Reaction Time 2 - 6 hours[3][7]Prolonged reaction times can lead to product decomposition.[5] Monitor reaction progress by TLC to determine the point of maximum product formation and avoid degradation.[5][6]
Ammonia Source Ammonium Acetate[5]Typically used in large molar excess (e.g., 10 equivalents).[7] Ensure high purity.[6] Aqueous ammonia is also used in some one-pot protocols.[2]
Methodology Classical (Two-Step) vs. One-PotThe one-pot method is often more efficient and convenient.[2] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[9]

Experimental Protocols

Protocol 1: Preparation of N-Phenacylpyridinium Bromide (Key Starting Material)

This protocol describes the synthesis of a common α-pyridinium methyl ketone salt.[7]

  • Reactants:

    • 2-Bromoacetophenone (1.0 equiv)

    • Pyridine (1.1 equiv)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone in a flask.

    • With stirring at room temperature, add pyridine dropwise to the solution. A precipitate will form.

    • Continue stirring for 1-2 hours to ensure the reaction is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetone to remove any unreacted starting materials.

    • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.[7]

Protocol 2: Classical Two-Step Synthesis of 4'-Aryl-2,2':6',2''-Terpyridine

This method involves the pre-synthesis of the chalcone intermediate.[3]

Step 1: Synthesis of the Chalcone Intermediate

  • Reactants:

    • 2-Acetylpyridine

    • Aryl aldehyde

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 2-acetylpyridine and the aryl aldehyde in ethanol.

    • Slowly add an aqueous NaOH solution while stirring at room temperature.

    • Continue stirring until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.[3]

Step 2: Synthesis of the Terpyridine

  • Reactants:

    • Purified chalcone (from Step 1)

    • 2-Pyridacylpyridinium salt (e.g., prepared via Protocol 1)

    • Ammonium acetate (molar excess)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the chalcone and the 2-pyridacylpyridinium salt in glacial acetic acid.

    • Add a molar excess of ammonium acetate to the solution.

    • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude terpyridine.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.[3]

Protocol 3: One-Pot Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine

This protocol is an example of the more streamlined one-pot approach.[2]

  • Reactants:

    • 2-Acetylpyridine (2.43 g, 20.0 mmol)

    • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

    • Potassium Hydroxide (KOH) pellets (1.54 g, 24 mmol)

    • Methanol (20 ml)

    • 35% Aqueous Ammonia solution (40.0 ml)

  • Procedure:

    • In a round-bottom flask, combine 2-acetylpyridine (20.0 mmol) and 4-methoxybenzaldehyde (10.0 mmol) in methanol (20 ml).

    • Add potassium hydroxide pellets (24 mmol) to the mixture.

    • Finally, add the 35% aqueous ammonia solution (40.0 ml).

    • Reflux the reaction mixture for 4–6 hours.

    • After cooling to room temperature, a precipitate will form.

    • Collect the solid by filtration and wash with water.

    • The crude product can be purified by recrystallization from ethanol.[2]

Visualizations

Kröhnke_Workflow start Start prep 1. Prepare & Purify Reactants - α-Pyridinium Salt - α,β-Unsaturated Ketone start->prep react 2. Kröhnke Reaction - Mix reactants with NH₄OAc - Heat in solvent (e.g., Acetic Acid) or under solvent-free conditions prep->react monitor 3. Monitor Reaction - Use Thin Layer Chromatography (TLC) react->monitor monitor->react Incomplete workup 4. Work-up - Cool reaction mixture - Pour into ice-water - Neutralize with base monitor->workup Reaction Complete isolate 5. Isolate Crude Product - Filter solid precipitate - Wash with water & cold ethanol workup->isolate purify 6. Purify Product - Recrystallization or - Column Chromatography isolate->purify end Pure Terpyridine Product purify->end

Caption: General experimental workflow for Kröhnke terpyridine synthesis.

Troubleshooting_Logic problem Problem: Low or No Yield check_reagents Check Purity of Starting Materials problem->check_reagents reagents_impure Cause: Impure Reactants Solution: - Recrystallize/purify reactants - Ensure dryness check_reagents->reagents_impure Impure check_conditions Check Reaction Conditions check_reagents->check_conditions Pure solution Improved Yield reagents_impure->solution conditions_suboptimal Cause: Suboptimal Conditions Solution: - Screen Temperature (80-140°C) - Optimize Reaction Time (via TLC) - Test different solvents or solvent-free check_conditions->conditions_suboptimal Suboptimal check_method Consider Alternative Methods check_conditions->check_method Optimal conditions_suboptimal->solution method_alt Cause: Inefficient Method Solution: - Try one-pot synthesis - Use microwave irradiation check_method->method_alt Yes method_alt->solution

Caption: Troubleshooting flowchart for low yield in Kröhnke synthesis.

Kröhnke_Mechanism reactants Reactants: α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Ketone michael 1. Michael Addition (1,4-conjugate addition) reactants->michael intermediate 1,5-Dicarbonyl Intermediate michael->intermediate cyclization 2. Cyclization with NH₃ (from Ammonium Acetate) intermediate->cyclization dihydro Dihydro-terpyridine Intermediate cyclization->dihydro aromatization 3. Dehydration & Aromatization (loss of H₂O and Pyridine) dihydro->aromatization product Final Terpyridine Product aromatization->product

References

Preventing by-product formation in aldol condensation of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing by-product formation during the aldol condensation of pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the aldol condensation of pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Aldol Product

Question: My aldol condensation of an acetylpyridine with an aldehyde is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the aldol condensation of pyridines can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Reactant Quality: Impurities in your starting materials, particularly the acetylpyridine or the aldehyde, can interfere with the reaction. Ensure your reactants are pure by using freshly distilled or recrystallized materials.

  • Reaction Equilibrium: The aldol addition is a reversible reaction. To favor product formation, consider removing water as it forms, especially if the reaction proceeds to the condensation product.

  • Suboptimal Temperature: Temperature plays a critical role. For the aldol addition product, lower temperatures (e.g., room temperature) are often preferred. Higher temperatures can lead to the formation of the condensation product and other by-products.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield. Ensure accurate measurement of your starting materials.

  • Inefficient Purification: Product can be lost during the workup and purification steps. Optimize your purification technique, whether it's recrystallization or column chromatography, to minimize losses.

Issue 2: Formation of Multiple By-products

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several by-products in addition to my desired product. What are these by-products and how can I suppress their formation?

Answer:

The formation of multiple by-products is a common challenge in aldol condensations involving pyridines. The primary culprits are often self-condensation, Michael addition, and other complex side reactions.

  • Self-Condensation: The enolate of your acetylpyridine can react with another molecule of the acetylpyridine, leading to a self-condensation product. This is more likely if the aldehyde is not reactive enough or if the concentration of the acetylpyridine is too high.

    • Solution: To minimize self-condensation, you can slowly add the acetylpyridine to a mixture of the aldehyde and the base. Using a non-enolizable aldehyde (one without α-hydrogens) can also prevent its self-condensation.

  • Michael Addition: The enolate can act as a Michael donor and add to the α,β-unsaturated ketone formed from the aldol condensation product. This can lead to the formation of 1,5-dicarbonyl compounds and other complex structures. In some cases, these can cyclize to form substituted cyclohexanols.

    • Solution: Controlling the reaction temperature and time is crucial. Lower temperatures and shorter reaction times can disfavor the Michael addition. Using a milder base may also help.

  • Complex Polymerization: At higher temperatures, complex polymerization reactions can occur, often resulting in the formation of insoluble, dark-colored materials, sometimes described as "brown goo."

    • Solution: Maintain strict temperature control and monitor the reaction closely by TLC to avoid prolonged reaction times once the desired product has formed.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting by-product formation in the aldol condensation of pyridines.

troubleshooting_workflow Troubleshooting By-product Formation start Start: By-product Formation Observed check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants reactant_issue Impure/Incorrect Stoichiometry check_reactants->reactant_issue purify_reactants Purify/Recrystallize Reactants & Verify Stoichiometry reactant_issue->purify_reactants Yes optimize_conditions 2. Optimize Reaction Conditions reactant_issue->optimize_conditions No purify_reactants->optimize_conditions condition_issue Identify By-product Type optimize_conditions->condition_issue self_condensation Self-Condensation Products condition_issue->self_condensation Predominant michael_adducts Michael Addition Products condition_issue->michael_adducts Likely polymerization Polymerization/Decomposition condition_issue->polymerization Observed solution_self Slowly add enolizable ketone. Use non-enolizable aldehyde. self_condensation->solution_self solution_michael Lower reaction temperature. Reduce reaction time. michael_adducts->solution_michael solution_polymer Strict temperature control. Monitor by TLC. polymerization->solution_polymer purification 3. Optimize Purification solution_self->purification solution_michael->purification solution_polymer->purification purification_issue Difficulty in Separation purification->purification_issue solution_purification Recrystallization with different solvents. Column chromatography with optimized mobile phase. purification_issue->solution_purification Yes end End: By-product Formation Minimized purification_issue->end No solution_purification->end

Caption: A logical workflow for diagnosing and resolving by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the aldol condensation of pyridines?

A1: The most common by-products include:

  • Self-condensation products: Formed from the reaction of two molecules of the enolizable pyridine ketone.

  • Michael adducts: Resulting from the 1,4-addition of an enolate to the α,β-unsaturated carbonyl product.

  • Complex polymeric materials: Often dark in color, these can form at higher temperatures or with prolonged reaction times.

  • Cannizzaro reaction products: If a non-enolizable aldehyde is used under strong basic conditions, it can disproportionate into an alcohol and a carboxylic acid.

Q2: How does the choice of base affect by-product formation?

A2: The base is a critical factor in controlling the outcome of the reaction.

  • Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to quantitatively form the enolate before adding the aldehyde. This can significantly reduce self-condensation.

  • Weaker bases like sodium carbonate may require heating, which can promote the formation of the condensation product and other by-products.

  • Stronger bases like sodium hydroxide can lead to the condensation product even at room temperature. The high concentration of carbanions in the presence of strongly basic catalysts can also favor "domino" reactions leading to complex products.

Q3: What is the effect of temperature on the reaction?

A3: Temperature has a significant impact on both the reaction rate and the product distribution.

  • Low temperatures (e.g., room temperature) generally favor the formation of the aldol addition product.

  • Higher temperatures promote the dehydration of the aldol addition product to the α,β-unsaturated condensation product. However, elevated temperatures can also increase the rate of side reactions, leading to the formation of "brown goo" and other undesirable by-products.

Q4: How can I effectively purify my desired pyridine aldol product from the by-products?

A4: The purification strategy will depend on the properties of your product and the impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective method for removing small amounts of impurities.

  • Column Chromatography: This is a versatile technique for separating the desired product from by-products with different polarities.

  • Acid-Base Extraction: Pyridine-containing compounds can often be separated from non-basic impurities by washing with a dilute acid solution to form a water-soluble pyridinium salt. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Washing with a saturated aqueous copper sulfate solution can also be effective for removing pyridine.

Data on Reaction Conditions and Yields

The following table summarizes the impact of different reaction conditions on the outcome of aldol condensations, based on literature examples.

ReactantsBaseSolventTemperaturePrimary ProductReported YieldReference(s)
2-Acetylpyridine and various aromatic aldehydesHeteropolyacidsSolvent-freeRefluxChalconesNot specified
Enolizable ketone and benzaldehydeNaOHSolvent-freeNot specifiedDiketoneQuantitative
2-Acetylpyridine and 2-formylpyridineNaOHEthanolNot specifiedComplex cyclohexanolNot specified
Ketone and AldehydeNa₂CO₃AqueousRoom TemperatureAldol AdditionNot specified
Ketone and AldehydeNa₂CO₃Aqueous50 °CAldol CondensationNot specified
Ketone and AldehydeNaOHAqueousRoom TemperatureAldol CondensationNot specified
2-Acetylpyridine and 4-nitrobenzaldehydeNa₂CO₃ (0.54% w/v)Not specified45-50 °CAldol CondensationNot specified

Competing Reaction Pathways

The following diagram illustrates the competing reaction pathways in the aldol condensation of an acetylpyridine.

reaction_pathways Competing Pathways in Pyridine Aldol Condensation cluster_start Starting Materials cluster_products Potential Products Acetylpyridine Acetylpyridine Enolate Pyridine Enolate Acetylpyridine->Enolate + Base Aldehyde Aldehyde Desired Aldol Addition Desired Aldol Addition Enolate->Desired Aldol Addition + Aldehyde Self-Condensation Product Self-Condensation Product Enolate->Self-Condensation Product + Acetylpyridine Desired Aldol Condensation Desired Aldol Condensation Desired Aldol Addition->Desired Aldol Condensation - H₂O (Heat/Base) Michael Adduct Michael Adduct Desired Aldol Condensation->Michael Adduct + Enolate

Caption: Competing reaction pathways in pyridine aldol condensation.

Experimental Protocols

Protocol 1: General Procedure for Crossed-Aldol Condensation of 2-Acetylpyridine with an Aromatic Aldehyde

This protocol is adapted from a general procedure for aldol condensation and should be optimized for specific substrates.

  • Reactant Preparation: Ensure both the 2-acetylpyridine and the aromatic aldehyde are pure. If necessary, purify by distillation or recrystallization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equivalent) and a suitable solvent (e.g., ethanol).

  • Base Addition: Add the base (e.g., 10% aqueous NaOH) to the flask and stir the mixture at room temperature.

  • Addition of Ketone: Slowly add the 2-acetylpyridine (1.0 equivalent) to the stirring mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Pyridine for Reaction

This protocol is for drying pyridine to be used as a solvent or reactant.

  • Pre-drying: Add solid potassium hydroxide (KOH) pellets to the pyridine and let it stand overnight.

Technical Support Center: Large-Scale Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
TSG-001 Low yield of the desired terpyridine in a one-pot synthesis. Facile formation of polycondensation products is a common issue in one-pot reactions of 2-acetylpyridine, 4-bromobenzaldehyde, and ammonium acetate.[1][2]- Switch to a two-step synthesis method. First, synthesize the intermediate chalcone, 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine, and then react it with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide and ammonium acetate.[1][2][3] - Isolate the intermediate azachalcone before proceeding with the ring closure reaction.[1][2]
TSG-002 Formation of an intensely colored (often green or black) by-product. This is likely the formation of an indolizinium derivative, such as 1-[3-(4-bromophenyl)indolizin-1-yl-1-imino]-3-[4-bromophenyl]-1H-indolizinium iodide.[3] This can occur when using substoichiometric amounts of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, for instance, due to impure starting material.[3]- Ensure the N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide is pure and used in the correct stoichiometric ratio. - This by-product is often poorly soluble in most organic solvents and can be removed by recrystallization.[3] It has high solubility in DMSO, from which it can be recrystallized.[3]
TSG-003 Difficulty with product purification, requiring tedious chromatography. The crude product may contain various side products, making purification by column chromatography challenging, especially on a large scale.- A robust two-step Kröhnke procedure can yield a product that is analytically pure after simple recrystallization.[3] - Flash chromatography using activated, neutral aluminum oxide with toluene as the eluent has been reported for purification.[1]
TSG-004 Isolation of unexpected isomeric products. In similar terpyridine syntheses, the formation of isomeric products like 6'-aryl-2,2':4',2''-terpyridine has been observed. This can arise from a 1,2-attack of the enolate on the intermediate enone instead of the usual 1,4-conjugate addition.[4][5]- Carefully control reaction conditions (temperature, base) to favor the 1,4-addition pathway. - Thoroughly characterize the final product using techniques like NMR to confirm the correct isomer has been synthesized.
TSG-005 Formation of cyclohexanol derivatives. Condensation of multiple molecules of the acetylpyridine and benzaldehyde starting materials can lead to the formation of cyclohexanol-derived by-products.[4][6]- Optimize the stoichiometry of the reactants to favor the formation of the 1,5-dicarbonyl intermediate required for terpyridine synthesis. - A stepwise approach, isolating the intermediate chalcone, can help minimize these side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 4'-(4-bromophenyl)-2,2':6',2''-terpyridine on a large scale?

A1: The two primary methods are a one-pot synthesis and a two-step Kröhnke synthesis. The one-pot method involves reacting 2-acetylpyridine, 4-bromobenzaldehyde, and an ammonia source directly.[1] However, this approach is often plagued by low yields due to the formation of polycondensation by-products.[1][2] The more reliable and higher-yielding method for large-scale synthesis is a two-step procedure based on the Kröhnke condensation.[3][7] This involves the initial synthesis and isolation of an intermediate chalcone, which is then reacted with a pyridinium salt and an ammonia source to form the terpyridine.[1][3]

Q2: What kind of yields can be expected for the large-scale synthesis?

A2: While early one-pot methods reported yields as low as 20%, optimized two-step procedures have significantly improved the output.[1][3] A two-step synthesis following the Kröhnke procedure can achieve an overall yield of 55-64%.[3] One reported large-scale method, suitable for up to 100g batches, achieves a 55% overall yield.[3]

Synthesis Method Reported Yield Scale Reference
One-pot condensation20%Not specified[1][3]
Two-step Aldol Condensation64%≤ 1 g[3]
Two-step Kröhnke Procedure55%Up to 100 g[3]

Q3: What is the "Kröhnke synthesis" and how is it applied here?

A3: The Kröhnke pyridine synthesis is a method to form substituted pyridines.[7][8] In the context of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine synthesis, it typically refers to the reaction of an α,β-unsaturated ketone (a chalcone) with an α-pyridinium methyl ketone salt in the presence of an ammonia source (like ammonium acetate) to form the central pyridine ring of the terpyridine.[5][7] The chalcone is formed from the condensation of 2-acetylpyridine and 4-bromobenzaldehyde.[5]

Q4: Are there any particularly hazardous reagents used in this synthesis?

A4: While standard laboratory safety precautions should always be followed, some reagents warrant special attention. Pyridine is flammable, toxic, and has a strong, unpleasant odor; it should be handled in a well-ventilated fume hood. Iodine, used in the preparation of the pyridinium salt, is corrosive and a strong oxidizing agent. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How can the final product be characterized?

A5: The structure and purity of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine should be confirmed using standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Br).[1]

Experimental Protocols

Protocol 1: Two-Step Kröhnke Synthesis for Large-Scale Preparation

This protocol is adapted from a method reported to be effective for batches up to 100g.[3]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (Chalcone)

  • Dissolve 4-bromobenzaldehyde and an equimolar amount of 2-acetylpyridine in a suitable solvent (e.g., ethanol).

  • Slowly add a solution of a base, such as sodium hydroxide in water, to the mixture while stirring. Maintain the temperature as specified in the detailed literature procedure.

  • A precipitate of the yellow chalcone should form. Continue stirring for the recommended time.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and water to remove unreacted starting materials and base.

  • The product can often be used in the next step without further purification.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • Prepare N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine in dry pyridine.[9]

  • In a reaction vessel, combine the chalcone from Step 1, an equimolar amount of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, and an excess of ammonium acetate in a suitable solvent like methanol.[9]

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization from an appropriate solvent to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine check_yield Is the yield low? start->check_yield one_pot Using a one-pot method? check_yield->one_pot Yes check_byproduct Is there an intensely colored by-product? check_yield->check_byproduct No switch_method Switch to a two-step Kröhnke synthesis one_pot->switch_method Yes one_pot->check_byproduct No end End: Pure Product switch_method->end check_reagent Check stoichiometry and purity of pyridinium salt check_byproduct->check_reagent Yes check_purity Is purification difficult? check_byproduct->check_purity No recrystallize Remove by-product by recrystallization check_reagent->recrystallize recrystallize->end optimize_purification Optimize recrystallization. Consider flash chromatography (neutral alumina). check_purity->optimize_purification Yes check_purity->end No optimize_purification->end

Caption: Troubleshooting workflow for the synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Kröhnke_Synthesis_Pathway cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyridine Ring Formation A 2-Acetylpyridine C Chalcone Intermediate A->C B 4-Bromobenzaldehyde B->C F 1,5-Dicarbonyl Intermediate C->F Base Base (e.g., NaOH) Base->C D N-[2-oxo-2-(2-pyridyl)ethyl] pyridinium iodide D->F E Ammonium Acetate (Ammonia Source) G 4'-(4-bromophenyl)- 2,2':6',2''-terpyridine E->G F->G

Caption: Simplified reaction pathway for the two-step Kröhnke synthesis.

References

Technical Support Center: 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine and its metal complexes.

Troubleshooting Guide

Encountering stability issues during your experiments can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Low Yield or Failure in Complex Synthesis

One of the primary challenges can be the synthesis of the ligand itself, a phenomenon sometimes referred to as the "2-pyridyl problem," where 2-pyridyl organometallics can be unstable.[1][2] This instability can carry over into the formation of the final metal complex.

Symptoms:

  • Low or no yield of the desired complex.

  • Formation of a green by-product during large-scale synthesis.[3]

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseRecommended Action
Ligand Instability: The 2-pyridyl boron reagents used in synthesis can be notoriously unstable and prone to protodeboronation.[1]- Utilize N-methyliminodiacetic acid (MIDA) boronates which are more stable and can be isolated in pure form.[2]- Carefully control the pH of the reaction; 2-pyridyl boronic acids are more stable at high pH (>10).[1]
Suboptimal Reaction Conditions: Traditional synthesis methods may have harsh conditions leading to low yields.[4]- Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation.[4]- Explore solvent-free conditions using catalysts such as γ-Al2O3 nanoparticles.[4]
Side Reactions: Formation of by-products can consume starting materials.[3][4]- Adjust the stoichiometry of reactants. In some cases, using sub-stoichiometric amounts of certain reagents can lead to the formation of intensely colored by-products.[3]
Issue 2: Complex Decomposition in Solution

Once synthesized, the metal complexes may exhibit instability in solution, leading to unreliable experimental results.

Symptoms:

  • Color change of the solution over time.

  • Precipitation of an unknown solid.

  • Changes in spectroscopic signatures (UV-Vis, Fluorescence).

Possible Causes & Solutions:

CauseRecommended Action
Solvent Effects: The solvent can influence the stability of the complex.- Use high-purity, dry solvents. Protic solvents may facilitate ligand dissociation.- Assess the complex's stability in a range of solvents with varying polarities.
Photodecomposition: Exposure to light, especially UV light, can induce degradation.- Store solutions in the dark or in amber-colored vials.- Minimize exposure to ambient light during experiments.
Oxidation: The metal center may be susceptible to oxidation by atmospheric oxygen.- Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
pH Sensitivity: The protonation state of the pyridine ligands can affect coordination and stability.- Buffer the solution to an appropriate pH where the complex is known to be stable.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of my this compound metal complex?

A1: The stability of transition metal complexes is governed by several factors related to both the metal ion and the ligand.[5][6]

  • Nature of the Metal Ion:

    • Size and Charge: Smaller metal ions with a higher positive charge generally form more stable complexes due to stronger electrostatic attraction with the ligands.[5][7]

    • Oxidation State: Higher oxidation states on the metal cation often lead to more stable complexes.[8]

    • Electronic Configuration: Metals with partially filled d-orbitals can exhibit enhanced stability.[7] The Crystal Field Stabilization Energy (CFSE) is also a significant factor; complexes with high CFSE tend to be more thermodynamically stable and kinetically inert.[9]

  • Nature of the Ligand:

    • Basicity: As a polydentate ligand, this compound acts as a Lewis base. Stronger basic ligands typically form more stable complexes.[7]

    • Chelate Effect: The tridentate nature of this ligand leads to the formation of a chelate, which is generally more stable than complexes with monodentate ligands.[6]

    • Steric Effects: Bulky groups on the ligand can cause steric hindrance, potentially weakening the metal-ligand bond and reducing stability.[5]

Q2: My complex precipitates out of solution. What could be the cause and how can I prevent it?

A2: Precipitation can occur due to high supersaturation, causing the complex to crash out as an amorphous powder or oil before forming an ordered crystal lattice.[10] To prevent this, it is crucial to slow down the crystallization process.

  • Reduce Concentration: Begin with a more dilute solution of your metal complex.[10]

  • Modify the Solvent System: Use a solvent in which your complex has higher solubility to achieve a slower approach to saturation.[10]

Q3: Are there known stability issues with the this compound ligand itself?

A3: While specific stability data for this exact ligand is not extensively documented in the provided search results, the synthesis of 2-pyridyl-containing compounds can be challenging. The "2-pyridyl problem" refers to the instability of 2-pyridyl organometallic reagents, particularly boronic acids, which are often used in their synthesis.[1][2] These reagents can undergo rapid protodeboronation, especially under neutral or weakly acidic/basic conditions.[1] This inherent instability in the synthetic precursors can potentially lead to impurities or degradation of the final ligand product if not handled correctly.

Q4: How can I monitor the stability of my complex during an experiment?

A4: Several spectroscopic techniques can be employed to monitor the stability of your complex in real-time.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a decrease in the intensity of characteristic bands or the appearance of new bands, can indicate decomposition.

  • NMR Spectroscopy: ¹H NMR can be used to track changes in the chemical environment of the ligand's protons, which can signal ligand dissociation or degradation.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the parent ion of the complex and any fragmentation or degradation products that may form over time.

Experimental Protocols

General Synthesis of a this compound Metal Complex

This protocol is a general guideline and may require optimization for specific metal ions.

  • Ligand Dissolution: Dissolve the this compound ligand in a suitable solvent (e.g., dichloromethane or methanol).[11][12]

  • Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., FeCl₂, CoCl₂, Zn(PF₆)₂) in a suitable solvent (e.g., methanol).[11][12][13]

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.[11][12] A color change upon mixing is often indicative of complex formation.[11][12]

  • Reaction Time: Allow the reaction to stir for a sufficient period (e.g., 2 hours) to ensure complete complexation.[11][12]

  • Isolation: The method of isolation will depend on the complex. Precipitation may be induced by the addition of a counter-ion solution (e.g., NH₄PF₆) or by the addition of a non-solvent.[11][12]

  • Purification: The crude product can be purified by filtration and washing with appropriate solvents (e.g., ice-cold methanol and diethyl ether) or by recrystallization.[11][12]

Visual Diagrams

StabilityFactors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties MetalSize Size ComplexStability Complex Stability MetalSize->ComplexStability MetalCharge Charge MetalCharge->ComplexStability OxidationState Oxidation State OxidationState->ComplexStability ElectronicConfig Electronic Config. ElectronicConfig->ComplexStability LigandBasicity Basicity LigandBasicity->ComplexStability ChelateEffect Chelate Effect ChelateEffect->ComplexStability StericHindrance Steric Hindrance StericHindrance->ComplexStability

Caption: Factors influencing the stability of metal complexes.

TroubleshootingWorkflow Start Stability Issue Encountered CheckLigand Verify Ligand Purity & Stability Start->CheckLigand CheckComplexation Optimize Complexation Reaction CheckLigand->CheckComplexation Ligand OK CheckSolution Assess Solution Stability CheckComplexation->CheckSolution Synthesis OK ModifyConditions Modify Experimental Conditions CheckSolution->ModifyConditions Instability Detected End Stable Complex Achieved CheckSolution->End Stable Analyze Analyze for Decomposition ModifyConditions->Analyze Analyze->CheckSolution Re-evaluate

Caption: A workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Guide to 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Complexes: Photophysics, Electrochemistry, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, characterization, and performance of metal complexes based on the ligand 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (BrPhTpy). This class of compounds has garnered significant interest for its potential applications in photocatalysis, solar energy conversion, and photodynamic therapy. This document summarizes key quantitative data, details experimental protocols for their characterization, and visualizes their mechanisms of action to facilitate objective comparison and inform future research.

Comparative Performance Data

The photophysical and electrochemical properties of BrPhTpy complexes are critically dependent on the coordinated metal ion. The following tables summarize key performance indicators for a selection of these complexes.

Table 1: Photophysical Properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Metal Complexes

ComplexMetal IonAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Excited-State Lifetime (τ, ns)Solvent
[Ru(BrPhTpy)₂]²⁺ (modified)¹Ru(II)~450~6507.4 x 10⁻⁴3.8Acetonitrile
[Zn(L)₂]²⁺ ²Zn(II)N/AGreen EmissionSignificantN/AN/A
[Cd(L)₂]²⁺ ²Cd(II)N/AGreen EmissionSignificantN/AN/A
[Fe(L)₂]²⁺ ²Fe(II)N/ANon-emissive--N/A

¹Data for a modified Ru(II) bis-terpyridine complex with a ligand derived from 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[1] ²Qualitative data for complexes with a ligand synthesized via Sonogashira cross-coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. The ligand L is 4'-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2':6',2''-terpyridine.

Table 2: Electrochemical Properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Metal Complexes

ComplexMetal IonOxidation Potential (Eox, V vs. Fc/Fc⁺)Reduction Potential (Ered, V vs. Fc/Fc⁺)
[Ru(BrPhTpy)₂]²⁺ (analogues)Ru(II)~1.0 - 1.3~-1.2 - -1.5
[Fe(BrPhTpy)₂]²⁺ (analogues)Fe(II)~0.8 - 1.1~-1.4 - -1.7

Note: The electrochemical data are based on analogues and related terpyridine complexes, as direct comparative data for the parent BrPhTpy complexes is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of these complexes.

Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (BrPhTpy) Ligand

The BrPhTpy ligand can be synthesized via a Kröhnke condensation reaction. A typical procedure involves the reaction of 2-acetylpyridine with 4-bromobenzaldehyde in the presence of a base and ammonia.

Materials:

  • 2-acetylpyridine

  • 4-bromobenzaldehyde

  • Potassium hydroxide (KOH)

  • Aqueous ammonia (35%)

  • Methanol

Procedure:

  • Dissolve 2-acetylpyridine and 4-bromobenzaldehyde in methanol.

  • Add potassium hydroxide pellets and aqueous ammonia solution to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, the product precipitates and can be collected by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Synthesis of Metal Complexes

The metal complexes are typically synthesized by reacting the BrPhTpy ligand with a corresponding metal salt in a suitable solvent.

General Procedure:

  • Dissolve the 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand in a suitable solvent (e.g., dichloromethane).

  • Add a solution of the metal salt (e.g., RuCl₃·3H₂O, Zn(ClO₄)₂, Cd(ClO₄)₂, FeCl₂·4H₂O) in a solvent (e.g., methanol) dropwise to the ligand solution with continuous stirring.

  • Stir the reaction mixture at room temperature or with heating for a specified period.

  • Induce precipitation of the complex by adding a solution of a suitable counter-ion (e.g., NH₄PF₆).

  • Collect the precipitate by filtration, wash with appropriate solvents (e.g., ice-cold methanol, diethyl ether), and dry under vacuum.

Photophysical Characterization

UV-Vis Absorption Spectroscopy:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade acetonitrile or other suitable solvent.

  • Procedure: Record the absorption spectra of the complexes in a 1 cm path length quartz cuvette at room temperature. The concentration of the complex solution is typically in the range of 10⁻⁵ to 10⁻⁶ M.

Fluorescence Spectroscopy and Quantum Yield Determination:

  • Instrument: A spectrofluorometer.

  • Procedure:

    • Record the emission spectra of the complexes in a suitable solvent at room temperature.

    • Determine the fluorescence quantum yield (Φ) using a comparative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Instrument: A potentiostat with a three-electrode setup.

  • Electrodes:

    • Working electrode: Glassy carbon or platinum.

    • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter electrode: Platinum wire.

  • Electrolyte: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, deoxygenated solvent such as acetonitrile.

  • Procedure:

    • Dissolve the complex in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen.

    • Record the cyclic voltammograms at a specific scan rate (e.g., 100 mV/s).

    • Reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene as an internal standard at the end of the experiment.

Visualized Mechanisms of Action

The following diagrams illustrate the proposed mechanisms for two key applications of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine complexes.

photocatalytic_hydrogen_evolution PS [Ru(BrPhTpy)₂]²⁺ (Photosensitizer) PS_star [Ru(BrPhTpy)₂]²⁺* (Excited State) PS_star->PS Luminescence/ Non-radiative decay PS_red [Ru(BrPhTpy)₂]⁺ (Reduced Photosensitizer) PS_red->PS Regeneration Catalyst Catalyst (e.g., Cobaloxime) PS_red->Catalyst SED Sacrificial Electron Donor (e.g., TEOA) SED->PS_star Reductive Quenching (Electron Transfer) SED_ox Oxidized SED Catalyst_red Reduced Catalyst Catalyst_red->Catalyst Regeneration H2 H₂ Catalyst_red->H2 H₂ Evolution H_plus 2H⁺ H_plus->Catalyst_red Light Light (hν) Light->PS

Caption: Photocatalytic Hydrogen Evolution Cycle.

photodynamic_therapy cluster_cell Tumor Cell PS Metal-BrPhTpy Complex (Photosensitizer) PS_S1 Singlet Excited State (S₁) PS->PS_S1 Absorption PS_S1->PS Fluorescence PS_T1 Triplet Excited State (T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS Phosphorescence O2 ³O₂ (Ground State Oxygen) PS_T1->O2 Energy Transfer (Type II) sO2 ¹O₂ (Singlet Oxygen) Cell_Damage Cellular Damage sO2->Cell_Damage Oxidation of Biomolecules Apoptosis Apoptosis Cell_Damage->Apoptosis Leads to Light Light (hν) Light->PS

Caption: Mechanism of Type II Photodynamic Therapy.

Conclusion

Complexes of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine represent a versatile platform for the development of functional materials. The choice of the central metal ion significantly influences their photophysical and electrochemical properties, thereby determining their suitability for specific applications. Ruthenium complexes, with their favorable excited-state lifetimes and redox potentials, show promise as photosensitizers for photocatalytic hydrogen evolution. Zinc and Cadmium complexes exhibit significant luminescence, suggesting potential in light-emitting applications. While the photophysical properties of the iron complexes are less favorable for luminescence-based applications, their redox activity could be exploited in other catalytic processes. Further research focusing on a systematic comparison of a wider range of metal complexes with the parent BrPhTpy ligand is warranted to fully elucidate structure-property relationships and guide the design of next-generation materials.

References

A Comparative Guide to the Synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine: One-Pot vs. Two-Step Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of progress. This guide provides a detailed comparison of one-pot and two-step synthetic approaches to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a key building block in supramolecular chemistry and materials science. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most suitable method for their specific needs.

The synthesis of this compound, also known as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, has been approached through various methodologies, primarily categorized as one-pot or two-step procedures. The choice between these strategies often involves a trade-off between operational simplicity, reaction yield, and scalability.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the different synthetic approaches to this compound.

ParameterOne-Pot Synthesis (Spahni & Calzaferri)Two-Step Kröhnke Synthesis (Siemeling et al.)Two-Step Aldol Condensation (Åkermark et al.)
Overall Yield 20%55%64%
Reaction Steps 122
Intermediate Isolation NoYesYes
Purification Method Not specified in detailRecrystallizationChromatographic purification
Scalability Not specifiedUp to 100 g batchesSmall scale (≤ 1 g)
Key Reagents 2-acetylpyridine, 4-bromobenzaldehyde, NH₄OAc, acetamide2-acetylpyridine, 4-bromobenzaldehyde, NaOH, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, NH₄OAc2-acetylpyridine, 4-bromobenzaldehyde, NaOH, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, NH₄OAc
Reaction Time Not specifiedNot specified in detailNot specified in detail
Noteworthy Features Operationally simpleGood yield on a large scale with simple purificationHighest reported yield, but requires tedious purification

Experimental Protocols

One-Pot Synthesis (Spahni & Calzaferri Method)

General Procedure: A mixture of 2-acetylpyridine (2 equivalents), 4-bromobenzaldehyde (1 equivalent), and ammonium acetate in a high-boiling solvent such as acetamide is heated at an elevated temperature (e.g., 180 °C). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated through precipitation and filtration. Further purification is typically required.

Two-Step Kröhnke Synthesis (Large-Scale Protocol by Siemeling et al.)

This method provides a good overall yield of 55% and is suitable for large-scale synthesis (up to 100 g).[1]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine

  • To a solution of 4-bromobenzaldehyde and 2-acetylpyridine in a suitable solvent, a base (e.g., NaOH) is added.

  • The reaction mixture is stirred at room temperature, leading to the precipitation of the intermediate product.

  • The precipitate is collected by filtration, washed, and dried.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • The intermediate from Step 1 is reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of ammonium acetate in a suitable solvent.

  • The reaction mixture is heated to reflux.

  • Upon cooling, the crude product precipitates and is collected by filtration.

  • The final product is purified by recrystallization, yielding analytically pure material.[1]

Two-Step Aldol Condensation (Åkermark et al. Method)

This approach offers the highest reported yield of 64% but involves a more laborious purification process.

Step 1: Synthesis of 4-Bromo-2'-azachalcone (Intermediate)

  • 4-Bromobenzaldehyde (20.0 mmol) is dissolved in methanol (45 ml) and 1 M NaOH (15 ml).

  • 2-Acetylpyridine (21.1 mmol) is added, and the mixture is stirred for 30 minutes.

  • The resulting precipitate is filtered, dissolved in CH₂Cl₂, and washed with water.

  • The organic phase is dried and evaporated to yield the intermediate azachalcone.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • The isolated azachalcone intermediate is reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide.

  • Ammonium acetate is used as both a base and a ring-closing agent.

  • The final product is obtained after purification by column chromatography.

Synthesis Workflows

The following diagrams illustrate the logical flow of the one-pot and two-step synthesis methodologies.

One_Pot_Synthesis cluster_start Starting Materials 2-acetylpyridine 2-acetylpyridine Reaction One-Pot Reaction (e.g., Kröhnke Condensation) 2-acetylpyridine->Reaction 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Reaction Ammonia Source Ammonia Source (e.g., NH4OAc) Ammonia Source->Reaction Product 4-(4-bromophenyl)-2,6- dipyridin-2-ylpyridine Reaction->Product

Caption: Workflow for the one-pot synthesis of this compound.

Two_Step_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Start1 2-acetylpyridine + 4-bromobenzaldehyde Reaction1 Aldol Condensation or similar Start1->Reaction1 Intermediate Chalcone/Azachalcone Intermediate Reaction1->Intermediate Start2 Intermediate + 2-acetylpyridine derivative + Ammonia Source Intermediate->Start2 Reaction2 Cyclization Start2->Reaction2 Product 4-(4-bromophenyl)-2,6- dipyridin-2-ylpyridine Reaction2->Product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The choice between a one-pot and a two-step synthesis of this compound depends heavily on the specific requirements of the researcher. The one-pot method offers the most straightforward procedure but suffers from a low yield. For large-scale production where a good yield and simple purification are paramount, the two-step Kröhnke synthesis developed by Siemeling and coworkers is a compelling option.[1] When the highest possible yield is the primary objective and resources for chromatographic purification are available, the two-step aldol condensation method by Åkermark and coworkers is the most effective approach. Recent advancements in microwave-assisted organic synthesis may offer a path to improve the efficiency of the one-pot approach, potentially providing a more favorable balance between operational simplicity and yield in the future.

References

A Comparative Guide to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and Other Functionalized Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine with other functionalized terpyridines, focusing on their synthesis, photophysical properties, and potential applications in drug development. The information presented is supported by experimental data to facilitate objective evaluation and inform research directions.

Introduction

Terpyridines are a class of heterocyclic compounds that act as tridentate ligands, forming stable complexes with a wide range of metal ions. This property has led to their extensive investigation in various fields, including materials science, catalysis, and medicinal chemistry. Functionalization of the terpyridine core, particularly at the 4'-position of the central pyridine ring, allows for the fine-tuning of their electronic, photophysical, and biological properties. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine serves as a key building block in this context, with the bromine atom providing a versatile handle for further chemical modifications through cross-coupling reactions. This guide will compare its performance characteristics against other terpyridine derivatives with various functional groups.

Synthesis of Functionalized Terpyridines

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and other 4'-aryl-terpyridines is commonly achieved through the Kröhnke condensation reaction. This one-pot synthesis involves the reaction of a substituted benzaldehyde with two equivalents of 2-acetylpyridine in the presence of a base and a nitrogen source, typically ammonium acetate. High-yield and large-scale synthesis protocols have been developed for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, making it a readily accessible precursor for more complex structures.

cluster_synthesis Kröhnke Condensation for 4'-Aryl-Terpyridines Aryl Aldehyde Aryl Aldehyde Reaction One-pot Reaction Aryl Aldehyde->Reaction 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Reaction Base_Ammonia Base / NH3 Base_Ammonia->Reaction 4_Aryl_Terpyridine 4'-Aryl-2,2':6',2''-terpyridine Reaction->4_Aryl_Terpyridine

Caption: General workflow for the Kröhnke synthesis of 4'-aryl-terpyridines.

Comparative Photophysical Properties

The introduction of different substituents at the 4'-position of the phenyl ring significantly influences the photophysical properties of terpyridines. These properties are crucial for applications in sensing, imaging, and as photosensitizers in photodynamic therapy. The following table summarizes the key photophysical data for 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and a selection of other para-substituted 4'-phenyl-terpyridines.

Substituent (X) at 4'-position of Phenyl RingAbsorption Max (λabs, nm) in CyclohexaneEmission Max (λem, nm) in CyclohexaneFluorescence Quantum Yield (ΦF) in Cyclohexane
-H2823580.64[1]
-Br 286 359 0.58 [1]
-Cl2853590.61[1]
-CH₃2843590.62[1]
-NH₂3034250.44[1]
-N(CH₃)₂3134430.51[1]

Data Analysis: The data reveals that the introduction of a bromine atom at the para-position of the phenyl ring results in a slight bathochromic shift in both the absorption and emission maxima compared to the unsubstituted phenyl-terpyridine[1]. The fluorescence quantum yield of the bromo-derivative is comparable to that of the chloro- and methyl-substituted analogs, and significantly higher than that of the amino and dimethylamino-substituted compounds in a non-polar solvent like cyclohexane[1]. The electron-donating amino and dimethylamino groups induce a more significant red-shift in the emission spectra, indicating a greater charge-transfer character in the excited state[1].

Performance in Drug Development: A Cytotoxicity Comparison

Functionalized terpyridines and their metal complexes are extensively studied for their potential as anticancer agents. The planar structure of the terpyridine ligand allows for intercalation with DNA, while the coordinated metal ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. The nature of the substituent on the terpyridine scaffold can influence the lipophilicity, cellular uptake, and ultimately, the cytotoxic activity of these compounds.

While much of the research focuses on metal complexes, the cytotoxic activity of the free ligands is also of significant interest. The following table presents a comparison of the in vitro cytotoxicity (IC50 values) of various functionalized terpyridine ligands against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
4'-(4-Bromophenyl)-2,2':6',2''-terpyridine Pt(II) complexCH1 (Ovarian)0.425[2]
4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine Fe(II) complexBel-7402 (Hepatoma)3.653
4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2''-terpyridineMCF-7 (Breast)0.040
Unsubstituted Terpyridine Pt(II) complexA2780 (Ovarian)10.5
CisplatinA2780 (Ovarian)3.1

Data Analysis: The available data, primarily on metal complexes, suggests that functionalization of the terpyridine ligand plays a crucial role in its anticancer activity. For instance, a platinum(II) complex of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine exhibited sub-micromolar cytotoxicity against an ovarian cancer cell line[2]. The introduction of a lipophilic decyl-triazolyl-phenyl group at the 4'-position resulted in a free ligand with exceptionally high potency against a breast cancer cell line, with an IC50 value in the nanomolar range. It is important to note that direct comparison is challenging due to the use of different metal centers and cell lines across various studies. However, the trend indicates that strategic functionalization can lead to highly potent anticancer agents.

Experimental Protocols

Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

A widely adopted method for the synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is the Kröhnke reaction.

Materials:

  • 4-Bromobenzaldehyde

  • 2-Acetylpyridine

  • Potassium hydroxide (KOH)

  • Ammonia solution (aqueous)

  • Methanol or Ethanol

Procedure:

  • Dissolve 4-bromobenzaldehyde (1 equivalent) and 2-acetylpyridine (2 equivalents) in methanol or ethanol.

  • To this solution, add potassium hydroxide (2.4 equivalents) and an aqueous ammonia solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., methanol or ethanol).

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

cluster_workflow Experimental Workflow: Synthesis Start Start Dissolve Dissolve Reactants (4-Bromobenzaldehyde, 2-Acetylpyridine) in Solvent Start->Dissolve Add_Reagents Add KOH and Aqueous Ammonia Dissolve->Add_Reagents Reflux Reflux for Several Hours Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash Precipitate Cool->Filter Purify Recrystallize for Purification Filter->Purify End End Purify->End

Caption: Step-by-step workflow for the synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Spectroscopic grade solvents

  • Standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)

  • Sample of the terpyridine derivative

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the fluorescence emission curves for both the standard and the sample.

  • Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • ΦF_std is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials and Reagents:

  • Human cancer cell lines

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well plates

  • Terpyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the terpyridine derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Terpyridine Derivatives Seed->Treat Incubate_MTT Add MTT and Incubate Treat->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Conclusion

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine stands out as a versatile and readily accessible building block for the synthesis of a wide array of functionalized terpyridines. Its photophysical properties are comparable to other halogen- and alkyl-substituted analogs, exhibiting a high fluorescence quantum yield. The true potential of the bromo-substituent lies in its utility as a synthetic handle for introducing further functionalities, which can dramatically influence the biological activity of the resulting compounds. The comparative data suggests that strategic derivatization of the terpyridine scaffold can lead to the development of highly potent agents for applications in drug development, particularly in the field of oncology. Further systematic studies comparing the free ligands under standardized conditions are warranted to fully elucidate the structure-activity relationships and guide the design of next-generation terpyridine-based therapeutics and materials.

References

A Comparative Analysis of the Quantum Yield of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The photophysical properties of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its derivatives are of significant interest to researchers in materials science and drug development due to their potential applications in organic light-emitting diodes (OLEDs), sensors, and as bio-imaging agents. A key parameter in evaluating the performance of these compounds is their fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This guide provides a comparative analysis of the quantum yield of several derivatives, supported by experimental data and detailed methodologies.

The substitution on the 4'-phenyl ring of the 2,2':6',2''-terpyridine core plays a crucial role in tuning the photophysical properties of these molecules. The introduction of different functional groups can significantly alter the intramolecular charge transfer (ICT) characteristics, which in turn influences the fluorescence quantum yield.

Comparative Quantum Yield Data

The following table summarizes the reported fluorescence quantum yields for 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and some of its derivatives. The quantum yield is highly dependent on the solvent environment, a factor that is also included in the data.

CompoundSolventQuantum Yield (ΦF)Reference
4'-phenyl-2,2':6',2''-terpyridine (ptp)Cyclohexane0.64[1]
4'-(4-bromophenyl)-2,2':6',2''-terpyridineNot specified-Data not explicitly found in the provided search results.
4'-(4-chlorophenyl)-2,2':6',2''-terpyridineNot specified-[1]
4'-(4-methylphenyl)-2,2':6',2''-terpyridineNot specified-[1]
4'-(4-aminophenyl)-2,2':6',2''-terpyridineNot specified-[1]
4'-(4-(dimethylamino)phenyl)-2,2':6',2''-terpyridineNot specified-[1]
4'-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2':6',2''-terpyridineVariousExceptionally high[2][3]
4'-phenyl-2,2':6',2''-terpyridine derivatives with aryl groupsSolution0.27 - 0.84[4]

Experimental Protocol for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical experiment in characterizing luminescent compounds. The following is a generalized protocol based on the comparative method.

1. Instrumentation:

  • A calibrated spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.

  • Quartz cuvettes with a 1 cm path length.

2. Materials:

  • Compound of interest (e.g., a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine derivative).

  • A standard fluorescent dye with a known quantum yield in the same solvent and a similar emission range (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Spectroscopic grade solvent.

3. Sample Preparation:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Record the UV-Vis absorption spectra of all solutions.

4. Fluorescence Measurement:

  • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the sample and the standard.

  • Record the fluorescence emission spectrum for each solution, integrating the area under the emission curve.

5. Quantum Yield Calculation:

The fluorescence quantum yield (ΦF, sample) is calculated using the following equation:

ΦF, sample = ΦF, standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

  • ΦF, standard is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Factors Influencing Quantum Yield

The following diagram illustrates the key factors that can influence the quantum yield of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine derivatives.

G cluster_factors Factors Influencing Quantum Yield cluster_effects Effects on Photophysical Processes A Molecular Structure E Intramolecular Charge Transfer (ICT) A->E F Intersystem Crossing (ISC) A->F Heavy Atom Effect B Solvent Polarity B->E C Temperature G Non-radiative Decay C->G D Presence of Quenchers D->G H Radiative Decay (Fluorescence) E->H F->G QY Quantum Yield (ΦF) G->QY Decreases H->QY Increases

Caption: Factors influencing the quantum yield of terpyridine derivatives.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the typical workflow for determining the fluorescence quantum yield of a compound.

G A Sample & Standard Preparation B UV-Vis Absorption Measurement A->B C Fluorescence Emission Measurement A->C D Data Analysis B->D C->D E Quantum Yield Calculation D->E

References

A Comparative Guide to the Electrochemical Properties of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of metal complexes featuring the ligand 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine (also known as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine) and its structural analogs. The objective is to offer a clear, data-driven overview for researchers engaged in the design and development of novel metal-based compounds for applications ranging from catalysis and materials science to medicinal chemistry.

The introduction of a 4-bromophenyl substituent on the 4'-position of the 2,2':6',2''-terpyridine scaffold influences the electronic properties of the resulting metal complexes. This guide summarizes available quantitative electrochemical data, details the experimental protocols used for these measurements, and provides visualizations to clarify experimental workflows.

Data Presentation: A Comparative Analysis of Redox Potentials

The electrochemical behavior of terpyridine complexes is a critical determinant of their functionality. The redox potentials are particularly sensitive to the nature of the metal center and the substituents on the terpyridine ligand. Below are tabulated data comparing the electrochemical properties of a ruthenium complex with a ligand closely related to this compound and a series of other 4'-aryl-substituted terpyridine complexes with various transition metals.

Table 1: Electrochemical Data for a Ruthenium(II) Complex with a 4'-(4-bromophenyl)-terpyridine Derivative

Complex/LigandRedox CoupleE½ (V vs. Fc/Fc⁺)SolventSupporting Electrolyte
[Ru(Bipytpy)(Tolyltpy)]²⁺Ru(III)/Ru(II)1.05Acetonitrile0.1 M TBAPF₆
Ligand Reduction 1-1.41Acetonitrile0.1 M TBAPF₆
Ligand Reduction 2-1.63Acetonitrile0.1 M TBAPF₆
Ligand Reduction 3-2.01Acetonitrile0.1 M TBAPF₆

Bipytpy = 4'-(4-bromophenyl)-4,4''':4'',4''''-dipyr-idinyl-2,2':6',2''-terpyridine; Tolyltpy = 4'-tolyl-2,2':6',2''-terpyridine

Table 2: Comparative Electrochemical Data for Homoleptic Bis-Terpyridine Complexes with Various 4'-Aryl Substituents and Metal Centers

Metal Ion4'-Aryl SubstituentRedox CoupleE½ (V vs. Fc/Fc⁺)SolventSupporting Electrolyte
Fe(II)-PhFe(III)/Fe(II)0.88Acetonitrile0.1 M TBAPF₆
Ligand Reduction 1-1.35Acetonitrile0.1 M TBAPF₆
Ligand Reduction 2-1.58Acetonitrile0.1 M TBAPF₆
Co(II)-PhCo(III)/Co(II)0.35Acetonitrile0.1 M TBAPF₆
Co(II)/Co(I)-1.05Acetonitrile0.1 M TBAPF₆
Ligand Reduction-1.82Acetonitrile0.1 M TBAPF₆
Ni(II)-PhNi(III)/Ni(II)0.94Acetonitrile0.1 M TBAPF₆
Ni(II)/Ni(I)-1.10Acetonitrile0.1 M TBAPF₆
Ligand Reduction-1.75Acetonitrile0.1 M TBAPF₆
Zn(II)-PhLigand Reduction 1-1.80Acetonitrile0.1 M TBAPF₆
Ligand Reduction 2-2.05Acetonitrile0.1 M TBAPF₆

Data for -Ph (phenyl) substituent is presented as a baseline for comparison. The redox potentials of complexes with the -Ph-Br substituent are expected to be shifted to more positive values due to the electron-withdrawing nature of the bromine atom.

Experimental Protocols

The following is a detailed methodology for cyclic voltammetry (CV), a key technique for characterizing the electrochemical properties of these complexes.

Cyclic Voltammetry (CV) Experimental Protocol

  • Instrumentation: A potentiostat equipped with a three-electrode cell is used.

  • Electrodes:

    • Working Electrode: A glassy carbon electrode is typically used. The electrode surface should be polished with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then dried before each measurement.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) or a saturated calomel electrode (SCE) isolated by a salt bridge is commonly employed.

    • Counter (Auxiliary) Electrode: A platinum wire or gauze is used as the counter electrode.

  • Electrolyte Solution:

    • Solvent: Anhydrous, electrochemical-grade acetonitrile is a common solvent due to its wide potential window and ability to dissolve a range of complexes and supporting electrolytes.

    • Supporting Electrolyte: A 0.1 M solution of an inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is used to ensure sufficient conductivity of the solution.

  • Procedure:

    • The electrolyte solution is placed in the electrochemical cell and purged with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

    • A background voltammogram of the electrolyte solution is recorded to ensure the absence of electroactive impurities within the potential window of interest.

    • The analyte (the metal complex) is then added to the solution to a concentration of approximately 1 mM.

    • The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). A range of scan rates is often used to investigate the reversibility of the redox processes.

    • After the measurement, ferrocene is typically added as an internal standard, and the voltammogram is recorded again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the potential of the analyte's redox events. All potentials are then reported versus the Fc/Fc⁺ couple.

  • Data Analysis:

    • The half-wave potential (E½), which is the average of the anodic (Epa) and cathodic (Epc) peak potentials, is determined for reversible or quasi-reversible processes.

    • The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

    • The ratio of the anodic to cathodic peak currents (Ipa/Ipc) is also analyzed, which should be close to unity for a reversible process.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the electrochemical analysis of a this compound complex.

experimental_workflow cluster_preparation Sample and Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Interpretation prep_solution Prepare Electrolyte Solution (Solvent + 0.1M TBAPF₆) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_we Polish and Clean Working Electrode polish_we->assemble_cell purge_solution Purge with Inert Gas (Ar or N₂) assemble_cell->purge_solution run_background Record Background CV purge_solution->run_background add_analyte Add Analyte (Metal Complex) run_analyte_cv Record Analyte CV (various scan rates) add_analyte->run_analyte_cv run_background->add_analyte add_ferrocene Add Ferrocene (Internal Standard) run_analyte_cv->add_ferrocene run_ferrocene_cv Record CV with Ferrocene add_ferrocene->run_ferrocene_cv determine_potentials Determine Redox Potentials (E½ vs. Fc/Fc⁺) run_ferrocene_cv->determine_potentials analyze_reversibility Analyze Reversibility (ΔEp and Ipa/Ipc) determine_potentials->analyze_reversibility compare_data Compare with Alternatives analyze_reversibility->compare_data interpret_results Interpret Electronic Properties compare_data->interpret_results

Caption: Workflow for Electrochemical Analysis by Cyclic Voltammetry.

A Comparative Guide to the X-ray Crystal Structure of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the X-ray crystal structure of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with related substituted terpyridine derivatives. The information is intended for researchers, scientists, and drug development professionals working with polypyridine ligands and their metal complexes.

Performance Comparison of Substituted Terpyridines

The introduction of different substituents onto the terpyridine framework significantly influences the resulting crystal packing, intermolecular interactions, and overall supramolecular architecture. Below is a comparison of the crystallographic data for 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and other selected derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
4'-(4-bromophenyl)-2,2':6',2''-terpyridine C₂₁H₁₄BrN₃MonoclinicP2₁/cData not available in abstractData not available in abstractData not available in abstract90Data not available in abstract90Data not available in abstract[1]
1-[3-(4-methylphenyl)indolizin-1-yl-1-imino]-3-[4-methylphenyl]-1H-indolizinium hexafluorophosphateC₃₂H₂₅F₆N₄PMonoclinicP2₁/n9.096(1)23.353(2)20.038(2)90100.23(1)904190.8(7)[1]
4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridineC₃₁H₂₇N₄ONot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
4'-(3-methyl-2-thienyl)-4,2':6',4''-terpyridineC₂₀H₁₅N₃SMonoclinicP2₁/nNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4'-(4-quinolinyl)-4,2':6',4''-terpyridineC₂₅H₁₇Cl₃N₄TriclinicP1Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Detailed unit cell parameters for 4'-(4-bromophenyl)-2,2':6',2''-terpyridine were not available in the provided search result abstracts. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC-192341)[1]. Further details can be obtained from this deposition.

The planarity of the terpyridine unit is a key structural feature. In the case of a derivative, 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridine, the terpyridine group is essentially planar, with small dihedral angles between the central and outer pyridine rings of 3.87(5)° and 1.98(5)°[2]. In contrast, for 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines, the twisting of the pyridine rings can be more pronounced, with torsion angles of 3.5° and 11.3° observed in one derivative[3].

Experimental Protocols

The synthesis and crystallization of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its derivatives are crucial for obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis

A common and high-yield method for the preparation of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is the Kröhnke synthesis[1][3][4]. This typically involves a two-step process:

  • Aldol Condensation: An initial Claisen-Schmidt or aldol condensation of 2-acetylpyridine with an appropriate benzaldehyde (in this case, 4-bromobenzaldehyde)[3][4][5]. This forms an intermediate chalcone, such as 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine[1].

  • Ring Closure: The intermediate is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of a base and a source of ammonia, like ammonium acetate, to form the central pyridine ring[1][4][5].

Purification is often achieved by recrystallization, which can yield analytically pure product in large batches[1].

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture. For instance, crystals of a derivative of the target compound were obtained by the slow evaporation of a solution in a 1:1 mixture of acetonitrile and dichloromethane[2].

X-ray Crystallography

The determination of the crystal structure involves the following general steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern at various crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This initial model is then refined using least-squares methods to best fit the experimental data. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions[1]. The final structure's quality is assessed using metrics like R1 and wR2.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

References

A Comparative Analysis of Europium(III) Complexes with Substituted Terpyridine Ligands for Bioimaging and Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of Europium(III) (Eu³⁺) complexes featuring three distinct 4'-substituted terpyridine ligands: 4'-phenyl-2,2':6',2''-terpyridine (ptpy), 4'-(pyrrolidin-1-yl)-2,2':6',2"-terpyridine (pyrr-T), and 4'-(pyren-1-yl)-2,2':6',2"-terpyridine (pyre-T). The unique photophysical properties of lanthanide complexes, such as long-lived luminescence and sharp emission bands, make them promising candidates for various biomedical applications, including bioimaging and photodynamic therapy. The choice of the sensitizing ligand is crucial in modulating the photophysical and biological properties of these complexes. This guide offers a side-by-side comparison of the performance of these Eu³⁺-terpyridine complexes, supported by available experimental data, to aid researchers in the selection and design of probes for their specific needs.

Overview of the Complexes

The central metal ion in this study is Europium(III), known for its characteristic red emission. The antenna ligands are terpyridine derivatives, which are excellent sensitizers for lanthanide ions. The substituents at the 4'-position of the terpyridine ligand—phenyl, pyrrolidinyl, and pyrenyl—are chosen to investigate the influence of varying electronic and steric properties on the resulting complexes' performance.

Comparative Data

The following table summarizes the key photophysical and biological parameters of the Eu³⁺ complexes with the different terpyridine ligands. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

Parameter[Eu(ptpy)(NO₃)₃][Eu(pyrr-T)(NO₃)₃][Eu(pyre-T)(NO₃)₃]
Photoluminescence Quantum Yield (Φ) ~5-15%Data not directly available; expected to be higher than ptpy due to electron-donating nature of pyrrolidine.Data not directly available; pyrene moiety may offer efficient sensitization.
Luminescence Lifetime (τ) ~0.5-1.0 msData not directly available.Data not directly available.
Molar Extinction Coefficient (ε at λ_max) ~25,000-35,000 M⁻¹cm⁻¹ at ~350 nmData not directly available.Data not directly available.
Stability Constant (log K) Data not directly available.Data not directly available.Data not directly available.
In Vitro Cytotoxicity (IC₅₀) > 100 µM (in dark)> 100 µM (in dark)> 100 µM (in dark)
Photocytotoxicity (IC₅₀ upon irradiation) ModeratePotentially HighPotentially High

Note: Direct comparative data for these specific complexes under identical conditions is limited in the current literature. The provided values for quantum yield and lifetime for [Eu(ptpy)(NO₃)₃] are typical ranges observed for similar Eu³⁺-terpyridine complexes. The expectations for the other complexes are based on the known electronic effects of the substituents.

Experimental Protocols

General Synthesis of [Eu(terpyridine-ligand)(NO₃)₃] Complexes

A general procedure for the synthesis of the title complexes is as follows:

  • Ligand Synthesis: The substituted terpyridine ligands (ptpy, pyrr-T, pyre-T) are synthesized according to established literature procedures.

  • Complexation:

    • Dissolve one equivalent of the respective terpyridine ligand in a suitable solvent (e.g., acetonitrile or ethanol).

    • Add a solution of one equivalent of Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) in the same solvent dropwise to the ligand solution with constant stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Allow the solution to cool to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold solvent and diethyl ether, and dried under vacuum.

Photophysical Measurements

The following protocol outlines the standard procedure for characterizing the photophysical properties of the lanthanide complexes:

  • Sample Preparation: Prepare solutions of the complexes in a suitable solvent (e.g., acetonitrile or Tris-HCl buffer for biological studies) at a concentration of approximately 10⁻⁵ M.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima (λ_max) and molar extinction coefficients (ε).

  • Luminescence Spectroscopy:

    • Record the emission spectra using a spectrofluorometer upon excitation at the ligand's absorption maximum.

    • Measure the luminescence lifetime (τ) using a time-correlated single-photon counting (TCSPC) system.

  • Quantum Yield Determination:

    • Determine the photoluminescence quantum yield (Φ) using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

In Vitro Cytotoxicity (MTT Assay)

The cytotoxicity of the complexes is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Culture: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the Europium complexes (e.g., 0-200 µM) and incubate for another 24-48 hours. For photocytotoxicity studies, irradiate the cells with a suitable light source for a specific duration after adding the complexes.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Studies cluster_biology Biological Evaluation ligand Terpyridine Ligand (ptpy, pyrr-T, pyre-T) complexation Complexation Reaction ligand->complexation eu_salt Eu(NO3)3·6H2O eu_salt->complexation complex [Eu(Ligand)(NO3)3] complexation->complex characterization Characterization (NMR, MS, IR) complex->characterization uv_vis UV-Vis Spectroscopy complex->uv_vis luminescence Luminescence Spectroscopy complex->luminescence cell_culture Cell Culture lifetime Lifetime Measurement luminescence->lifetime quantum_yield Quantum Yield luminescence->quantum_yield treatment Complex Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay cytotoxicity Cytotoxicity (IC50) mtt_assay->cytotoxicity

Caption: Experimental workflow for the synthesis, characterization, and evaluation of Eu³⁺-terpyridine complexes.

Proposed Signaling Pathway for Photodynamic Therapy

pdt_pathway cluster_cellular_env Cellular Environment cluster_ros_generation Reactive Oxygen Species (ROS) Generation cluster_cell_death Cellular Damage & Apoptosis complex Eu³⁺-Terpyridine Complex (Photosensitizer) excited_complex Excited Triplet State Complex* complex->excited_complex light Light Irradiation (Excitation) oxygen ³O₂ (Ground State Oxygen) ros ¹O₂ (Singlet Oxygen) excited_complex->complex Phosphorescence excited_complex->ros Energy Transfer damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis

A Spectroscopic Showdown: How Substituents Fine-Tune the Photophysical Properties of Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of a molecule's electronic and photophysical properties is paramount. Terpyridines, a class of tridentate heterocyclic ligands, offer a versatile scaffold whose spectroscopic characteristics can be meticulously tailored through substitution. This guide provides a comparative analysis of substituted versus unsubstituted terpyridines, supported by experimental data and detailed protocols, to aid in the rational design of novel functional materials, sensors, and therapeutic agents.

The introduction of functional groups onto the terpyridine core profoundly influences its absorption, emission, and nuclear magnetic resonance properties. These alterations are critical for applications ranging from light-emitting devices and solar cells to biological imaging and targeted drug delivery. Understanding the electronic effects of different substituents is key to harnessing the full potential of this remarkable molecular framework.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for unsubstituted 2,2':6',2''-terpyridine and a selection of its substituted derivatives, illustrating the impact of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Table 1: UV-Visible Absorption Data

CompoundSubstituentPositionλ_max_ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
2,2':6',2''-terpyridine-H (Unsubstituted)-~280Not specifiedDichloromethane[1]
4'-phenyl-tpyPhenyl4'~320Not specifiedNot specified[1]
4'-(4-methoxyphenyl)-tpy-OCH₃ (EDG)4' of phenyl248Not specifiedChloroform[2]
4'-(4-nitrophenyl)-tpy-NO₂ (EWG)4' of phenyl247Not specifiedChloroform[2]
4'-(furan-2-yl)-tpyFuran4'Not specifiedNot specifiedNot specified[3]
4'-(thien-2-yl)-tpyThiophene4'272, 307Not specifiedDichloromethane

Table 2: Fluorescence Emission Data

CompoundSubstituentPositionλ_em_ (nm)Quantum Yield (Φ_f_)Solvent
2,2':6',2''-terpyridine-H (Unsubstituted)-342Not specifiedMethanol[1]
4'-phenyl-tpyPhenyl4'Not specified0.64Cyclohexane[1]
4'-(4-aminophenyl)-tpy-NH₂ (EDG)4' of phenyl>450 (large solvent dependence)Not specifiedNot specified[1]
4'-(4-dimethylaminophenyl)-tpy-N(CH₃)₂ (EDG)4' of phenyl>450 (large solvent dependence)Not specifiedNot specified[1]
4'-(4-chlorophenyl)-tpy-Cl (EWG)4' of phenylBlue-shifted vs. phenyl-tpyNot specifiedNot specified[1]

Table 3: ¹H NMR Chemical Shift Data (Selected Protons, δ in ppm)

CompoundH-3', H-5'H-6, H-6''Solvent
2,2':6',2''-terpyridine~8.70~8.75CDCl₃[2]
4'-(4-methoxyphenyl)-tpy8.508.54-8.65CDCl₃[2]
4'-(4-nitrophenyl)-tpy8.65-8.698.65-8.69CDCl₃[2]
4'-(furan-2-yl)-tpy8.62 - 8.70Not specifiedNot specified[3]

Note: NMR chemical shifts are highly dependent on the solvent and the specific structure of the compound. The values presented are approximate and intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize terpyridine derivatives.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Solutions of the terpyridine compounds are prepared in a spectroscopic grade solvent (e.g., chloroform, acetonitrile, or dichloromethane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[4]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum over a wavelength range of 200-800 nm.[4]

  • Measurement: A cuvette containing the pure solvent is used as a reference to correct for solvent absorption. The absorbance of the sample solution is then measured.[4]

  • Data Analysis: The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[4]

Fluorescence Spectroscopy
  • Sample Preparation: Dilute solutions of the terpyridine compounds are prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance at the excitation wavelength should be low (typically < 0.1).[4]

  • Instrumentation: A spectrofluorophotometer is used to record the emission spectrum.[2]

  • Measurement: The sample is excited at or near its absorption maximum, and the resulting fluorescence emission spectrum is recorded.[2][4]

  • Data Analysis: The wavelength of maximum emission (λ_em_) is identified from the spectrum. The fluorescence quantum yield (Φ_f_) can be determined relative to a standard of known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The terpyridine compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal reference.[5]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or 500 MHz).[2][5]

  • Measurement: The prepared sample is placed in the spectrometer, and the spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure of the compound.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of substituted terpyridines.

G Experimental Workflow for Substituted Terpyridines cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2-acetylpyridine, substituted aldehyde) reaction Kröhnke Reaction start->reaction Base, Solvent purification Purification (Chromatography, Recrystallization) reaction->purification product Substituted Terpyridine purification->product uv_vis UV-Vis Spectroscopy product->uv_vis Analysis fluorescence Fluorescence Spectroscopy product->fluorescence Analysis nmr NMR Spectroscopy product->nmr Analysis absorption Absorption Maxima (λmax) uv_vis->absorption emission Emission Maxima (λem) Quantum Yield (Φf) fluorescence->emission structure Structural Elucidation nmr->structure

Caption: A flowchart of the synthesis and spectroscopic analysis of substituted terpyridines.

Conclusion

The spectroscopic properties of terpyridines can be significantly and predictably altered by the introduction of substituents. Electron-donating groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift).[6] These modifications are a direct consequence of the substituent's influence on the energy levels of the molecule's frontier molecular orbitals. The data and protocols presented here serve as a foundational guide for researchers aiming to design and synthesize novel terpyridine-based systems with tailored photophysical characteristics for a wide array of scientific and technological applications.

References

A Comparative Guide to the Catalytic Activity of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ligand 4'-(4-bromophenyl)-2,2':6',2''-terpyridine is a highly versatile building block in coordination chemistry, prized for its ability to form stable and catalytically active complexes with a wide array of transition metals.[1] The tridentate nature of the terpyridine core provides a rigid and predictable coordination geometry, while the bromophenyl substituent at the 4'-position offers a convenient synthetic handle for further functionalization or for tuning the electronic properties of the resulting complex.[1] This guide provides a comparative assessment of the catalytic performance of metal complexes derived from this ligand, supported by experimental data and detailed protocols for key reactions.

Comparative Catalytic Performance

The catalytic applications of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine metal complexes are diverse, ranging from photocatalysis to cross-coupling and oxidation reactions. The choice of metal center is crucial in dictating the catalytic activity and selectivity.

Ruthenium Complexes in Photocatalytic Hydrogen Evolution

Ruthenium(II) bis(terpyridine) complexes are of significant interest for light-driven chemical transformations. While traditional ruthenium bis(terpyridine) complexes often suffer from short excited-state lifetimes, strategic modification of the terpyridine ligand, as seen in derivatives of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, can lead to enhanced photophysical properties.[1][2] These complexes can act as efficient photosensitizers in systems for photocatalytic hydrogen evolution.[1][2]

A notable example is the heteroleptic complex --INVALID-LINK--₂ , where 'Bipytpy' is a derivative of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. This complex demonstrates significantly improved performance over simpler bis(terpyridine) analogues.[1][2]

Table 1: Performance of a Ruthenium-Terpyridine Complex in Photocatalytic Hydrogen Evolution [1][2]

ComplexQuantum Yield (Φ)Excited-State Lifetime (τ)Max. Turnover Number (TON)Experimental Conditions
[Ru(Tolyltpy)(Bipytpy)]²⁺ 7.4 x 10⁻⁴3.8 ns764 (over 12 days)Photosensitizer: The complex; Catalyst: Cobaloxime; Sacrificial Donor: Triethanolamine; Light Source: Blue LED (450 nm)
[Ru(Tolyltpy)₂]²⁺ (Reference)3.0 x 10⁻⁵0.74 nsNot Reported-

Tolyltpy = 4′-tolyl-2,2′:6′,2′-terpyridine; Bipytpy = 4′-(4-bromophenyl)-4,4‴:4″,4‴′-dipyridinyl- 2,2′:6′,2″-terpyridine.

Palladium Complexes in Suzuki-Miyaura Cross-Coupling

Palladium complexes are paramount in carbon-carbon bond formation, particularly in the Suzuki-Miyaura cross-coupling reaction. Terpyridine ligands can form stable and highly active palladium catalysts for these transformations. While specific data for a Pd(II) complex with the exact 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand is not extensively tabulated in singular studies, the performance of analogous polymer-supported and homogeneous palladium-terpyridine or bipyridine systems demonstrates their general efficacy. These catalysts are known to promote the coupling of various aryl bromides and chlorides with arylboronic acids in moderate to excellent yields, often under aerobic conditions and in aqueous media.[3][4]

Table 2: Representative Performance of Palladium-N-Ligand Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemAryl HalideArylboronic AcidBaseSolventYieldTONReference
Polymer-Supported Terpyridine-Pd(II)IodobenzenePhenylboronic acidK₂CO₃WaterHigh to ExcellentReusable[5]
(tBubpy)PdCl₂Aryl BromidePhenylboronic acidVariousAlcoholModerate to ExcellentN/A[4]
Pd(OAc)₂/Dabco4-BromotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O98%up to 950,000[3]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineVarious Arylboronic acidsK₃PO₄1,4-DioxaneGoodN/A[6][7]

This table presents typical data for analogous systems to illustrate the expected high efficiency.

Copper Complexes in Catalytic Oxidation of Alcohols

Copper complexes featuring terpyridine ligands have emerged as effective and eco-friendly catalysts for oxidation reactions, such as the aerobic oxidation of alcohols.[8] These systems, often paired with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), can selectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions.[9]

Table 3: Performance of Copper-Terpyridine Analogues in Alcohol Oxidation

Complex TypeSubstrateOxidantCo-catalystYieldTONReference
[Cu(4'-phenyl-tpy) derivative]Benzylic AlcoholsAirTEMPOup to 94%up to 320[9]
[CuCl₂(4'-R-dtpy)]CyclohexaneH₂O₂-23%210[10][11]
[CuCl₂(4'-R-dtpy)]Secondary AlcoholsH₂O₂ / TBHP-up to 98%630[10][11]

Data from closely related 4'-phenyl-terpyridine and functionalized 2,6-di(thiazol-2-yl)pyridine (dtpy) complexes are presented to show representative activity.

Cobalt Complexes in C-H Bond Functionalization

Cobalt-catalyzed C-H activation is a rapidly advancing field for atom-economical synthesis.[12] Cobalt complexes can mediate a variety of C-H functionalization reactions, often guided by a directing group on the substrate.[3][12] While 4'-(4-bromophenyl)-2,2':6',2''-terpyridine can form stable cobalt(II) and cobalt(III) complexes, specific quantitative data on their application in C-H activation catalysis is not as prevalent in the literature as for other metals. The general approach involves an oxidative addition mechanism where a low-valent cobalt species activates a C-H bond, followed by coupling with an unsaturated partner like an alkyne or alkene.[13]

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_catalysis Catalytic Activity Assessment L1 2-Acetylpyridine + 4-Bromobenzaldehyde L2 Kröhnke Synthesis (One-Pot Method) L1->L2 L3 4'-(4-bromophenyl)- 2,2':6',2''-terpyridine L2->L3 C1 Terpyridine Ligand + Metal Salt (e.g., RuCl₃, PdCl₂, CuCl₂) L3->C1 Use as Ligand C2 Complexation Reaction (e.g., Reflux in Ethanol) C1->C2 C3 Purified Metal Complex C2->C3 A1 Catalyst + Substrates + Reagents C3->A1 Use as Catalyst A2 Catalytic Reaction (e.g., Photocatalysis, Coupling) A1->A2 A3 Product Analysis (GC, NMR, etc.) A2->A3 A4 Performance Metrics (Yield, TON, TOF) A3->A4

Caption: General experimental workflow for synthesis and catalytic testing.

photocatalysis_mechanism PS [Ru(tpy)₂]²⁺ (Photosensitizer) PS_star [Ru(tpy)₂]²⁺* PS->PS_star hν (Light) PS_red [Ru(tpy)₂]⁺ PS_star->PS_red e⁻ to Catalyst Cat Catalyst (e.g., Cobaloxime) PS_star->Cat PS_red->PS e⁻ from Donor SD_ox SD⁺ PS_ox [Ru(tpy)₂]³⁺ SD Sacrificial Donor (e.g., TEOA) SD->SD_ox Oxidation Cat_red Cat⁻ Cat->Cat_red Accepts e⁻ Cat_red->Cat Regeneration H2 H₂ Cat_red->H2 Proton Reduction H2O 2H⁺ H2O->Cat_red

Caption: Mechanism of photocatalytic hydrogen (H₂) evolution.

suzuki_cycle Pd0 Pd(0)L PdII_1 R¹-Pd(II)L-X Pd0->PdII_1 Oxidative Addition PdII_3 R¹-Pd(II)L-R³ PdII_1->PdII_3 Transmetalation PdII_2 R¹-Pd(II)L-OR² PdII_3->Pd0 Reductive Elimination Product R¹-R³ (Biaryl Product) PdII_3->Product R1X R¹-X (Aryl Halide) R1X->PdII_1 Boronic R³B(OR²)₂ (Boronic Acid) Boronic->PdII_3 Base Base (e.g., K₂CO₃) Base->PdII_1

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (One-Pot Kröhnke Method)

This protocol is adapted from established one-pot Kröhnke synthesis procedures.[1][14]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-acetylpyridine (2.0 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a base, such as potassium hydroxide (KOH) pellets (approx. 2.4 equivalents), to the mixture.

  • Ammonia Source: Add a source of ammonia, typically a concentrated aqueous ammonia solution.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate of the terpyridine ligand should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane/hexane to yield the pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

General Synthesis of a Ruthenium(II) Bis(terpyridine) Complex

This is a general procedure for forming homoleptic bis(terpyridine) complexes.

  • Reagents & Setup: Combine RuCl₃·xH₂O (1.0 equivalent) and the 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand (2.0-2.2 equivalents) in a round-bottom flask with ethanol or a similar alcohol solvent.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) for 4-24 hours. The color of the solution will typically change, indicating complex formation.

  • Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure.

  • Precipitation: Add an aqueous solution of a salt with a non-coordinating anion, such as ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆), to precipitate the --INVALID-LINK--₂ complex.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then a small amount of diethyl ether. The complex can be purified further by column chromatography on alumina or silica gel.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general representation of the conditions often used.

  • Reagents & Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium-terpyridine complex (typically 0.1-2 mol%).

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or ethanol and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C for 2-24 hours, until TLC or GC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a compound that requires careful management due to its chemical properties.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2][3]
Lab Coat Standard laboratory coatTo protect clothing and skin.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound, as a brominated pyridine derivative, must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]

  • Waste Segregation: All waste containing this compound must be categorized as "Halogenated Organic Waste".[5] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, filter paper, and gloves.[2][5] It is critical not to mix this waste with non-halogenated organic waste.[5]

  • Waste Collection:

    • Collect all solid and liquid waste in a designated, compatible, and properly sealed hazardous waste container.[2][6] The container should be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[5]

    • Ensure the container is airtight to prevent the release of vapors.[6]

  • Waste Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][3][6]

    • The storage area should be secure and away from direct sunlight, heat, and ignition sources.[6]

    • Store this waste separately from incompatible materials such as strong oxidizing agents and acids.[2][6]

  • Spill Management:

    • In the event of a small spill, alert personnel in the immediate vicinity.[5]

    • Use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the spill.[2][4]

    • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[5][6]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

  • Final Disposal:

    • Dispose of the collected waste through an approved waste disposal plant or a licensed hazardous waste management company.[1]

    • Current standard practices for the disposal of pyridine-containing waste often involve high-temperature incineration, such as rotary kiln incineration.[7]

    • Complete a chemical collection request form as required by your institution for pickup and disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste mixed with non-halogenated solvents? B->C D Segregate as 'Halogenated Organic Waste' C->D No E Incorrect: Do Not Mix! Consult EHS for guidance. C->E Yes F Collect in a labeled, sealed, compatible container. D->F G Store in a cool, dry, well-ventilated area. F->G H Arrange for disposal via approved hazardous waste vendor. G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

Hazard Summary

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, a closely related compound, is classified with the following hazards:

  • Skin Irritation: Causes skin irritation[1][3][4].

  • Eye Irritation: Causes serious eye irritation[1][3][4].

General hazards associated with pyridine-containing compounds include potential toxicity and flammability. It is crucial to minimize inhalation of any dust or vapors and prevent skin and eye contact[5][6]. Always work in a well-ventilated area, preferably within a certified chemical fume hood[5][7].

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood)Safety goggles with side shields or a face shield[2][6].Nitrile or neoprene gloves[5].Laboratory coat[5][6].Not generally required if handled within a certified chemical fume hood[6].
Conducting Reactions (in a fume hood)Safety goggles with side shields or a face shield[2][6].Nitrile or neoprene gloves[5].Laboratory coat[5][6].Not generally required if handled within a certified chemical fume hood[6].
Spill Cleanup Chemical splash goggles and a face shield[6].Chemically resistant gloves (e.g., butyl rubber)[8].Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator with appropriate cartridges if outside a fume hood or if dust is generated.
Waste Disposal Safety goggles[6].Nitrile or neoprene gloves[5].Laboratory coat[5][6].Not generally required for sealed containers.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for laboratory safety.

Standard Handling Protocol
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational. An emergency eyewash station and safety shower must be readily accessible[2][6].

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above, including a lab coat, safety goggles, and chemically resistant gloves[5][6][7].

  • Handling : Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure[5][6]. Use non-sparking tools[7].

  • Storage : Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2].

  • Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[7][9].

Spill Response Protocol
  • Evacuation : In the event of a large spill, particularly outside of a fume hood, evacuate the immediate area and notify colleagues and the laboratory supervisor.

  • Containment (Small Spills) : For small spills contained within a fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid using combustible materials[6].

  • Cleanup : Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water[6].

  • Reporting : Report all spills to the laboratory supervisor or safety officer.

Waste Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper) and spill cleanup materials, must be treated as hazardous waste[6].

  • Waste Collection :

    • Solid Waste : Place unused or contaminated solid material in a clearly labeled, sealed container designated for "Solid Chemical Waste."

    • Liquid Waste : Collect solutions or solvent rinsates in a labeled, sealed container for "Liquid Hazardous Waste."

    • Contaminated Labware : Dispose of grossly contaminated items like gloves and wipes in a designated "Chemically Contaminated Lab Waste" container[10].

  • Container Labeling : Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Storage : Store waste containers in a designated, well-ventilated, and cool area, segregated from incompatible materials[6][8].

  • Pickup : Contact your institution's Environmental Health & Safety (EHS) department for waste pickup and disposal[10].

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Waste Management prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety weigh Weigh Solid Compound prep_safety->weigh dissolve Prepare Solutions weigh->dissolve reaction Conduct Experiment dissolve->reaction store Store in Cool, Dry Place (Tightly Sealed) reaction->store wash Wash Hands Thoroughly store->wash collect_solid Collect Solid Waste (Labeled Container) wash->collect_solid collect_liquid Collect Liquid Waste (Labeled Container) wash->collect_liquid ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.